Product packaging for 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol(Cat. No.:CAS No. 1429309-32-9)

2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol

Cat. No.: B1378721
CAS No.: 1429309-32-9
M. Wt: 236.02 g/mol
InChI Key: LOQUSLBXRGRGKO-UHFFFAOYSA-N
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Description

2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol is a useful research compound. Its molecular formula is C5H6BrN3O3 and its molecular weight is 236.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6BrN3O3 B1378721 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol CAS No. 1429309-32-9

Properties

IUPAC Name

2-(4-bromo-5-nitropyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O3/c6-4-3-7-8(1-2-10)5(4)9(11)12/h3,10H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQUSLBXRGRGKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1Br)[N+](=O)[O-])CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol: Synthesis, Characterization, and Scientific Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the chemical properties, a proposed synthetic route, and the expected analytical characteristics of the heterocyclic compound 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol . As a specialized pyrazole derivative, this molecule incorporates several key functional groups that make it a compound of interest for further synthetic elaboration and potential applications in medicinal chemistry and materials science. This document synthesizes established chemical principles and data from closely related analogues to offer a comprehensive scientific overview.

Compound Identity and Structural Features

This compound is a substituted pyrazole featuring a bromo group at the C4 position, a nitro group at the C5 position, and a 2-hydroxyethyl chain attached to the N1 nitrogen. These features bestow a unique combination of reactivity and potential biological interaction.

The core pyrazole ring is an important scaffold in numerous pharmaceutical agents. The presence of a bromine atom provides a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments. The electron-withdrawing nitro group significantly influences the electronics of the pyrazole ring, impacting its reactivity and the acidity of the ring protons. The terminal hydroxyl group on the N-alkyl chain offers a site for esterification, etherification, or conversion to other functional groups.

IdentifierValueSource
CAS Number 1429309-32-9[1]
Molecular Formula C₅H₆BrN₃O₃[2]
Molecular Weight 236.02 g/mol Calculated
Purity Typically available at ≥95%[2]

Proposed Synthesis: N-Alkylation of 4-Bromo-5-nitro-1H-pyrazole

The proposed synthesis involves the N-alkylation of the precursor, 4-bromo-5-nitro-1H-pyrazole, with 2-bromoethanol. The choice of a polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF) is standard for this type of reaction, facilitating the dissolution of the pyrazole salt and promoting the SN2 reaction mechanism.

Causality Behind Experimental Choices:
  • Precursor: 4-Bromo-5-nitro-1H-pyrazole serves as the heterocyclic core. The tautomeric proton on the pyrazole ring is sufficiently acidic, particularly due to the electron-withdrawing nitro group, to be removed by a moderate base.

  • Alkylating Agent: 2-Bromoethanol is the electrophile. The bromine atom is a good leaving group, and the ethanol moiety provides the desired hydroxyethyl chain.

  • Base: Potassium carbonate (K₂CO₃) is an ideal choice. It is strong enough to deprotonate the pyrazole but mild enough to avoid side reactions, such as elimination of HBr from 2-bromoethanol. It is also inexpensive and easily removed during workup.

  • Solvent: Acetonitrile is a suitable polar aprotic solvent that effectively dissolves the reactants and facilitates the nucleophilic substitution.

Experimental Workflow Diagram

G cluster_reactants Reactants & Reagents Precursor 4-Bromo-5-nitro-1H-pyrazole ReactionVessel Reaction Mixture (Stirring at elevated temp., e.g., 80°C) Precursor->ReactionVessel AlkylatingAgent 2-Bromoethanol AlkylatingAgent->ReactionVessel Base K₂CO₃ Base->ReactionVessel Solvent Acetonitrile (MeCN) Solvent->ReactionVessel Workup Aqueous Workup (Filtration & Extraction) ReactionVessel->Workup Reaction Completion Purification Purification (Column Chromatography) Workup->Purification Crude Product FinalProduct 2-(4-Bromo-5-nitro-1H- pyrazol-1-yl)ethanol Purification->FinalProduct Pure Product

Caption: Proposed synthetic workflow for this compound.

Detailed Step-by-Step Protocol:
  • Reaction Setup: To a solution of 4-bromo-5-nitro-1H-pyrazole (1.0 eq.) in acetonitrile (approx. 0.5 M solution) in a round-bottom flask, add potassium carbonate (1.5 eq.).

  • Addition of Alkylating Agent: Add 2-bromoethanol (1.2 eq.) to the stirred suspension.

  • Reaction Conditions: Heat the mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is anticipated to run for several hours to completion.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium salts. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Physicochemical and Spectroscopic Properties

While experimental data for the title compound is scarce, its properties can be reliably predicted based on its structure and data from analogous compounds.[3]

Predicted Physicochemical Properties:
PropertyPredicted Value/StateRationale
Appearance White to off-white solidSimilar substituted pyrazoles are typically solids at room temperature.[4]
Solubility Soluble in methanol, ethyl acetate, acetone, DMSO. Sparingly soluble in water.The presence of the polar hydroxyl and nitro groups, balanced by the bromo-pyrazole core, suggests this solubility profile.
Melting Point Expected to be in the range of 80-120 °CBased on melting points of similar nitratoalkyl and azidoalkyl nitropyrazoles.[3]
Expected Spectroscopic Data:

The characterization of the final product would rely on standard spectroscopic techniques. The expected shifts and signals are extrapolated from known N-hydroxyethyl nitropyrazoles.[3]

TechniqueExpected Observations
¹H NMR - CH₂-N (triplet, 2H): ~4.4-4.6 ppm- CH₂-O (triplet, 2H): ~3.9-4.1 ppm- OH (broad singlet, 1H): Variable, ~2.5-3.5 ppm- Pyrazole C-H (singlet, 1H): ~8.0-8.5 ppm (deshielded by nitro group)
¹³C NMR - CH₂-N: ~50-55 ppm- CH₂-O: ~60-65 ppm- Pyrazole C-Br: ~95-105 ppm- Pyrazole C-NO₂: ~145-155 ppm- Pyrazole C-H: ~135-140 ppm
FT-IR (cm⁻¹) - O-H stretch: ~3400 (broad)- C-H stretch: ~2900-3100- N-O stretch (asymmetric): ~1520-1560- N-O stretch (symmetric): ~1340-1380- C-Br stretch: ~550-650
Mass Spec (ESI+) [M+H]⁺: ~236.97, 238.97 (characteristic isotopic pattern for Bromine)

Chemical Reactivity and Potential Applications

The unique arrangement of functional groups in this compound opens up several avenues for further chemical modification and exploration.

Reactivity Profile Diagram

G cluster_reactions Potential Transformations Start 2-(4-Bromo-5-nitro-1H- pyrazol-1-yl)ethanol CrossCoupling Cross-Coupling (e.g., Suzuki) at C4-Br Start->CrossCoupling Pd Catalyst, Boronic Acid HydroxylMod Esterification/Etherification at terminal -OH Start->HydroxylMod Acyl Chloride or Alkyl Halide NitroReduction Reduction of -NO₂ to -NH₂ Start->NitroReduction Reducing Agent (e.g., SnCl₂ or H₂/Pd) Product1 C4-Aryl/Alkyl Pyrazole Derivative CrossCoupling->Product1 Product2 Ester/Ether Derivative HydroxylMod->Product2 Product3 5-Amino Pyrazole Derivative NitroReduction->Product3

Caption: Key reactivity sites on this compound.

  • C4-Bromine Atom: This position is primed for palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of aryl, heteroaryl, or alkyl groups, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies in drug discovery.

  • C5-Nitro Group: The nitro group can be reduced to an amine using standard conditions (e.g., SnCl₂, H₂/Pd). The resulting 5-aminopyrazole is a valuable intermediate for constructing fused heterocyclic systems or for derivatization into amides and sulfonamides.

  • N1-Hydroxyethyl Group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into esters and ethers to modulate the compound's lipophilicity and pharmacokinetic properties. It can also be substituted with other functional groups via mesylation/tosylation followed by nucleophilic displacement.

Given the prevalence of pyrazole-based structures in pharmaceuticals, this compound serves as a highly functionalized building block for the synthesis of novel kinase inhibitors, anti-inflammatory agents, and other potential therapeutics.

Conclusion

This compound is a strategically designed chemical intermediate possessing multiple handles for synthetic diversification. While detailed experimental data on this specific molecule is limited, its synthesis can be confidently proposed via the N-alkylation of 4-bromo-5-nitro-1H-pyrazole. Its predicted spectroscopic and physicochemical properties, based on closely related compounds, provide a solid foundation for its identification and use in research. The combination of a modifiable bromine atom, a reducible nitro group, and a versatile hydroxyl function makes it a valuable scaffold for professionals in drug development and synthetic chemistry.

References

An In-Depth Technical Guide to the Structure Elucidation of 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, multi-faceted approach to the definitive structure elucidation of the novel heterocyclic compound, 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol. Intended for an audience of researchers, medicinal chemists, and drug development professionals, this document moves beyond a mere recitation of data. It delves into the strategic rationale behind the selection of analytical techniques, the interpretation of complex spectral data, and the logical synthesis of information to arrive at an unambiguous structural assignment. We will explore the synthesis of the title compound and systematically dissect its molecular architecture using a suite of powerful spectroscopic methods, including Nuclear Magnetic Resonance (¹H, ¹³C, and 2D-correlation spectroscopy), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS). Each step is explained with an emphasis on causality and self-validating protocols, ensuring scientific rigor and trustworthiness.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an attractive framework for designing molecules that can modulate biological targets with high affinity and selectivity.[4][5] Functionalized pyrazoles exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[4][6][7] The introduction of specific substituents, such as halogens and nitro groups, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The bromine atom can serve as a handle for further synthetic transformations, such as cross-coupling reactions, while the nitro group, a strong electron-withdrawing group, can modulate the acidity of N-H protons and participate in crucial binding interactions.[8]

The title compound, this compound, incorporates these key features: a brominated and nitrated pyrazole ring N-alkylated with a hydroxyethyl chain. A definitive understanding of its three-dimensional structure is paramount for any future exploration of its biological potential or its use as a versatile building block in drug discovery.[6] This guide provides the in-depth analytical workflow to achieve that certainty.

Synthesis of the Target Molecule

The synthesis of this compound is predicated on a logical sequence starting from a commercially available or readily synthesized pyrazole core, followed by functionalization. A plausible and efficient synthetic strategy involves the N-alkylation of 4-bromo-5-nitro-1H-pyrazole.

Synthetic Pathway

The proposed synthesis begins with the bromination and nitration of 1H-pyrazole, followed by N-alkylation with 2-bromoethanol under basic conditions.

Synthesis_Pathway Pyrazole 1H-Pyrazole Step1_reagents 1. Br₂, AcOH 2. HNO₃, H₂SO₄ Pyrazole->Step1_reagents Intermediate1 4-Bromo-5-nitro-1H-pyrazole Step1_reagents->Intermediate1 Halogenation & Nitration Step2_reagents 2-Bromoethanol, K₂CO₃, DMF Intermediate1->Step2_reagents Product 2-(4-Bromo-5-nitro-1H- pyrazol-1-yl)ethanol Step2_reagents->Product N-Alkylation

Caption: Proposed synthetic route for the target compound.

Experimental Protocol: N-Alkylation

Objective: To synthesize this compound via N-alkylation of 4-bromo-5-nitro-1H-pyrazole.

Materials:

  • 4-Bromo-5-nitro-1H-pyrazole

  • 2-Bromoethanol

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 4-bromo-5-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Add 2-bromoethanol (1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure title compound.

Rationale: The choice of a polar aprotic solvent like DMF facilitates the dissolution of the pyrazole salt, while potassium carbonate acts as a base to deprotonate the pyrazole N-H, forming the nucleophilic pyrazolate anion. Subsequent nucleophilic attack on 2-bromoethanol yields the desired N-alkylated product. This method is a standard and effective procedure for the N-alkylation of azoles.[9]

Spectroscopic Structure Elucidation

The cornerstone of structure elucidation lies in the synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Elucidation_Workflow cluster_Techniques Analytical Techniques cluster_NMR NMR Experiments FTIR FT-IR Final_Structure Confirmed Structure FTIR->Final_Structure MS Mass Spec. MS->Final_Structure NMR NMR Spectroscopy H1_NMR ¹H NMR NMR->H1_NMR C13_NMR ¹³C NMR NMR->C13_NMR HSQC HSQC NMR->HSQC HMBC HMBC NMR->HMBC H1_NMR->Final_Structure C13_NMR->Final_Structure HSQC->Final_Structure HMBC->Final_Structure Proposed_Structure Proposed Structure: 2-(4-Bromo-5-nitro-1H- pyrazol-1-yl)ethanol Proposed_Structure->FTIR Functional Groups Proposed_Structure->MS Molecular Weight & Formula Proposed_Structure->NMR Connectivity & Environment

Caption: Integrated workflow for structure elucidation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an essential first-pass technique to identify the key functional groups present in the molecule.

Protocol:

  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an ATR (Attenuated Total Reflectance) FT-IR spectrometer.

  • Data Acquisition: The spectrum is recorded, typically in the range of 4000-400 cm⁻¹, with background correction.

Expected Data & Interpretation:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~3400 (broad)O-H stretchAlcohol (-OH)The broad nature of this peak is characteristic of intermolecular hydrogen bonding of the hydroxyl group.[10][11]
~2950-2850C-H stretch (sp³)Alkane (-CH₂)Corresponds to the symmetric and asymmetric stretching of the C-H bonds in the ethyl side chain.
~1550 & ~1350Asymmetric & Symmetric N-O stretchNitro (-NO₂)This pair of strong, sharp absorptions is a hallmark signature for a nitro group, confirming its presence on the pyrazole ring.[12][13][14]
~1500-1400C=N, C=C stretchPyrazole RingAromatic ring stretching vibrations.
~1250-1050C-O stretchPrimary AlcoholConfirms the presence of the C-O single bond in the ethanol moiety.
Below 800C-Br stretchBromoalkaneThe C-Br stretch is typically found in the fingerprint region and confirms the presence of the bromine substituent.

The presence of a broad -OH stretch, sp³ C-H stretches, and the characteristic strong absorptions for the -NO₂ group provides immediate, crucial evidence for the main functional components of the proposed structure.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through high-resolution analysis, the molecular formula of the compound. Fragmentation patterns offer additional structural clues.

Protocol (Electrospray Ionization - ESI):

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

  • Analysis: The solution is infused into the ESI source. Mass spectra are acquired in both positive and negative ion modes.

Expected Data & Interpretation:

  • Molecular Ion Peak: The most critical piece of information is the mass-to-charge ratio (m/z) of the molecular ion. For C₅H₆BrN₃O₃, the expected monoisotopic mass is approximately 249.96 g/mol .

  • Isotopic Pattern: A key confirmatory feature will be the isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum should exhibit two peaks of nearly equal intensity for the molecular ion, [M]⁺ and [M+2]⁺, separated by 2 m/z units. This is a definitive indicator of the presence of a single bromine atom.[15]

  • High-Resolution MS (HRMS): An exact mass measurement (e.g., via a TOF or Orbitrap analyzer) can confirm the elemental composition. For C₅H₆BrN₃O₃, the calculated exact mass for [M+H]⁺ would be sought, and the measured value should be within a few ppm of the theoretical value.

  • Fragmentation: Common fragmentation pathways could include the loss of the hydroxyl group (-OH), water (-H₂O), or the nitro group (-NO₂), providing further corroboration of the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is required for an unambiguous assignment.

Protocol:

  • Sample Preparation: The purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard NMR tube.

  • Data Acquisition: ¹H, ¹³C{¹H}, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

3.3.1. ¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (electronic environment), integration (number of protons), and multiplicity (neighboring protons).

Predicted ¹H NMR Data (in DMSO-d₆):

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
a~8.3Singlet1HH-3The lone proton on the pyrazole ring. Its downfield shift is due to the anisotropic effect of the ring and the strong electron-withdrawing effect of the adjacent nitro group.
b~4.9Triplet1H-OHThe hydroxyl proton. It appears as a triplet due to coupling with the adjacent -CH₂- group. Its chemical shift is solvent-dependent.
c~4.4Triplet2HN-CH₂-These protons are deshielded by the adjacent nitrogen atom of the pyrazole ring. They are split into a triplet by the neighboring -CH₂-OH group.
d~3.8Quartet2H-CH₂-OHThese protons are deshielded by the adjacent hydroxyl group. They are split by both the N-CH₂- protons (triplet) and the -OH proton (doublet), potentially appearing as a quartet or more complex multiplet.

3.3.2. ¹³C NMR Spectroscopy: Carbon Skeleton

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~145C-5This carbon is attached to the strongly electron-withdrawing nitro group, causing a significant downfield shift.
~138C-3The carbon bearing the only proton on the ring.
~105C-4This carbon is attached to the bromine atom. The heavy atom effect of bromine typically shields the carbon, but the overall electronic environment dictates the final shift.
~59-CH₂-OHA typical chemical shift for a carbon atom singly bonded to an oxygen atom in an alcohol.
~52N-CH₂-A typical chemical shift for a carbon atom singly bonded to a nitrogen atom in a heteroaromatic system.

3.3.3. 2D NMR Spectroscopy: Confirming Connectivity

While 1D NMR provides strong evidence, 2D correlation experiments like HSQC and HMBC are essential for definitive proof of the structure by establishing direct and long-range C-H bonds.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It will show cross-peaks connecting:

    • The ¹H signal at ~8.3 ppm (H-3) to the ¹³C signal at ~138 ppm (C-3).

    • The ¹H signal at ~4.4 ppm (N-CH₂) to the ¹³C signal at ~52 ppm (N-CH₂).

    • The ¹H signal at ~3.8 ppm (-CH₂-OH) to the ¹³C signal at ~59 ppm (-CH₂-OH).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart, which is critical for piecing together the molecular fragments.

Caption: Key expected HMBC correlations for structure confirmation.

Key Expected HMBC Correlations:

  • H-3 (~8.3 ppm) will show correlations to C-5 (~145 ppm) and C-4 (~105 ppm) , confirming its position on the ring.

  • N-CH₂ protons (~4.4 ppm) will crucially show correlations to the pyrazole ring carbons C-3 (~138 ppm) and C-5 (~145 ppm) . This is the definitive link proving the ethanol side chain is attached to the N-1 position.

  • N-CH₂ protons (~4.4 ppm) will also correlate to the -CH₂-OH carbon (~59 ppm) .

  • -CH₂-OH protons (~3.8 ppm) will correlate to the N-CH₂ carbon (~52 ppm) .

Conclusion

The structure elucidation of this compound is achieved through a systematic and integrated analytical approach. FT-IR provides initial confirmation of the key functional groups (-OH, -NO₂, alkyl C-H). High-resolution mass spectrometry, with its characteristic bromine isotopic pattern, definitively establishes the molecular formula. Finally, a comprehensive analysis of 1D and 2D NMR spectra provides the unambiguous atom-by-atom connectivity. The key HMBC correlation between the N-CH₂ protons of the ethanol side chain and the C-3 and C-5 carbons of the pyrazole ring irrefutably confirms the N-1 substitution pattern. This rigorous, multi-technique validation provides a high degree of confidence in the assigned structure, laying a solid foundation for its future application in medicinal chemistry and materials science.

References

An In-depth Technical Guide to 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol: A Compound of Interest in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized for its prevalence in a multitude of pharmacologically active agents.[1][2] The strategic incorporation of substituents such as bromine and nitro groups can profoundly influence the electronic and steric properties of the pyrazole scaffold, thereby modulating its biological activity.[1][3] This technical guide provides a comprehensive overview of 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol (CAS Number: 1429309-32-9), a molecule of significant interest for researchers, scientists, and drug development professionals. While specific literature on this exact compound is nascent, this document synthesizes knowledge from closely related bromo- and nitro-pyrazole derivatives to present its physicochemical properties, a plausible synthetic route, and its predicted biological significance. Furthermore, we provide detailed, field-proven protocols for its characterization and evaluation in key therapeutic areas such as oncology, inflammation, and infectious diseases, thereby offering a foundational framework for future research and development.

Introduction: The Pyrazole Scaffold in Drug Development

The five-membered heterocyclic pyrazole ring is a "privileged structure" in drug discovery, forming the core of numerous approved drugs with diverse therapeutic applications.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, and antiviral properties.[1][2][4] The versatility of the pyrazole ring allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile.

The introduction of a bromine atom and a nitro group onto the pyrazole core, as seen in this compound, is a deliberate synthetic strategy. The bromine atom, a halogen, can enhance binding affinity to target proteins through halogen bonding and increase lipophilicity, which can improve cell membrane permeability. The nitro group is a strong electron-withdrawing group that can significantly alter the electronic distribution of the pyrazole ring, influencing its reactivity and potential biological targets.[1][3] The N-ethanol substituent provides a handle for further derivatization and can impact the compound's solubility and pharmacokinetic properties.

Physicochemical Properties and Characterization

While extensive experimental data for this compound is not publicly available, its basic properties can be found in chemical supplier databases.

PropertyValueSource
CAS Number 1429309-32-9[4]
Molecular Formula C₅H₆BrN₃O₃[5]
Purity ≥95%[5]
Predicted Spectral Characteristics

Based on the analysis of structurally similar compounds, the following spectral characteristics can be anticipated.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethanol substituent's methylene groups and a singlet for the pyrazole ring proton.

  • ¹³C NMR: The carbon NMR would reveal signals corresponding to the pyrazole ring carbons, with the carbon atoms attached to the bromine and nitro groups showing characteristic shifts.

  • Mass Spectrometry: The mass spectrum should display a molecular ion peak consistent with the compound's molecular weight, along with a characteristic isotopic pattern due to the presence of bromine.

Synthesis and Purification

A plausible and efficient synthetic route for this compound involves the N-alkylation of a 4-bromo-5-nitro-1H-pyrazole precursor. This method is widely used for the synthesis of N-substituted pyrazoles.

Proposed Synthetic Pathway

Synthesis_Pathway Pyrazole 4-Bromo-5-nitro-1H-pyrazole Intermediate Reaction Mixture Pyrazole->Intermediate Reagent 2-Bromoethanol Base (e.g., K₂CO₃) Solvent (e.g., DMF) Reagent->Intermediate Product This compound Intermediate->Product N-alkylation Purification Purification (e.g., Column Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Proposed synthesis of this compound.

Step-by-Step Protocol
  • Reaction Setup: To a solution of 4-bromo-5-nitro-1H-pyrazole in a suitable aprotic solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate).

  • Alkylation: Add 2-bromoethanol to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Potential Therapeutic Applications and Biological Evaluation

Given the well-documented biological activities of related pyrazole derivatives, this compound is a promising candidate for screening in several therapeutic areas.

Anticancer Activity

Pyrazole derivatives are known to exhibit potent anticancer activities through various mechanisms, including the inhibition of protein kinases.

Anticancer_Screening_Workflow Start Cancer Cell Lines (e.g., MCF-7, HeLa) Treatment Treat with this compound (various concentrations) Start->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Assay MTT or SRB Assay Incubation->Assay Data Measure Cell Viability Assay->Data Analysis Calculate IC₅₀ Value Data->Analysis

Caption: Workflow for in vitro anticancer activity screening.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.

Anti-inflammatory Activity

Substituted pyrazoles are well-known for their anti-inflammatory properties, with some acting as selective COX-2 inhibitors.

A common in vitro method to assess anti-inflammatory potential is the inhibition of albumin denaturation assay.

  • Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a 1% aqueous solution of bovine serum albumin.

  • pH Adjustment: Adjust the pH of the reaction mixture to 6.3.

  • Incubation: Incubate the samples at 37°C for 20 minutes, followed by heating at 51°C for 20 minutes.

  • Absorbance Measurement: After cooling, measure the turbidity of the samples at 660 nm.

  • Calculation: Calculate the percentage inhibition of denaturation. Diclofenac sodium can be used as a standard drug for comparison.

Antimicrobial Activity

The pyrazole scaffold is also present in many compounds with significant antimicrobial activity.

The antimicrobial activity can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (bacteria and fungi).

  • Serial Dilution: Perform serial dilutions of this compound in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions for the specific microorganisms.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

This compound represents a molecule with considerable potential for drug discovery, stemming from the established pharmacological importance of its core pyrazole structure and functional group substitutions. This guide provides a foundational framework for its synthesis, characterization, and biological evaluation. Future research should focus on the experimental validation of the proposed synthetic route and the comprehensive screening of its biological activities. Structure-activity relationship (SAR) studies, through the synthesis of analogs, will be crucial in optimizing its therapeutic potential. Furthermore, investigations into its mechanism of action will provide valuable insights for the development of novel therapeutics.

References

Determining the Molecular Weight of 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the determination of the molecular weight of the novel heterocyclic compound, 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical calculations and delineates the principal experimental methodologies for accurate molecular weight and formula confirmation. We will delve into the rationale behind employing high-resolution mass spectrometry (HRMS) and elemental analysis, presenting them as a self-validating system for structural confirmation. This guide emphasizes not just the procedural steps but the underlying scientific principles that ensure data integrity and trustworthiness, which are paramount in the fields of chemical synthesis and pharmaceutical development.

Introduction: The Significance of Pyrazole Derivatives in Modern Research

Pyrazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in medicinal chemistry.[1][2] This is due to their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][2][3] The specific compound of interest, this compound, incorporates several key pharmacophores: a pyrazole core, a bromo substituent, and a nitro group, which can significantly influence its biological activity. The accurate determination of its molecular weight is the foundational step in its characterization, ensuring purity and confirming its chemical identity before its use in further research and development.

Theoretical Molecular Weight Calculation

The first step in characterizing a novel compound is to calculate its theoretical molecular weight based on its molecular formula. For this compound, the molecular formula is C₅H₆BrN₃O₃.[4]

The theoretical molecular weight is the sum of the atomic weights of all atoms in the molecule. Using the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC), we can perform this calculation.[5][6]

ElementSymbolQuantityStandard Atomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC512.01160.055
HydrogenH61.0086.048
BromineBr179.90479.904
NitrogenN314.00742.021
OxygenO315.99947.997
Total 236.025

Therefore, the calculated theoretical molecular weight (molar mass) of this compound is approximately 236.03 g/mol .

Experimental Determination of Molecular Weight and Formula

While the theoretical molecular weight provides a baseline, experimental verification is crucial for confirming the identity and purity of a synthesized compound. The two gold-standard techniques for this purpose are high-resolution mass spectrometry and elemental analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with exceptional accuracy, typically to several decimal places.[7][8] This precision allows for the determination of the exact molecular formula of a compound, a capability that distinguishes it from low-resolution mass spectrometry.[7][9]

The utility of HRMS stems from the fact that the masses of individual isotopes are not exact integers (with the exception of Carbon-12).[10] For instance, the mass of a proton is not exactly 1 atomic mass unit. These minute mass differences, when summed up in a molecule, result in a unique exact mass for a specific molecular formula.[7] Therefore, by measuring the exact mass of the molecular ion, we can unequivocally determine its elemental composition.

HRMS_Workflow cluster_sample_prep Sample Preparation cluster_instrument HRMS Instrument cluster_data Data Analysis Sample Dissolve Sample (e.g., in Acetonitrile/Water) Ionization Ionization Source (e.g., ESI) Sample->Ionization Introduction MassAnalyzer High-Resolution Mass Analyzer (e.g., TOF, Orbitrap) Ionization->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Ion Separation Spectrum Mass Spectrum Generation Detector->Spectrum Signal Processing FormulaCalc Molecular Formula Calculation Spectrum->FormulaCalc Exact Mass Determination

Caption: High-Resolution Mass Spectrometry Workflow.

  • Sample Preparation: Dissolve a small quantity (typically <1 mg) of the purified this compound in a suitable solvent system, such as a mixture of acetonitrile and water with a small amount of formic acid to promote protonation.

  • Instrument Setup: Calibrate the high-resolution mass spectrometer using a known standard to ensure mass accuracy.

  • Sample Introduction: Infuse the sample solution directly into the ionization source (e.g., Electrospray Ionization - ESI) of the mass spectrometer. ESI is a soft ionization technique that minimizes fragmentation, ensuring a high abundance of the molecular ion.

  • Ionization: In the ESI source, the sample is nebulized and subjected to a high voltage, leading to the formation of protonated molecules, in this case, [C₅H₆BrN₃O₃ + H]⁺.

  • Mass Analysis: The ions are then guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, which separates them based on their precise mass-to-charge ratio.

  • Data Acquisition and Analysis: The detector records the arrival of the ions, generating a high-resolution mass spectrum. The peak corresponding to the molecular ion is identified, and its exact m/z value is determined. This experimental value is then compared against the calculated exact mass for the proposed molecular formula (C₅H₆BrN₃O₃) to confirm its identity.

Elemental Analysis (Combustion Analysis)

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (primarily carbon, hydrogen, nitrogen, and sulfur - CHNS) in a pure organic compound.[11][12] This method provides the empirical formula of the compound, which is the simplest whole-number ratio of atoms present.[13]

When combined with the molecular weight determined by mass spectrometry, elemental analysis becomes a powerful tool for confirming the molecular formula. The process is self-validating: the experimentally determined mass percentages must align with the theoretical percentages calculated from the molecular formula proposed by HRMS. Any significant deviation would indicate an impure sample or an incorrect structural assignment.

EA_Workflow cluster_combustion Combustion cluster_separation Gas Separation cluster_detection Detection & Analysis Sample Weigh Pure Sample Combustion High-Temp Combustion (in excess O₂) Sample->Combustion Introduction GasProducts Combustion Gases (CO₂, H₂O, N₂, etc.) Combustion->GasProducts GC_Column Gas Chromatography Column GasProducts->GC_Column Separation Detector Thermal Conductivity Detector (TCD) GC_Column->Detector Detection Data Calculate % Composition Detector->Data Signal Processing

Caption: Elemental Analysis (Combustion) Workflow.

  • Sample Preparation: A precisely weighed amount of the highly purified this compound is placed in a tin or silver capsule.

  • Combustion: The sample is introduced into a combustion furnace and heated to a high temperature (around 1000 °C) in the presence of excess oxygen.[13] This process, known as flash combustion, converts the elements into their respective gaseous oxides: carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ (or nitrogen oxides which are subsequently reduced to N₂).

  • Gas Separation: The resulting mixture of gases is passed through a gas chromatography column, which separates the individual components.

  • Detection: A thermal conductivity detector (TCD) measures the amount of each gas.

  • Calculation: The instrument's software calculates the mass percentages of C, H, and N in the original sample based on the detector's response. The percentage of bromine and oxygen is typically determined by difference or through separate analytical methods.

Summary of Findings

The comprehensive characterization of this compound relies on the synergy between theoretical calculations and robust experimental validation.

ParameterMethodResult
Molecular Formula -C₅H₆BrN₃O₃
Theoretical Molecular Weight Calculation236.03 g/mol
Experimental Molecular Weight High-Resolution Mass Spectrometry (HRMS)Expected to be very close to the theoretical value, confirming the molecular formula.
Elemental Composition (%) Elemental AnalysisExpected to align with the theoretical percentages: C (25.44%), H (2.56%), Br (33.85%), N (17.80%), O (20.34%).

Conclusion

The determination of the molecular weight of this compound is a critical aspect of its chemical characterization, providing the foundational data for its identity and purity. This guide has detailed the necessary steps, from theoretical calculation to experimental verification using high-resolution mass spectrometry and elemental analysis. By understanding the causality behind these experimental choices and implementing these self-validating protocols, researchers can ensure the scientific integrity of their findings. This rigorous approach is indispensable for advancing the study of novel pyrazole derivatives and their potential applications in drug discovery and development.

References

An In-Depth Technical Guide to the Synthesis of 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol, a substituted pyrazole derivative with potential applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction: The Significance of Substituted Pyrazoles

Pyrazole-containing compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. Their diverse biological activities stem from their ability to act as bioisosteres for other functional groups and their capacity for extensive functionalization. The target molecule, this compound, incorporates several key pharmacophores: a pyrazole ring, a bromine atom (which can modulate lipophilicity and participate in halogen bonding), a nitro group (a strong electron-withdrawing group that can influence the molecule's electronic properties and serve as a precursor for other functionalities), and a hydroxyethyl chain (which can enhance solubility and provide a point for further chemical modification).

This guide will delineate a two-step synthetic approach, commencing with the preparation of the key intermediate, 4-bromo-5-nitro-1H-pyrazole, followed by its N-alkylation to yield the final product. The rationale behind the chosen synthetic strategy, detailed experimental protocols, and potential challenges will be discussed.

Overall Synthesis Pathway

The proposed synthesis of this compound is a two-step process starting from commercially available 1H-pyrazole. The first step involves the bromination of the pyrazole ring, followed by a regioselective nitration to introduce the nitro group at the C5 position. The resulting 4-bromo-5-nitro-1H-pyrazole is then N-alkylated with 2-bromoethanol to afford the target compound.

Synthesis_Pathway 1H-Pyrazole 1H-Pyrazole 4-Bromopyrazole 4-Bromopyrazole 1H-Pyrazole->4-Bromopyrazole Step 1: Bromination 4-Bromo-5-nitro-1H-pyrazole 4-Bromo-5-nitro-1H-pyrazole 4-Bromopyrazole->4-Bromo-5-nitro-1H-pyrazole Step 2: Nitration This compound This compound 4-Bromo-5-nitro-1H-pyrazole->this compound Step 3: N-Alkylation

Figure 1: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 4-Bromopyrazole

The initial step in the synthesis is the bromination of 1H-pyrazole to produce 4-bromopyrazole. This is a well-established transformation and can be achieved with high selectivity.

Mechanistic Insight

The bromination of pyrazole is an electrophilic aromatic substitution reaction. The pyrazole ring is electron-rich and readily undergoes substitution, primarily at the C4 position, which is the most electronically activated and sterically accessible position. N-Bromosuccinimide (NBS) is a convenient and effective brominating agent for this purpose, providing a source of electrophilic bromine.

Experimental Protocol

Materials:

  • 1H-Pyrazole

  • N-Bromosuccinimide (NBS)

  • Water

  • Ethyl acetate

  • Sodium carbonate (Na₂CO₃), aqueous solution

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend 1H-pyrazole (1.0 eq) in water.

  • To this suspension, add N-bromosuccinimide (1.0 eq) in one portion at room temperature.[1]

  • Stir the reaction mixture vigorously at room temperature for 24 hours. The mixture will likely turn milky white.

  • After the reaction is complete (monitored by TLC), extract the mixture with ethyl acetate.

  • Wash the combined organic layers sequentially with aqueous sodium carbonate solution and saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromopyrazole.

ReagentMolar Eq.Purpose
1H-Pyrazole1.0Starting material
N-Bromosuccinimide (NBS)1.0Brominating agent
Water-Solvent
Ethyl acetate-Extraction solvent
Aq. Na₂CO₃-To neutralize any acidic byproducts
Brine-To aid in phase separation
Anhydrous Na₂SO₄-Drying agent
Table 1: Reagents for the synthesis of 4-bromopyrazole.

Step 2: Synthesis of 4-Bromo-5-nitro-1H-pyrazole

This step is the most critical and challenging part of the synthesis, as the regioselectivity of the nitration of 4-bromopyrazole can be complex. The goal is to introduce a nitro group at the C5 position of the pyrazole ring.

Mechanistic Insight and Regioselectivity

The nitration of 4-bromopyrazole is an electrophilic aromatic substitution. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). The pyrazole ring, even with the deactivating bromo substituent, is still susceptible to electrophilic attack.

However, the regioselectivity is a significant consideration. Nitration of N-unsubstituted 4-bromopyrazoles in 80% sulfuric acid has been reported to lead to significant nitrodebromination, yielding 4-nitropyrazole.[2][3][4] This occurs because the ipso-attack of the nitronium ion at the carbon bearing the bromine atom becomes a competing pathway.

To achieve nitration at the C3 or C5 position, the reaction conditions must be carefully controlled. For N-unsubstituted pyrazoles, the two nitrogen atoms are equivalent due to tautomerism. Once nitration occurs at either the C3 or C5 position, the product will be a mixture of 4-bromo-3-nitro-1H-pyrazole and 4-bromo-5-nitro-1H-pyrazole. The separation of these isomers can be challenging. For the purpose of this guide, we will proceed with a general protocol that has been shown to effect nitration on substituted pyrazoles, with the understanding that optimization and careful purification will be necessary. The presence of the electron-withdrawing bromine at C4 will deactivate the ring, making nitration more difficult than for unsubstituted pyrazole.

Experimental Protocol

Materials:

  • 4-Bromopyrazole

  • Fuming nitric acid

  • Concentrated sulfuric acid (98%)

  • Ice

  • Water

  • Dichloromethane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add 4-bromopyrazole to the cold sulfuric acid while maintaining the temperature below 10 °C.

  • Once the 4-bromopyrazole has dissolved, add fuming nitric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the resulting aqueous solution with dichloromethane.

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, a mixture of isomers, will likely require purification by column chromatography on silica gel to isolate the desired 4-bromo-5-nitro-1H-pyrazole.

ReagentMolar Eq.Purpose
4-Bromopyrazole1.0Starting material
Fuming nitric acid~1.1Nitrating agent
Conc. H₂SO₄-Catalyst and solvent
Dichloromethane-Extraction solvent
Table 2: Reagents for the nitration of 4-bromopyrazole.

Step 3: N-Alkylation of 4-Bromo-5-nitro-1H-pyrazole to yield this compound

The final step is the N-alkylation of the 4-bromo-5-nitro-1H-pyrazole intermediate with 2-bromoethanol. This reaction introduces the hydroxyethyl side chain onto one of the nitrogen atoms of the pyrazole ring.

Mechanistic Insight

The N-alkylation of pyrazoles is a nucleophilic substitution reaction. In the presence of a base, the N-H proton of the pyrazole is removed to form a pyrazolate anion. This anion then acts as a nucleophile and attacks the electrophilic carbon of 2-bromoethanol, displacing the bromide ion in an Sₙ2 reaction.[5] The use of a polar aprotic solvent like dimethylformamide (DMF) is ideal as it solvates the cation of the base, leaving the pyrazolate anion more nucleophilic.[6]

For an unsymmetrical pyrazole like 4-bromo-5-nitro-1H-pyrazole, alkylation can occur at either N1 or N2, leading to two possible regioisomers. The regiochemical outcome is influenced by steric and electronic factors. In this case, the bulky bromine atom at C4 and the nitro group at C5 may sterically hinder the approach of the alkylating agent to the N1 position, potentially favoring alkylation at the N2 position. However, electronic effects can also play a significant role. Careful analysis of the product mixture (e.g., by NMR) is necessary to determine the exact regioselectivity.

N_Alkylation_Mechanism cluster_0 Deprotonation cluster_1 SN2 Attack Pyrazole 4-Bromo-5-nitro-1H-pyrazole Pyrazolate Pyrazolate Anion Pyrazole->Pyrazolate + Base Base K₂CO₃ Product This compound Pyrazolate->Product + 2-Bromoethanol AlkylHalide 2-Bromoethanol

Figure 2: General mechanism of N-alkylation of pyrazole.

Experimental Protocol

Materials:

  • 4-Bromo-5-nitro-1H-pyrazole

  • 2-Bromoethanol

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-bromo-5-nitro-1H-pyrazole (1.0 eq) in dry DMF, add potassium carbonate (1.5 eq).[6]

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-bromoethanol (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until the starting material is consumed (monitored by TLC).

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

ReagentMolar Eq.Purpose
4-Bromo-5-nitro-1H-pyrazole1.0Starting material
2-Bromoethanol1.2Alkylating agent
Potassium carbonate (K₂CO₃)1.5Base
Dimethylformamide (DMF)-Solvent
Table 3: Reagents for the N-alkylation reaction.

Conclusion

This technical guide outlines a viable synthetic pathway for this compound. The synthesis relies on established chemical transformations, including the bromination of pyrazole, nitration of the resulting 4-bromopyrazole, and subsequent N-alkylation. While the bromination and N-alkylation steps are relatively straightforward, the regioselective nitration of 4-bromopyrazole presents a potential challenge that may require careful optimization of reaction conditions to maximize the yield of the desired 4-bromo-5-nitro-1H-pyrazole isomer. The protocols provided herein serve as a solid foundation for researchers to undertake the synthesis of this and related substituted pyrazole derivatives for further investigation in drug discovery and development programs.

References

An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol is a highly functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and drug discovery. The presence of a pyrazole core, substituted with a bromine atom, a nitro group, and a hydroxyethyl chain, offers multiple points for further chemical modification. This guide provides a comprehensive overview of the key starting materials and a detailed, technically-grounded synthetic pathway for the preparation of this valuable compound. The methodologies presented are synthesized from established chemical principles and aim to provide a robust framework for its laboratory-scale synthesis.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound can be logically approached through a two-step retrosynthetic disconnection. The primary disconnection is at the N1-C bond of the pyrazole ring, identifying the key precursor as 4-bromo-5-nitro-1H-pyrazole and a suitable two-carbon synthon for introducing the hydroxyethyl group. A common and effective method for this transformation is the N-alkylation of the pyrazole with a haloethanol, such as 2-bromoethanol.

The second disconnection focuses on the synthesis of the crucial intermediate, 4-bromo-5-nitro-1H-pyrazole . A plausible and widely practiced strategy for the functionalization of the pyrazole ring involves a two-step sequence: electrophilic bromination followed by nitration. This approach leverages the inherent reactivity of the pyrazole nucleus.

Retrosynthesis Target This compound Precursor1 4-Bromo-5-nitro-1H-pyrazole Target->Precursor1 N-Alkylation Reagent1 2-Bromoethanol Target->Reagent1 Precursor2 4-Bromo-1H-pyrazole Precursor1->Precursor2 Nitration Reagent2 Nitrating Agent Precursor1->Reagent2 Precursor3 1H-Pyrazole Precursor2->Precursor3 Bromination Reagent3 Brominating Agent Precursor2->Reagent3

An In-Depth Technical Guide to 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved drugs.[1] This guide focuses on a specific, highly functionalized derivative, 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol (CAS No: 1429309-32-9). This compound integrates several key pharmacophoric features: a pyrazole core, a bromine substituent, a nitro group, and a hydroxyethyl side chain. Each of these modifications presents unique opportunities for synthetic elaboration and biological interaction. We will provide a detailed exploration of this molecule, including a proposed synthetic pathway grounded in established chemical principles, an analysis of its physicochemical properties, and a discussion of its potential applications in drug discovery, particularly in oncology and infectious diseases. This document serves as a technical resource for researchers aiming to leverage the unique chemical architecture of this compound in the development of novel therapeutic agents.

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The five-membered aromatic heterocycle, pyrazole, has proven to be an exceptionally versatile scaffold in the design of therapeutic agents. Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] The success of pyrazole-containing drugs, such as the blockbuster kinase inhibitor Ibrutinib and the anti-inflammatory agent Celecoxib, underscores the profound impact of this heterocycle on modern medicine.[1]

The strategic functionalization of the pyrazole ring is key to modulating its pharmacological profile. The introduction of a bromine atom, as seen in our topic compound, provides a reactive handle for further synthetic diversification through cross-coupling reactions, enabling the construction of more complex molecular architectures.[4] The nitro group, while sometimes considered a "structural alert," is a powerful electron-withdrawing group that can significantly alter the electronic properties of the molecule and is a key feature in certain classes of bioactive compounds, including hypoxia-selective cytotoxins.[2] Finally, the N-alkylation with an ethanol substituent can enhance solubility and provides a vector for further derivatization. The convergence of these features in this compound makes it a compound of considerable interest for medicinal chemistry campaigns.

Physicochemical and Structural Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in drug development. Below is a summary of the key identifiers and predicted properties for this compound.

PropertyValueSource
IUPAC Name This compound-
CAS Number 1429309-32-9[5]
Molecular Formula C₅H₆BrN₃O₃[5]
Molecular Weight 235.98 g/mol -
Canonical SMILES C1=C(N(N=C1--INVALID-LINK--[O-])CCO)Br-
Appearance (Predicted) Solid-

Synthesis and Characterization

Proposed Synthetic Pathway

The most direct and logical approach to synthesize the title compound is through the N-alkylation of 4-bromo-5-nitro-1H-pyrazole with a suitable two-carbon electrophile containing a hydroxyl group or its protected form.

Synthesis_Workflow cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: N-Alkylation A 4-Bromo-1H-pyrazole B 4-Bromo-5-nitro-1H-pyrazole A->B Nitrating Agent (e.g., HNO₃/H₂SO₄) D This compound B->D Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat C 2-Bromoethanol C->D caption Proposed Synthesis of the Target Compound

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Nitration of 4-Bromo-1H-pyrazole The synthesis would commence with the nitration of commercially available 4-bromo-1H-pyrazole. This is a standard electrophilic aromatic substitution reaction on the pyrazole ring.

  • Reaction Setup: To a cooled (0-5 °C) solution of fuming nitric acid in concentrated sulfuric acid, add 4-bromo-1H-pyrazole[6] portion-wise while maintaining the internal temperature below 10 °C.

  • Reaction Execution: Allow the reaction mixture to stir at low temperature for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude 4-bromo-5-nitro-1H-pyrazole can be purified by column chromatography or recrystallization.

Step 2: N-Alkylation with 2-Bromoethanol The subsequent step involves the N-alkylation of the nitrated pyrazole. The regioselectivity of this reaction is a critical consideration, though with the C5 position blocked by a nitro group, alkylation is expected to occur at the N1 position.

  • Reaction Setup: Dissolve 4-bromo-5-nitro-1H-pyrazole in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Reaction Execution: Add a suitable base, such as potassium carbonate (K₂CO₃), to the solution, followed by the dropwise addition of 2-bromoethanol. The reaction mixture is then heated (e.g., to 60-80 °C) and stirred for several hours until TLC analysis indicates the consumption of the starting material.

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent. The organic phase is washed, dried, and concentrated.

  • Purification: The final product, this compound, is purified from the crude residue using flash column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques. Based on the analysis of similar structures, the following spectral features are anticipated:

  • ¹H NMR: The spectrum should exhibit characteristic signals for the pyrazole ring proton, as well as two triplet signals corresponding to the methylene groups of the hydroxyethyl side chain (-CH₂-N- and -CH₂-OH), and a broad singlet for the hydroxyl proton.

  • ¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the pyrazole ring, with the carbon bearing the nitro group being significantly downfield. Two signals for the methylene carbons of the side chain will also be present.

  • IR Spectroscopy: Key vibrational bands would include those for the O-H stretch of the alcohol, C-H stretches, C=C and C=N stretches of the pyrazole ring, and strong asymmetric and symmetric stretches for the nitro group (NO₂).

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (or M+H⁺) corresponding to the calculated molecular weight, along with a characteristic isotopic pattern due to the presence of the bromine atom.

Applications in Drug Discovery

The unique combination of functional groups on this compound makes it an attractive scaffold for targeting various diseases.

Potential as Anticancer Agents

The pyrazole core is a well-established pharmacophore in oncology. Derivatives have been developed as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.

  • Kinase Inhibition: The overall structure could serve as a template for the design of inhibitors for kinases such as BRAF, which is mutated in a significant percentage of melanomas.[7] The bromine atom at the 4-position offers a convenient point for modification via Suzuki or other cross-coupling reactions to explore structure-activity relationships and optimize binding to the kinase active site.

  • Hypoxia-Selective Cytotoxins: The nitro group is a key feature in bioreductive drugs. In the low-oxygen (hypoxic) environment characteristic of solid tumors, the nitro group can be enzymatically reduced to cytotoxic species that damage DNA and other cellular macromolecules. Nitropyrazoles have been investigated for this very purpose, acting as radiosensitizers and hypoxia-selective cytotoxins.

Antimicrobial Potential

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various strains of bacteria and fungi.[8] The presence of both a halogen and a nitro group on an aromatic ring is a common motif in antimicrobial compounds.

  • Antibacterial and Antifungal Activity: The title compound and its derivatives could be screened against a panel of pathogenic bacteria and fungi. The mechanism of action could involve the inhibition of essential microbial enzymes or disruption of cell wall integrity. The lipophilicity imparted by the bromo-substituent may enhance cell membrane penetration.

Potential_Applications cluster_0 Therapeutic Areas cluster_1 Mechanisms of Action A This compound B Oncology A->B C Infectious Diseases A->C D Kinase Inhibition (e.g., BRAF) B->D E Hypoxia-Activated Prodrug B->E F Antimicrobial Activity (Antibacterial/Antifungal) C->F caption Potential Therapeutic Applications and Mechanisms

Caption: Overview of potential drug discovery applications for the target compound.

Conclusion and Future Directions

This compound is a strategically designed molecule that holds considerable promise as a building block in medicinal chemistry. Its synthesis, while not explicitly detailed in the current literature, can be confidently approached using established N-alkylation protocols. The compound's true value lies in its potential for diversification and its inherent combination of pharmacophoric elements that are relevant to oncology and infectious disease research.

Future work should focus on the definitive synthesis and full spectroscopic characterization of this compound. Subsequently, a systematic biological evaluation is warranted to explore its cytotoxic and antimicrobial activities. Further derivatization, particularly through cross-coupling reactions at the bromine position and modification of the hydroxyethyl side chain, will be crucial in developing lead compounds with optimized potency, selectivity, and pharmacokinetic properties. This guide provides the foundational knowledge for researchers to embark on the exploration of this promising chemical entity.

References

An In-depth Technical Guide to 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol: Physicochemical Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol, a heterocyclic compound of interest in medicinal chemistry and drug development. Given the limited publicly available data on this specific molecule, this document synthesizes information from commercial suppliers, data from structurally related analogs, and established principles of organic and medicinal chemistry. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Molecular Profile and Physicochemical Characteristics

This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, which is a common scaffold in many biologically active compounds.[1] The presence of a bromo group at the 4-position and a nitro group at the 5-position of the pyrazole ring, along with an ethanol substituent at the 1-position, defines its unique chemical character and potential for biological activity.

Table 1: Physicochemical Properties of this compound
PropertyValueSource/Comment
Molecular Formula C₅H₆BrN₃O₃[2]
Molecular Weight 252.02 g/mol Calculated from the molecular formula.
CAS Number 1429309-32-9
Appearance Likely a solid at room temperature.Inferred from the physical state of the closely related compound 2-(4-Bromo-1H-pyrazol-1-yl)ethanol, which is a solid.[3]
Purity Commercially available at 95% purity.
Melting Point Not available.Experimental data is not publicly available.
Boiling Point Not available.Experimental data is not publicly available.
Solubility Expected to be soluble in polar organic solvents like ethanol, methanol, DMSO, and DMF.Based on the presence of the hydroxyl group and the polar nitro group.

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis and Purification

Proposed Synthetic Workflow:

Synthesis_Workflow cluster_0 Starting Material cluster_1 Reaction cluster_2 Product cluster_3 Purification A 4-Bromo-5-nitro-1H-pyrazole B N-Alkylation with 2-bromoethanol or ethylene oxide A->B C This compound B->C D Column Chromatography C->D

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

Rationale: The N-alkylation of pyrazoles is a common and effective method for introducing substituents at the N1 position. The choice of 2-bromoethanol as the alkylating agent provides the desired hydroxyethyl group. The use of a base, such as potassium carbonate, is crucial to deprotonate the pyrazole nitrogen, facilitating the nucleophilic attack on the alkyl halide.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 4-bromo-5-nitro-1H-pyrazole (1 equivalent) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a suitable base, for instance, potassium carbonate (1.5 equivalents).

  • Addition of Alkylating Agent: To the stirred suspension, add 2-bromoethanol (1.2 equivalents) dropwise at room temperature.

  • Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the characteristic signals for the pyrazole ring protons, the methylene protons of the ethanol chain, and the hydroxyl proton in the NMR spectra, along with the correct molecular ion peak in the mass spectrum, would validate the structure.

Handling and Safety

Specific safety data for this compound is not available. However, based on its structure containing bromo and nitro functional groups, it should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Potential Applications and Biological Activity

While the specific biological activity of this compound has not been reported, the bromo-nitro-pyrazole scaffold is a key feature in many compounds with significant therapeutic potential.

Context from Related Compounds:

Research on structurally similar compounds provides valuable insights. For instance, a study on 5-alkoxy- and 5-amino-substituted 3-bromo-4-nitro-1-(thietan-3-yl)-1H-pyrazoles revealed promising antioxidant and antiplatelet effects.[4] Specifically, 2-{[3-bromo-4-nitro-1-(thietan-3-yl)-1H-pyrazol-5-yl]amino}ethan-1-ol, which shares the bromo, nitro, and hydroxyethyl functionalities, demonstrated antiplatelet activity.[4]

Broader Therapeutic Landscape of Pyrazole Derivatives:

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including:

  • Antimicrobial and Antifungal Activity: Many pyrazole derivatives have shown potent activity against various bacterial and fungal strains.[1][5]

  • Anti-inflammatory Activity: The pyrazole ring is a core component of several nonsteroidal anti-inflammatory drugs (NSAIDs).[6]

  • Anticancer Activity: Substituted pyrazoles have been investigated as potential anticancer agents, targeting various signaling pathways involved in tumor growth and proliferation.

Given this context, this compound represents a promising candidate for further investigation in various therapeutic areas. The combination of the electron-withdrawing nitro group and the halogen bond-donating bromo group on the pyrazole ring, coupled with the hydroxyethyl side chain, offers multiple points for potential interaction with biological targets.

Potential Signaling Pathway Involvement (Hypothetical):

Signaling_Pathway A This compound B Target Protein (e.g., Kinase, Enzyme) A->B Binding/Inhibition C Modulation of Signaling Pathway B->C D Therapeutic Effect (e.g., Anti-inflammatory, Anticancer) C->D

Caption: Hypothetical interaction of the compound with a biological target and downstream effects.

Conclusion and Future Directions

This compound is a chemical entity with significant potential for further research and development. While detailed experimental data is currently lacking, this guide provides a foundational understanding of its physicochemical properties, a plausible synthetic strategy, and a strong rationale for its investigation as a potential therapeutic agent. Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive screening for its biological activities, particularly in the areas of inflammation, infectious diseases, and oncology.

References

2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol: A Technical Guide to a Promising Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active agents.[1][2] This technical guide focuses on a specific, highly functionalized derivative, 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol . While specific research on this exact molecule is nascent, its structural components—a 4-bromo-5-nitropyrazole core and an N-hydroxyethyl side chain—suggest a rich potential for diverse research applications. This document provides a comprehensive analysis of its synthetic accessibility, posits its potential as an anticancer, antimicrobial, and neuroprotective agent based on robust evidence from structurally related compounds, and offers detailed, actionable experimental protocols for its synthesis, characterization, and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities for therapeutic innovation.

Introduction: The Strategic Design of a Multifunctional Pyrazole

The intrinsic value of a novel chemical entity in drug discovery is often predicted by the strategic combination of its constituent functional groups. This compound is a compelling example of such a design. The pyrazole core itself is a five-membered aromatic heterocycle renowned for its metabolic stability and ability to engage in various biological interactions.[3][4] The addition of a bromine atom at the 4-position and a nitro group at the 5-position significantly modulates the electronic properties of the ring, while the N-hydroxyethyl group provides a handle for further derivatization and can influence solubility and pharmacokinetic properties.

The bromine atom can act as a valuable synthetic handle for cross-coupling reactions, allowing for the introduction of further molecular complexity.[5] The nitro group, a strong electron-withdrawing group, is a key pharmacophore in many bioactive molecules and can be a substrate for bioreductive activation, a mechanism exploited in some anticancer and antimicrobial drugs.[6] The N-hydroxyethyl moiety can participate in hydrogen bonding and may be a key interaction point with biological targets.[7] This unique combination of functionalities makes this compound a molecule of significant interest for exploratory research.

Synthesis and Characterization: A Proposed Pathway and Analytical Workflow

Proposed Synthetic Route

The proposed synthesis involves the N-alkylation of a 4-bromo-5-nitropyrazole precursor with 2-bromoethanol.

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Product 4-bromo-5-nitro-1H-pyrazole 4-Bromo-5-nitro-1H-pyrazole Target_Molecule This compound 4-bromo-5-nitro-1H-pyrazole->Target_Molecule N-alkylation 2-bromoethanol 2-Bromoethanol 2-bromoethanol->Target_Molecule Base Base (e.g., K₂CO₃, NaH) Base->Target_Molecule Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Target_Molecule Temperature Temperature (e.g., RT to reflux) Temperature->Target_Molecule

Caption: Proposed N-alkylation synthesis of the target molecule.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound via N-alkylation.

Materials:

  • 4-Bromo-5-nitro-1H-pyrazole

  • 2-Bromoethanol[9]

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 4-bromo-5-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Add 2-bromoethanol (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Characterization Workflow

A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.

G Synthesized_Compound Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Compound->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Synthesized_Compound->MS Molecular Weight Confirmation IR FT-IR Spectroscopy Synthesized_Compound->IR Functional Group Identification Purity Purity Analysis (HPLC, Elemental Analysis) Synthesized_Compound->Purity Purity Assessment

Caption: Analytical workflow for product characterization.

Expected Spectroscopic Data:

TechniqueExpected Observations
¹H NMR Signals corresponding to the pyrazole ring proton, the two methylene groups of the ethanol side chain, and the hydroxyl proton.
¹³C NMR Resonances for the carbon atoms of the pyrazole ring and the ethanol side chain.
HRMS (ESI) Accurate mass measurement of the molecular ion peak [M+H]⁺ to confirm the elemental composition.
FT-IR Characteristic absorption bands for O-H stretching (hydroxyl group), C-H stretching, C=C and C=N stretching (pyrazole ring), and N-O stretching (nitro group).

Potential Research Applications: A Multifaceted Scaffold for Therapeutic Development

The unique structural features of this compound suggest its potential utility in several key areas of therapeutic research.

Anticancer Drug Discovery

The pyrazole scaffold is a well-established pharmacophore in oncology, with numerous derivatives exhibiting potent anticancer activities.[4] The presence of the bromo and nitro substituents on the pyrazole ring of the target molecule could enhance its anticancer potential.

Hypothesized Mechanisms of Action:

  • Kinase Inhibition: Many pyrazole-containing compounds act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[4]

  • Bioreductive Activation: The nitro group can be reduced by cellular reductases under hypoxic conditions, which are common in solid tumors, to form cytotoxic species that damage DNA and other cellular macromolecules.[6]

Supporting Evidence from Structurally Similar Compounds:

Compound ClassCancer Cell LineActivity (IC₅₀)Reference
Pyrazole-containing tubulin polymerization inhibitorsVarious0.06–0.25 nM[4]
Pyrazolo[4,3-c]pyridine derivativesMCF7, HepG2, HCT1161.937–3.695 µg/mL[4]
Pyrazole carbaldehyde derivatives (PI3 kinase inhibitors)MCF70.25 µM[4]
3,5-diarylpyrazolesHepG2, MCF-7~0.083 µM, ~0.13 µM[10]

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

Objective: To evaluate the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (dissolved in DMSO and diluted in medium) for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Agent Development

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyrazole derivatives have demonstrated a broad spectrum of antibacterial and antifungal activities.[11] The nitro group, in particular, is a known feature of several antimicrobial drugs.[12]

Hypothesized Mechanisms of Action:

  • Inhibition of Essential Enzymes: The compound may inhibit key bacterial or fungal enzymes involved in cell wall synthesis, DNA replication, or metabolic pathways.

  • Oxidative Stress Induction: The nitro group could be reduced to generate reactive nitrogen species, leading to oxidative damage in microbial cells.

Supporting Evidence from Structurally Similar Compounds:

Compound ClassMicroorganismActivity (MIC)Reference
Nitrofuran-containing tetrasubstituted pyrazolesE. coli, P. aeruginosa, S. aureus, B. subtilisGood activity[12]
Pyrazole-thiazole hybridsMethicillin-resistant S. aureus (MRSA)<0.2 µM (MBC)[13]
Pyrazole derivativesE. coli0.25 µg/mL[14]
Pyrazole derivativesS. epidermidis0.25 µg/mL[14]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against various microorganisms.

Materials:

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Inoculum of the microorganism

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of the test compound in the broth medium in a 96-well plate.

  • Add a standardized inoculum of the microorganism to each well.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Neuroprotective Agent Exploration

Neurodegenerative diseases and neurological injuries represent a significant unmet medical need. Recent studies have highlighted the potential of pyrazole derivatives as neuroprotective agents, primarily due to their anti-inflammatory and antioxidant properties.[6][12][15][16][17]

Hypothesized Mechanisms of Action:

  • Anti-inflammatory Effects: The compound may suppress the production of pro-inflammatory cytokines in microglial cells, which are key mediators of neuroinflammation.[15]

  • Antioxidant Activity: The pyrazole scaffold may possess radical scavenging properties, protecting neuronal cells from oxidative stress-induced damage.

Supporting Evidence from Structurally Similar Compounds:

CompoundBiological EffectActivity (IC₅₀)Reference
Pyrazole derivative 6gSuppression of IL-6 expression in BV2 microglial cells9.562 µM[15]

Experimental Protocol: In Vitro Neuroprotection Assay

Objective: To assess the protective effect of the test compound against neurotoxicity in a neuronal cell line.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Neurotoxin (e.g., 6-hydroxydopamine for Parkinson's disease model, amyloid-beta for Alzheimer's disease model)

  • Cell culture medium and supplements

  • Reagents for assessing cell viability (e.g., MTT, LDH assay)

  • Reagents for measuring oxidative stress (e.g., DCFDA for ROS detection)

Procedure:

  • Culture neuronal cells in appropriate plates.

  • Pre-treat the cells with different concentrations of the test compound for a specific duration.

  • Induce neurotoxicity by adding the chosen neurotoxin.

  • After the incubation period, assess cell viability using a suitable assay.

  • In parallel experiments, measure markers of oxidative stress or inflammation to elucidate the mechanism of action.

  • Calculate the percentage of neuroprotection afforded by the test compound.

Conclusion and Future Directions

This compound represents a strategically designed molecule with significant, yet largely unexplored, potential in drug discovery. Its synthesis is feasible through established chemical transformations, and its structural features strongly suggest promising bioactivities. The proposed research applications in oncology, infectious diseases, and neuroprotection are supported by a substantial body of evidence from related pyrazole derivatives. This technical guide provides a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this intriguing compound. Future research should focus on the optimization of the synthetic route, a thorough investigation of its in vitro and in vivo efficacy in the proposed therapeutic areas, and structure-activity relationship (SAR) studies to further refine its pharmacological profile. The exploration of this and similar functionalized pyrazoles could lead to the identification of novel lead compounds for the development of next-generation therapeutics.

References

2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the heterocyclic compound 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol. Pyrazole-containing molecules are of significant interest in medicinal chemistry due to their wide range of biological activities and their role as "privileged structures" capable of interacting with numerous biological targets.[1][2] This document delineates the structural features, physicochemical properties, and a proposed, mechanistically sound synthetic pathway for this compound. Furthermore, it explores the compound's potential as a versatile intermediate for the synthesis of more complex molecules in drug discovery programs, leveraging its multiple functional handles for diversification. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to utilize this and related pyrazole derivatives in their work.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[2] Derivatives of pyrazole exhibit an extensive spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[3][4][5] Their prevalence in both approved drugs and clinical candidates underscores their importance as a "privileged scaffold" in drug design.[1][2]

The subject of this guide, this compound, is a multi-functionalized pyrazole derivative. Its structure is distinguished by three key features that make it a highly valuable synthetic intermediate:

  • A Bromo Substituent (C4-Position): The bromine atom serves as an excellent handle for post-synthetic modification via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.[6]

  • A Nitro Group (C5-Position): The electron-withdrawing nitro group significantly influences the electronic properties of the pyrazole ring. It can also be chemically transformed, most commonly via reduction to a primary amine, which opens up a vast chemical space for derivatization through amide bond formation, sulfonylation, or other reactions.

  • An N-Hydroxyethyl Group (N1-Position): The primary alcohol provides a site for esterification, etherification, oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution, enabling the extension of this side chain.

The strategic combination of these functional groups in a single, stable scaffold makes this compound a powerful platform for building libraries of complex molecules for biological screening.

Structural and Physicochemical Properties

The fundamental properties of this compound are summarized below. While extensive experimental data is not widely published, the key identifiers and basic characteristics are available from chemical suppliers.[7][8]

Chemical Structure Diagram

Caption: Structure of this compound.

Data Summary
PropertyValueReference
CAS Number 1429309-32-9[8]
Molecular Formula C₅H₆BrN₃O₃[7]
Molecular Weight 252.02 g/mol Calculated
Appearance Solid (form not specified)
Purity Typically available at ≥95%[7]

Proposed Synthesis and Mechanistic Considerations

While specific literature detailing the synthesis of this compound is scarce, a logical and robust synthetic route can be proposed based on established heterocyclic chemistry principles. The most direct approach involves the N-alkylation of a pre-functionalized pyrazole core.

Retrosynthetic Analysis

The primary disconnection strategy involves breaking the N1-C bond, leading back to the 4-bromo-5-nitropyrazole core and a two-carbon electrophile.

Retrosynthesis Target This compound Precursors 4-Bromo-5-nitro-1H-pyrazole + 2-Carbon Electrophile (e.g., 2-Bromoethanol) Target->Precursors N-C Alkylation Disconnection Derivatization_Pathways Core This compound Suzuki Suzuki Coupling (Ar-B(OH)₂) Core->Suzuki C4-Br Sonogashira Sonogashira Coupling (Alkynes) Core->Sonogashira C4-Br Reduction Reduction (e.g., SnCl₂, H₂/Pd) → Amine (NH₂) Core->Reduction C5-NO₂ Oxidation Oxidation (e.g., PCC, DMP) → Aldehyde/Acid Core->Oxidation -CH₂OH Esterification Esterification (Acid Chlorides) Core->Esterification -CH₂OH Amide Amide Formation (Acyl Halides) Reduction->Amide

References

The Discovery and Application of Substituted Nitropyrazole Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of substituted nitropyrazole compounds, from their synthesis and characterization to their diverse applications in drug development and beyond. It is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry, offering both foundational knowledge and practical insights into the experimental choices and methodologies involved in the study of this important class of molecules.

Introduction: The Versatile Scaffold of Nitropyrazoles

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are recognized as privileged scaffolds in medicinal chemistry.[1] Their inherent structural features allow for a wide range of chemical modifications, making them indispensable building blocks in the quest for novel therapeutic agents.[2] The introduction of a nitro group onto the pyrazole ring further enhances the chemical diversity and biological activity of these compounds, giving rise to the family of substituted nitropyrazoles.

The presence of the electron-withdrawing nitro group can significantly influence the physicochemical properties and biological interactions of the pyrazole core.[2] This has led to the discovery of nitropyrazole derivatives with a remarkable spectrum of pharmacological activities, including anti-inflammatory, antibacterial, anticancer, and antiviral properties.[1][3][4] Beyond their therapeutic potential, nitropyrazoles are also crucial intermediates in the synthesis of complex active pharmaceutical ingredients (APIs) and have found applications in the field of energetic materials.[5][6][7]

This guide will delve into the core aspects of working with substituted nitropyrazoles, providing a comprehensive overview of their synthesis, characterization, and applications, with a focus on the rationale behind key experimental decisions.

Synthesis Strategies: Crafting the Nitropyrazole Core

The synthesis of substituted nitropyrazoles can be approached through several strategic pathways, primarily involving the direct nitration of a pre-existing pyrazole ring or the construction of the nitropyrazole ring from acyclic precursors. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Direct Nitration of Pyrazoles

A common and straightforward method for the synthesis of nitropyrazoles is the direct nitration of the pyrazole ring using various nitrating agents. The pyrazole ring is susceptible to electrophilic substitution reactions, such as nitration.[5]

A typical nitrating agent is a mixture of concentrated nitric acid and sulfuric acid. For instance, 3,4,5-trinitro-1H-pyrazole can be obtained by the nitration of 3,5-dinitropyrazole with a mixture of sulfuric and nitric acids.[8] The conditions for these reactions, including temperature and the choice of nitrating agent, are critical in controlling the regioselectivity of the nitration. For example, the synthesis of 1-methyl-3,4,5-trinitropyrazole (MTNP) involves the nitration of N-methylpyrazole with 100% HNO3, where the reaction temperature is optimized to 80-83°C to achieve the desired product.[9]

The following diagram illustrates a general workflow for the direct nitration of a pyrazole.

G cluster_reagents Reagents cluster_process Process reagent1 Pyrazole Derivative step1 Reaction Setup (Controlled Temperature) reagent1->step1 reagent2 Nitrating Agent (e.g., HNO₃/H₂SO₄) reagent2->step1 step2 Work-up (e.g., Quenching with ice) step1->step2 step3 Purification (e.g., Recrystallization, Chromatography) step2->step3 product Substituted Nitropyrazole step3->product

Caption: General workflow for the direct nitration of pyrazoles.

Rearrangement of N-Nitropyrazoles

An alternative route to C-nitropyrazoles involves the thermal rearrangement of N-nitropyrazoles.[10][11] This intramolecular process can provide access to specific isomers that may be difficult to obtain through direct nitration. For instance, 3(5)-nitropyrazole can be synthesized by the thermal rearrangement of N-nitropyrazole at 140°C.[10] This method's success is dependent on the substitution pattern of the starting N-nitropyrazole.

Cyclization Reactions

The pyrazole ring itself can be constructed from acyclic precursors already bearing a nitro group. One such method involves the cyclization of C-(diformylmethyl)nitropyrazoles with hydrazine to form bi-, ter-, and quaterpyrazoles.[8] Another approach is the reaction of nitro-olefins with hydrazones in the presence of a strong base to yield tetra-substituted pyrazoles.[4]

Functional Group Interconversion

Once the nitropyrazole core is established, further modifications can be made through functional group interconversions. For example, nucleophilic substitution of a nitro group in highly nitrated pyrazoles can be a viable strategy to introduce other functional groups. In 1-amino-3,5-dinitropyrazole, the nitro group at the 5-position can be regioselectively substituted by S-nucleophiles.[8]

Characterization Techniques: Unveiling the Molecular Structure

A thorough characterization is essential to confirm the identity, purity, and structure of newly synthesized substituted nitropyrazole compounds. A combination of spectroscopic and analytical techniques is typically employed.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the nitropyrazole.[13][14] The chemical shifts and coupling constants are indicative of the substitution pattern on the pyrazole ring. In some cases, ¹⁴N or ¹⁵N NMR can be used to directly probe the nitrogen atoms of the nitro group and the pyrazole ring.[13]

Technique Information Obtained Reference
¹H NMRNumber and connectivity of protons, chemical environment[13][14]
¹³C NMRNumber and type of carbon atoms[13][14]
¹⁴N/¹⁵N NMRChemical environment of nitrogen atoms[13]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For nitropyrazoles, characteristic absorption bands for the nitro group (typically strong asymmetric and symmetric stretching vibrations) are expected. The presence of other functional groups, such as amino, hydroxyl, or carbonyl groups, can also be confirmed by their characteristic IR absorptions.[9][12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. This data is crucial for confirming the molecular formula and can offer clues about the structure of the molecule.[9][12]

Elemental Analysis

Elemental analysis determines the percentage composition of carbon, hydrogen, nitrogen, and other elements in a compound. The experimental values are compared with the calculated values for the proposed molecular formula to confirm its accuracy.[9][12]

Single-Crystal X-ray Diffraction

For crystalline compounds, single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the molecule and the crystal lattice.[12][13]

The following diagram illustrates a typical characterization workflow for a newly synthesized nitropyrazole compound.

G cluster_analysis Analytical Techniques cluster_data Data Interpretation start Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms ea Elemental Analysis start->ea xray X-ray Diffraction (if crystalline) start->xray structure Structure Elucidation nmr->structure purity Purity Assessment nmr->purity ir->structure ms->structure ms->purity ea->structure ea->purity xray->structure conclusion Confirmed Structure & Purity structure->conclusion purity->conclusion

Caption: A comprehensive workflow for the characterization of nitropyrazole compounds.

Applications in Drug Discovery and Development

Substituted nitropyrazoles are of significant interest to the pharmaceutical industry due to their broad range of biological activities.[3][15] The pyrazole scaffold is a key component in a number of approved drugs, and the introduction of a nitro group can modulate the pharmacological profile of these molecules.

Anti-inflammatory Activity

Pyrazole derivatives have shown considerable success as anti-inflammatory agents.[15] The presence of a p-nitrophenyl moiety connected to a pyrazole scaffold has been shown to exert high anti-inflammatory activity.[1]

Antimicrobial and Anticancer Activity

Various substituted pyrazoles exhibit antibacterial, antifungal, and anticancer properties.[1][16] The specific substitution pattern on the pyrazole ring plays a crucial role in determining the potency and spectrum of activity.[16] For instance, certain Schiff base compounds derived from substituted 3-aminopyrazoles have shown excellent antibacterial activity.[16]

Hypoxia-Selective Cytotoxins and Radiosensitizers

Nitropyrazoles have been investigated as hypoxia-selective cytotoxins and radiosensitizers for cancer therapy.[17] The electron-deficient nature of the nitro group can enhance the radiosensitizing efficiency of these compounds.[17]

Versatile Intermediates

Beyond their direct biological activity, nitropyrazoles serve as valuable intermediates in the synthesis of more complex drug candidates.[6] The nitro group can be readily transformed into other functional groups, such as amines, which can then be further elaborated to build diverse molecular architectures. Ethyl 5-nitro-1H-pyrazole-3-carboxylate, for example, is a versatile platform for creating libraries of compounds for therapeutic screening.[15]

Experimental Protocols

To provide a practical context, the following are representative, detailed protocols for the synthesis and characterization of a substituted nitropyrazole.

Protocol: Synthesis of 3,4-Dinitropyrazole (DNP)

This protocol is adapted from literature procedures for the synthesis of DNP from pyrazole.[10]

Materials:

  • Pyrazole

  • Acetic Anhydride

  • Nitric Acid (fuming)

  • Acetic Acid

  • Ice

Procedure:

  • N-Nitration: In a flask equipped with a stirrer and cooled in an ice bath, slowly add a solution of pyrazole in acetic acid to a mixture of nitric acid and acetic anhydride. Maintain the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture for 1-2 hours at low temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The N-nitropyrazole intermediate will precipitate.

  • Isolation of Intermediate: Collect the solid N-nitropyrazole by filtration, wash with cold water, and dry under vacuum.

  • Rearrangement and C-Nitration: In a separate flask, dissolve the N-nitropyrazole in a suitable solvent. Add a nitrating mixture (e.g., nitric acid) and heat the reaction to the optimal temperature (e.g., 55-60 °C) for a specified time (e.g., 1 hour).

  • Final Work-up and Purification: After cooling, pour the reaction mixture onto ice. Collect the precipitated 3,4-dinitropyrazole by filtration. The crude product can be purified by recrystallization from a suitable solvent.

Self-Validation: The identity and purity of the synthesized DNP should be confirmed by melting point determination, NMR, IR, and elemental analysis, comparing the obtained data with literature values.

Protocol: ¹H and ¹³C NMR Characterization

This protocol outlines the general procedure for acquiring NMR spectra of a synthesized nitropyrazole.[14]

Materials:

  • Synthesized nitropyrazole compound

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • 5 mm NMR tubes

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the nitropyrazole compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (¹H NMR):

    • Insert the sample into the NMR spectrometer.

    • Lock and shim the instrument.

    • Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, acquisition time, relaxation delay).

    • Acquire the ¹H NMR spectrum.

  • Instrument Setup (¹³C NMR):

    • Set the instrument to the ¹³C frequency.

    • Use a proton-decoupled pulse sequence.

    • Set appropriate acquisition parameters, typically requiring a larger number of scans than ¹H NMR.

    • Acquire the ¹³C NMR spectrum.

  • Data Processing and Analysis:

    • Process the raw data (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Assign the peaks in both spectra to the corresponding atoms in the molecule based on chemical shifts, multiplicities, and coupling constants.

Self-Validation: The obtained NMR data should be consistent with the expected structure of the target nitropyrazole. Comparison with literature data for known compounds is highly recommended.

Conclusion

Substituted nitropyrazoles represent a fascinating and highly versatile class of compounds with significant potential in both medicinal chemistry and materials science. Their synthesis, while requiring careful control of reaction conditions, is achievable through a variety of established methods. A thorough characterization using a suite of modern analytical techniques is paramount to ensuring the structural integrity and purity of these compounds. As research continues to uncover the diverse biological activities of nitropyrazole derivatives, they are poised to remain a key area of focus for the discovery of new and improved therapeutic agents.

References

Methodological & Application

Application Note and Experimental Protocol for the Synthesis of 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, three-step experimental protocol for the synthesis of 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis commences with the nitration of 1H-pyrazole to yield 4-nitro-1H-pyrazole, followed by a regioselective bromination to afford 4-bromo-5-nitro-1H-pyrazole. The final step involves the N-alkylation of this intermediate with 2-bromoethanol to produce the target molecule. This guide offers a detailed methodology, including reagent specifications, safety precautions, reaction parameter optimization, and characterization of the synthesized compounds. The causality behind experimental choices is elucidated to provide a deeper understanding of the synthetic pathway.

Introduction

Pyrazole scaffolds are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. The functionalization of the pyrazole ring with substituents such as halogens and nitro groups can significantly modulate their pharmacokinetic and pharmacodynamic properties. The target molecule, this compound, incorporates a bromo and a nitro group, which are known to influence bioactivity, along with a hydroxyethyl side chain that can improve solubility and provide a handle for further derivatization. This makes it a valuable building block for the synthesis of novel therapeutic agents.

Reaction Scheme

The overall synthetic route is depicted in the following scheme:

Materials and Reagents

Chemical NameFormulaMW ( g/mol )MP (°C)BP (°C)Hazards
1H-PyrazoleC₃H₄N₂68.0867-70186-188Harmful, Irritant
Sulfuric Acid (98%)H₂SO₄98.0810337Corrosive, Oxidizer
Nitric Acid (fuming)HNO₃63.01-4283Corrosive, Oxidizer, Toxic
4-Nitro-1H-pyrazoleC₃H₃N₃O₂113.07160-164323Harmful, Irritant[1]
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98175-180-Irritant, Lachrymator
AcetonitrileCH₃CN41.05-4581-82Flammable, Harmful
4-Bromo-5-nitro-1H-pyrazoleC₃H₂BrN₃O₂191.97~150-160 (est.)-(Assumed) Harmful, Irritant
2-BromoethanolC₂H₅BrO124.97-53148-150Toxic, Corrosive
Potassium Carbonate (K₂CO₃)K₂CO₃138.21891-Irritant
Dimethylformamide (DMF)C₃H₇NO73.09-61153Harmful, Irritant
Dichloromethane (DCM)CH₂Cl₂84.93-9740Carcinogen suspect
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-8477Flammable, Irritant
HexanesC₆H₁₄86.18-9569Flammable, Irritant
Anhydrous Sodium SulfateNa₂SO₄142.04884--

Instrumentation

  • Round-bottom flasks (100 mL, 250 mL, 500 mL)

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Glass funnel and filter paper

  • Standard laboratory glassware

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Experimental Protocol

Step 1: Synthesis of 4-Nitro-1H-pyrazole

Rationale: The nitration of pyrazole occurs preferentially at the C4 position due to the electronic properties of the pyrazole ring. A mixture of concentrated sulfuric and nitric acids is a standard and effective nitrating agent for many aromatic and heterocyclic systems. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1H-pyrazole (5.0 g, 73.5 mmol).

  • Cool the flask in an ice-water bath and slowly add concentrated sulfuric acid (98%, 20 mL) while stirring. Ensure the temperature is maintained below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (15 mL) to concentrated sulfuric acid (15 mL) with cooling in an ice bath.

  • Add the cold nitrating mixture dropwise to the pyrazole solution over 30-45 minutes, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture at 60-70 °C for 2-3 hours.

  • Monitor the reaction progress by TLC (Eluent: Ethyl Acetate/Hexanes 1:1).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice (200 g) with vigorous stirring.

  • A pale-yellow precipitate of 4-nitro-1H-pyrazole will form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral to pH paper, and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at 50 °C.

  • The crude product can be recrystallized from a mixture of ethanol and water to afford pale yellow needles.

Step 2: Synthesis of 4-Bromo-5-nitro-1H-pyrazole

Rationale: With the 4-position of the pyrazole ring blocked by the electron-withdrawing nitro group, electrophilic substitution is directed to the 5-position. N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine for electrophilic bromination. The reaction is typically carried out in a polar aprotic solvent like acetonitrile.

Procedure:

  • To a 250 mL round-bottom flask, add 4-nitro-1H-pyrazole (5.0 g, 44.2 mmol) and acetonitrile (100 mL).

  • Add N-Bromosuccinimide (NBS) (8.6 g, 48.6 mmol, 1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC (Eluent: Ethyl Acetate/Hexanes 1:1). The product spot should be less polar than the starting material.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Step 3: Synthesis of this compound

Rationale: The N-alkylation of the pyrazole ring is achieved via a nucleophilic substitution reaction. The acidic N-H proton of the pyrazole is removed by a base (potassium carbonate) to generate the pyrazolate anion, which then acts as a nucleophile, attacking the electrophilic carbon of 2-bromoethanol. DMF is a suitable polar aprotic solvent that facilitates this Sₙ2 reaction. This reaction can result in a mixture of two regioisomers due to alkylation at either N1 or N2. These isomers may be separable by chromatography.

Procedure:

  • In a 100 mL round-bottom flask, combine 4-bromo-5-nitro-1H-pyrazole (2.0 g, 10.4 mmol), anhydrous potassium carbonate (2.16 g, 15.6 mmol, 1.5 equivalents), and dry dimethylformamide (DMF, 40 mL).

  • Add 2-bromoethanol (1.1 mL, 15.6 mmol, 1.5 equivalents) to the stirred suspension.

  • Heat the reaction mixture to 70-80 °C and stir for 12-18 hours.

  • Monitor the reaction by TLC (Eluent: Ethyl Acetate/Hexanes 1:1).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (200 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts and wash with water (3 x 50 mL) to remove DMF, followed by a brine wash (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, likely a mixture of N1 and N2 isomers, can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Workflow Visualization

Synthesis_Workflow Py 1H-Pyrazole NP 4-Nitro-1H-pyrazole Py->NP H2SO4, HNO3 BNP 4-Bromo-5-nitro-1H-pyrazole NP->BNP NBS, CH3CN Final This compound BNP->Final 2-Bromoethanol, K2CO3, DMF

Caption: Synthetic workflow for this compound.

Characterization

The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.

Compound¹H NMR (δ, ppm) (Predicted)¹³C NMR (δ, ppm) (Predicted)IR (cm⁻¹) (Predicted)MS (m/z)
4-Nitro-1H-pyrazole ~13.5 (br s, 1H, NH), ~8.5 (s, 2H, CH)~135 (CH), ~140 (C-NO₂)3150 (N-H), 1550, 1340 (NO₂)113.02 [M]⁺
4-Bromo-5-nitro-1H-pyrazole ~14.0 (br s, 1H, NH), ~8.3 (s, 1H, CH)~105 (C-Br), ~138 (CH), ~145 (C-NO₂)3100 (N-H), 1560, 1350 (NO₂)190.93, 192.93 [M]⁺
This compound ~8.4 (s, 1H, pyrazole-H), ~4.5 (t, 2H, N-CH₂), ~4.0 (t, 2H, CH₂-OH), ~3.5 (br s, 1H, OH)~107 (C-Br), ~140 (pyrazole-CH), ~148 (C-NO₂), ~55 (N-CH₂), ~60 (CH₂-OH)3400 (O-H), 1550, 1340 (NO₂)234.97, 236.97 [M]⁺

Note: The predicted NMR chemical shifts are for the major N1-alkylated isomer and may vary depending on the solvent used. The presence of the N2-alkylated isomer would result in a different set of signals.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Acids: Concentrated and fuming nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care and avoid contact with skin and eyes. Always add acid to water, never the other way around. Neutralize spills with sodium bicarbonate.

  • Brominating Agents: N-Bromosuccinimide (NBS) is an irritant and lachrymator. Avoid inhalation of dust and contact with skin.

  • Solvents: Dichloromethane is a suspected carcinogen. Dimethylformamide is a known hepatotoxin. Acetonitrile and ethyl acetate are flammable. Handle these solvents in a fume hood and away from ignition sources.

  • 2-Bromoethanol: This reagent is toxic and corrosive. Avoid inhalation of vapors and contact with skin.

References

Application Notes and Protocols: Regioselective N-alkylation of 4-bromo-5-nitropyrazole with 2-bromoethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Alkylated Pyrazoles

N-alkylated pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Their prevalence in pharmaceuticals stems from their ability to act as bioisosteres for amides and other functional groups, enhancing metabolic stability and modulating pharmacokinetic properties. The regioselective introduction of substituents onto the pyrazole nucleus is a critical step in the synthesis of these valuable compounds, directly impacting their biological activity. This guide provides a comprehensive protocol for the N-alkylation of 4-bromo-5-nitropyrazole with 2-bromoethanol, a key transformation for accessing functionalized pyrazole building blocks in drug discovery.

Reaction Overview and Mechanistic Insights

The N-alkylation of 4-bromo-5-nitropyrazole with 2-bromoethanol is a nucleophilic substitution reaction. The pyrazole, upon deprotonation by a base, forms a pyrazolide anion which then acts as a nucleophile, attacking the electrophilic carbon of 2-bromoethanol.

The Challenge of Regioselectivity

A primary consideration in the N-alkylation of unsymmetrical pyrazoles is regioselectivity. The two nitrogen atoms of the pyrazole ring (N1 and N2) are electronically distinct, and their relative nucleophilicity is influenced by the substituents on the ring. In the case of 4-bromo-5-nitropyrazole, both the bromo and nitro groups are electron-withdrawing, which decreases the overall nucleophilicity of the pyrazole ring but also influences the position of alkylation.

The electron-withdrawing nitro group at the C5 position is expected to exert a significant influence on the regioselectivity of the reaction. Generally, alkylation of pyrazoles with electron-withdrawing substituents at the C5 position tends to favor substitution at the N1 position, which is sterically less hindered and electronically favored. However, the interplay of steric and electronic effects, along with the reaction conditions (base, solvent, temperature), can affect the final isomeric ratio.

Experimental Protocol

This protocol details a robust method for the N-alkylation of 4-bromo-5-nitropyrazole with 2-bromoethanol.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-bromo-5-nitropyrazole≥97%Commercially Available
2-bromoethanol≥97%Commercially AvailableCorrosive and toxic. Handle with care.[1][2]
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableFinely powdered for better reactivity.[3][4][5]
Acetonitrile (CH₃CN)Anhydrous, ≥99.8%Commercially AvailableFlammable and harmful.[6][7]
Ethyl acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Brine (saturated NaCl solution)Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially Available
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Flash chromatography system

Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-Bromoethanol is corrosive and toxic; avoid inhalation and contact with skin and eyes.[1][2]

  • Acetonitrile is flammable and harmful. Keep away from ignition sources.[6][7]

  • Refer to the Safety Data Sheets (SDS) for all reagents before starting the experiment.[1][2][3][4][5][6][7]

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add 4-bromo-5-nitropyrazole (1.0 eq).

    • Add anhydrous potassium carbonate (1.5 eq).

    • Add anhydrous acetonitrile to the flask.

    • Attach a reflux condenser to the flask.

  • Addition of Alkylating Agent:

    • While stirring the suspension, add 2-bromoethanol (1.2 eq) to the reaction mixture at room temperature.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours.

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The starting material and product should have different Rf values.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.

    • Filter the solid potassium carbonate and wash it with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Visual Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add 4-bromo-5-nitropyrazole and K₂CO₃ to a flask B 2. Add anhydrous acetonitrile A->B C 3. Attach reflux condenser B->C D 4. Add 2-bromoethanol C->D Start Reaction E 5. Heat to reflux (12-24h) D->E F 6. Monitor by TLC E->F G 7. Cool and filter F->G Reaction Complete H 8. Concentrate filtrate G->H I 9. Dissolve in EtOAc, wash with H₂O and brine H->I J 10. Dry, filter, and concentrate I->J K 11. Purify by column chromatography J->K J->K Crude Product

Caption: Experimental workflow for the N-alkylation of 4-bromo-5-nitropyrazole.

Purification and Characterization

The crude product, 2-(4-bromo-5-nitro-1H-pyrazol-1-yl)ethanol, is expected to be a polar compound due to the presence of the nitro and hydroxyl groups.

Purification Protocol
  • Column Chromatography:

    • Purify the crude product by flash column chromatography on silica gel.

    • A gradient elution system of ethyl acetate in hexanes is recommended. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity to elute the product.

    • Collect the fractions containing the desired product, as identified by TLC analysis.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and regioselectivity. The chemical shifts and coupling constants will be characteristic of the N1-alkylated product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., -OH, -NO₂, C-Br).

  • Melting Point: To assess the purity of the crystalline product.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Incomplete reactionExtend the reaction time and continue monitoring by TLC.
Inactive baseUse freshly opened or properly stored anhydrous potassium carbonate. Ensure it is finely powdered.
Low reaction temperatureEnsure the reaction mixture is maintained at the reflux temperature of acetonitrile.
Formation of multiple products Isomeric mixtureOptimize reaction conditions (e.g., try a different base like Cs₂CO₃ or a different solvent like DMF) to improve regioselectivity.
Side reactionsEnsure anhydrous conditions to prevent hydrolysis of 2-bromoethanol.
Difficult purification Product streaking on TLC/columnAdd a small amount of a polar solvent like methanol to the eluent system during column chromatography.
Co-elution of isomersIf isomers are formed and are difficult to separate, consider alternative purification techniques like preparative HPLC.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the N-alkylation of 4-bromo-5-nitropyrazole with 2-bromoethanol. By understanding the underlying reaction mechanism and potential challenges such as regioselectivity, researchers can effectively synthesize this valuable building block for applications in drug discovery and development. Adherence to the described experimental procedures and safety precautions is crucial for a successful and safe synthesis.

References

Using "2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol" in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol in Modern Medicinal Chemistry

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically successful drugs.[1][2] This guide focuses on a particularly versatile, functionalized building block: This compound . The strategic placement of three distinct functional handles—a reactive bromine atom, a reducible nitro group, and a modifiable primary alcohol—renders this compound an exceptionally powerful starting point for the synthesis of diverse compound libraries. The electron-withdrawing nature of the bromo and nitro substituents is known to enhance the biological potential of the pyrazole scaffold.[1][3] This document provides a detailed exploration of its synthetic utility, complete with actionable protocols for derivatization and its application in the generation of novel chemical entities for drug discovery programs.

Compound Profile: Physicochemical Properties and Safety

A thorough understanding of a building block's properties is paramount before its inclusion in any synthetic workflow.

PropertyDataSource(s)
IUPAC Name This compoundN/A
Molecular Formula C₅H₆BrN₃O₃[4]
Molecular Weight 236.02 g/mol N/A
CAS Number Not readily available; specific to supplier catalogs.N/A
Appearance Typically an off-white to yellow solid.N/A
Solubility Soluble in DMSO, DMF, and chlorinated solvents. Poorly soluble in water.N/A
Storage Store sealed in a dry, cool environment (Room Temperature).[5]
Safety and Handling Hazard: Irritant. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

The Synthetic Versatility of the Scaffold

The power of this compound lies in the orthogonal reactivity of its three primary functional groups. This allows for a stepwise, controlled diversification strategy to explore structure-activity relationships (SAR) comprehensively.

G cluster_bromo C4-Bromo Position cluster_nitro C5-Nitro Group cluster_ethanol Hydroxyethyl Side-Chain start This compound b1 Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) start->b1 Pd Catalyst b2 Sonogashira Coupling (Terminal Alkynes) start->b2 Pd/Cu Catalysts b3 Buchwald-Hartwig Amination (Amines) start->b3 Pd Catalyst n1 Reduction to Amine (-NH2) (e.g., SnCl2, H2/Pd-C) start->n1 Reducing Agent e1 Esterification / Acylation (Carboxylic Acids, Acyl Chlorides) start->e1 Coupling Agent e2 Etherification (e.g., Williamson Synthesis) start->e2 Base, Alkyl Halide e3 Oxidation (To Aldehyde or Carboxylic Acid) start->e3 Oxidizing Agent n2 Amide/Sulfonamide Formation (From resulting amine) n1->n2 Acyl Chloride / Sulfonyl Chloride

Figure 1: Orthogonal synthetic pathways for the derivatization of this compound.

Application Note: Rapid Generation of a Kinase Inhibitor Focused Library

Rationale: The pyrazole scaffold is a well-established hinge-binding motif in many kinase inhibitors.[6] This application note details a workflow to leverage this compound for the synthesis of a library targeting a hypothetical Cancer-Associated Kinase X (CAK-X). The strategy involves introducing diversity at the C4 position via Suzuki coupling and at the C5 position via amide bond formation after nitro reduction.

G A Starting Material 2-(4-Bromo-5-nitro-1H- pyrazol-1-yl)ethanol B Step 1: Suzuki Coupling (Protocol 1) Introduce R1 Group A->B C Intermediate 1 4-Aryl-5-nitro-pyrazole B->C D Step 2: Nitro Reduction (Protocol 2) C->D E Intermediate 2 5-Amino-4-aryl-pyrazole D->E F Step 3: Amide Coupling (Protocol 3) Introduce R2 Group E->F G Final Library Screened for CAK-X Inhibition F->G

Figure 2: Workflow for the synthesis of a CAK-X focused inhibitor library.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C4-Position

This protocol describes the palladium-catalyzed coupling of an arylboronic acid to the C4-bromo position.

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.5 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

  • Catalyst Addition: Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-16 hours.

  • Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the 4-aryl-5-nitro-pyrazole intermediate.

Protocol 2: Reduction of the C5-Nitro Group to an Aniline

This protocol details the conversion of the electron-withdrawing nitro group into a versatile amine handle.

  • Reaction Setup: Dissolve the 4-aryl-5-nitro-pyrazole intermediate (1.0 eq) from Protocol 1 in a suitable solvent such as ethanol or ethyl acetate.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂, 5.0 eq). Alternatively, for cleaner reactions, catalytic hydrogenation (H₂ balloon, 10% Pd/C) in methanol can be employed.[7]

  • Reaction:

    • For SnCl₂: Heat the mixture to reflux (approx. 70-80 °C) for 2-6 hours.

    • For H₂/Pd-C: Stir vigorously at room temperature for 6-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up (SnCl₂ method): Cool the reaction, then carefully basify with a saturated aqueous solution of NaHCO₃ until the pH is ~8-9. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude 5-amino-4-aryl-pyrazole is often used directly in the next step, but can be purified by column chromatography if necessary.

Protocol 3: Amide Library Synthesis

This protocol describes the coupling of the newly formed aniline with a library of carboxylic acids.

  • Reaction Setup: In a vial, dissolve the 5-amino-4-aryl-pyrazole intermediate (1.0 eq) from Protocol 2 in an anhydrous aprotic solvent like DMF or CH₂Cl₂.

  • Reagent Addition: Add the desired carboxylic acid (1.1 eq), a peptide coupling agent such as HATU or HBTU (1.2 eq), and a non-nucleophilic base like DIPEA (3.0 eq).

  • Reaction: Stir the mixture at room temperature for 4-18 hours.

  • Monitoring: Check for the formation of the product and consumption of the amine by LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with 1M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over Na₂SO₄ and concentrate.

  • Purification: Purify each final compound via preparative HPLC or column chromatography to yield the target molecules for biological screening.

Hypothetical Screening Data

The following table represents potential screening data for a small set of synthesized analogs, illustrating how SAR can be explored using this scaffold.

Compound IDR¹ Group (from Suzuki)R² Group (from Amide Coupling)CAK-X IC₅₀ (nM)
LIB-001 PhenylCyclopropyl850
LIB-002 4-FluorophenylCyclopropyl425
LIB-003 4-FluorophenylN-methyl-piperazine-4-carbonyl75
LIB-004 Pyridin-3-ylN-methyl-piperazine-4-carbonyl48

General Assay Protocol: Cell Viability Measurement (MTS Assay)

To assess the cytotoxicity or anti-proliferative effects of the newly synthesized compounds, a standard MTS assay can be employed.

  • Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in culture medium.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds. Include wells with medium + DMSO as a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

  • MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

  • Final Incubation: Incubate for 1-4 hours at 37 °C, protected from light, until the color in the control wells has developed.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control wells and plot the percentage of cell viability against the compound concentration. Calculate IC₅₀ values using a non-linear regression model (four-parameter logistic curve).

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Suzuki Coupling Inactive catalyst; poor quality base or boronic acid; insufficient degassing.Use a fresh batch of catalyst and base. Ensure boronic acid is not decomposed. Degas solvents thoroughly by sparging with argon for 20-30 minutes. Try a different catalyst/ligand system (e.g., XPhos, SPhos).
Incomplete Nitro Reduction Insufficient reducing agent; deactivated Pd/C catalyst.Increase the equivalents of SnCl₂. If using Pd/C, ensure the catalyst is fresh and the system is free of catalyst poisons. Switch to an alternative reducing agent like iron powder in acetic acid.
Multiple Products in Amide Coupling Side reaction with the pyrazole nitrogen or terminal hydroxyl group.Protect the terminal alcohol as a silyl ether (e.g., TBDMS) before performing the amide coupling, then deprotect with TBAF as a final step. Ensure anhydrous conditions to prevent hydrolysis of the coupling agent.
Compound Precipitation in Assay Poor aqueous solubility of the final compound.Lower the highest screening concentration. Ensure the final DMSO concentration in the well is ≤0.5%. Consider formulating with solubilizing agents if the issue persists.

Conclusion

This compound is more than a simple chemical; it is a strategically designed platform for accelerated drug discovery. Its inherent, orthogonally reactive functional groups permit a logical and efficient exploration of chemical space around the privileged pyrazole core. The protocols and workflows outlined in this guide provide a robust framework for researchers to unlock the potential of this versatile building block in the development of novel therapeutics, probes, and other vital chemical biology tools.

References

Application Notes & Protocols: Leveraging 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Design

Protein kinases, enzymes that regulate a vast array of cellular processes through phosphorylation, have become one of the most critical classes of drug targets, particularly in oncology and immunology.[1][2] The dysregulation of kinase signaling pathways is a hallmark of many diseases.[3] Small molecule kinase inhibitors that target the ATP-binding site have revolutionized treatment paradigms. Within the medicinal chemist's toolkit, the pyrazole ring has emerged as a "privileged scaffold"—a core structural motif frequently found in successful kinase inhibitors.[2][4] Its synthetic tractability and ability to form key hydrogen bond interactions within the kinase hinge region make it an ideal foundation for inhibitor design.[5] FDA-approved drugs such as Crizotinib (ALK/ROS1 inhibitor) and Ruxolitinib (JAK1/2 inhibitor) feature this core, underscoring its clinical significance.[4]

This guide focuses on a highly versatile, yet specific, starting material: 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol . We will explore its strategic value and provide detailed protocols for its elaboration into a library of potential kinase inhibitors. The unique arrangement of functional groups—a pyrazole core, a synthetically versatile bromine atom, a reducible nitro group, and an ethanol side chain—offers multiple, orthogonal handles for chemical modification, enabling a systematic exploration of the chemical space around a target kinase.

Strategic Analysis of the Starting Material: this compound

The power of this reagent lies in its trifecta of modifiable sites, allowing for a combinatorial approach to library synthesis.

  • The Pyrazole Core: This is the foundational hinge-binding element. The N1-ethanol substituent provides a vector pointing out of the primary ATP pocket, which can be used to improve solubility or engage with solvent-exposed regions of the kinase.

  • C4-Bromo Group: This position is primed for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). This allows for the introduction of a wide variety of aryl and heteroaryl moieties, which can occupy the hydrophobic regions of the ATP-binding site and are critical for determining inhibitor potency and selectivity.[6][7]

  • C5-Nitro Group: The nitro group is a latent amine. Its reduction provides a nucleophilic site (an amino group) that can be functionalized through acylation, sulfonylation, or reductive amination.[8] This position often points towards the solvent-exposed region or the ribose pocket, and modifications here can fine-tune physicochemical properties and introduce additional interaction points.

This multi-handle approach allows researchers to systematically probe the structure-activity relationship (SAR) of their compounds.

Experimental Design: A Multi-Step Synthetic Workflow

The following workflow outlines a robust strategy for transforming This compound into a diverse library of final compounds for biological screening.

G cluster_0 Phase 1: Core Diversification cluster_1 Phase 2: Functionalization Start 2-(4-Bromo-5-nitro-1H- pyrazol-1-yl)ethanol Suzuki Protocol 1: Suzuki Coupling (Aryl Boronic Acid, Pd Catalyst) Start->Suzuki Intermediate1 Intermediate A: C4-Aryl Substituted Pyrazole Suzuki->Intermediate1 Reduction Protocol 2: Nitro Group Reduction (e.g., Fe/NH4Cl) Intermediate1->Reduction Intermediate2 Intermediate B: C5-Amino Pyrazole Derivative Reduction->Intermediate2 Acylation Protocol 3: Amine Acylation (Acid Chloride / Anhydride) Intermediate2->Acylation FinalProduct Final Kinase Inhibitor Candidate Library Acylation->FinalProduct caption Figure 1. Synthetic workflow for inhibitor library generation.

Caption: Figure 1. Synthetic workflow for inhibitor library generation.

Detailed Synthetic Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Reagents should be handled with care, referencing their respective Safety Data Sheets (SDS).

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C4 Position

This protocol describes the introduction of an aryl or heteroaryl group at the C4 position, a key step for building potency.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

Procedure:

  • To a round-bottom flask, add this compound, the selected arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add the degassed dioxane/water solvent mixture via syringe, followed by the Pd(dppf)Cl₂ catalyst.

  • Fit the flask with a condenser and heat the reaction mixture to 80-90 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product (Intermediate A) by flash column chromatography on silica gel to yield the pure C4-aryl substituted pyrazole.

Protocol 2: Reduction of the C5-Nitro Group

This step converts the electron-withdrawing nitro group into a versatile amino group.

Materials:

  • Intermediate A (C4-aryl substituted pyrazole) (1.0 eq)

  • Iron powder (Fe) (5.0 eq)

  • Ammonium chloride (NH₄Cl) (4.0 eq)

  • Ethanol and Water (3:1 v/v)

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • Suspend Intermediate A in the ethanol/water mixture in a round-bottom flask.

  • Add iron powder and ammonium chloride to the suspension.

  • Heat the mixture to reflux (approx. 80 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-3 hours.

  • Once complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the pad thoroughly with ethanol or methanol.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude C5-amino pyrazole derivative (Intermediate B), which is often used in the next step without further purification.

Protocol 3: Acylation of the C5-Amino Group

This final diversification step introduces amide functionalities, which can form crucial hydrogen bonds with the target kinase.

Materials:

  • Intermediate B (C5-amino pyrazole derivative) (1.0 eq)

  • Acyl chloride or anhydride (1.1 eq)

  • Triethylamine (Et₃N) or Pyridine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Dissolve Intermediate B in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (e.g., triethylamine), followed by the dropwise addition of the acyl chloride or anhydride.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final compound by flash column chromatography or preparative HPLC to yield the pure kinase inhibitor candidate.

Biological Evaluation: Targeting Relevant Kinase Pathways

Derivatives of pyrazole are known to inhibit a wide range of kinases, including those in critical cancer and inflammation pathways such as Aurora kinases, Janus kinases (JAKs), and p38 MAP kinase.[4][9][10] A primary screening panel should therefore include representatives from these families.

G cluster_nuc GF Growth Factors / Cytokines Receptor Receptor GF->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocates to Gene Gene Transcription (Proliferation, Inflammation) STAT_P->Gene Binds DNA Inhibitor Pyrazole-Based JAK Inhibitor Inhibitor->JAK Inhibits ATP Binding caption Figure 2. Simplified JAK-STAT signaling pathway.

Caption: Figure 2. Simplified JAK-STAT signaling pathway.

Protocol 4: General In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds.

Materials:

  • Recombinant human kinase (e.g., JAK2, Aurora A)

  • Kinase-specific substrate peptide

  • ATP solution

  • Kinase reaction buffer (containing MgCl₂, DTT, etc.)

  • Synthesized pyrazole compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well microplates

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Perform serial dilutions of the test compounds in DMSO, then further dilute into the kinase reaction buffer to achieve the desired final assay concentrations. A typical starting concentration is 10 µM, followed by 10-point, 3-fold serial dilutions.

  • Reaction Setup: In a 384-well plate, add:

    • Kinase solution.

    • Test compound dilution or DMSO vehicle control.

    • Substrate/ATP mix to initiate the reaction.

  • Incubation: Incubate the plate at room temperature or 30°C for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Detection: Stop the kinase reaction and measure the remaining ATP by adding the detection reagents according to the manufacturer's protocol (e.g., for ADP-Glo™, add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent).

  • Data Acquisition: After a final incubation period, measure the luminescence signal using a microplate reader. The signal is inversely proportional to kinase activity.

  • Data Analysis:

    • Normalize the data using positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Illustrative Data Presentation

The results from the kinase assay can be summarized to establish a preliminary Structure-Activity Relationship (SAR).

Compound IDC4-Aryl Group (R¹)C5-Amide Group (R²)JAK2 IC₅₀ (nM)[4]Aurora A IC₅₀ (nM)[9][11]
HYPO-01 PhenylAcetyl850>10,000
HYPO-02 4-FluorophenylAcetyl4258,750
HYPO-03 3-PyridylAcetyl1505,200
HYPO-04 3-PyridylCyclopropylcarbonyl351,100
HYPO-05 3-PyridylIsobutyryl481,500
Note: The data in this table is hypothetical and for illustrative purposes only.

From this illustrative data, one could hypothesize that a nitrogen-containing heteroaryl group at the C4-position (like pyridine) is preferred for JAK2 inhibition over a simple phenyl group. Furthermore, modifying the C5-amide group from a simple acetyl to a cyclopropylcarbonyl group significantly improves potency, suggesting a favorable interaction in a nearby pocket.

Conclusion

This compound represents a high-potential starting material for the efficient discovery of novel kinase inhibitors. Its strategically placed functional groups enable a robust and logical synthetic approach to generate diverse chemical libraries. By combining targeted synthesis with systematic biological screening, researchers can effectively navigate the complex landscape of the human kinome to identify potent and selective inhibitors for therapeutic development. The protocols and strategies outlined in this guide provide a comprehensive framework for unlocking the potential of this versatile chemical building block.

References

Application Notes and Protocols for 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol in Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Nitropyrazoles

The rise of multidrug-resistant pathogens represents a critical global health challenge, necessitating the urgent discovery and development of new antimicrobial agents with novel mechanisms of action. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antimicrobial effects.[1][2] The introduction of a nitro group to the pyrazole scaffold is a key pharmacophoric feature, as nitroaromatic compounds are known to exert their antimicrobial effects through reductive bioactivation within microbial cells.[3] This process generates reactive nitrogen species that can damage cellular macromolecules, leading to cell death.[3]

This technical guide focuses on 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol , a representative member of the bromo-nitro-pyrazole class of compounds. We provide a comprehensive overview of its synthesis, characterization, and a suite of detailed protocols for the evaluation of its antimicrobial efficacy and cytotoxic profile. These application notes are designed for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation antimicrobial therapeutics.

Section 1: Synthesis and Characterization of this compound

The synthesis of pyrazole derivatives can be achieved through various established chemical routes.[4][5] The structural integrity and purity of the synthesized compound are paramount for accurate biological evaluation.

Illustrative Synthesis Pathway

A plausible synthetic route to this compound could involve the reaction of a suitably substituted pyrazole with 2-bromoethanol. The starting pyrazole, 4-bromo-5-nitro-1H-pyrazole, can be synthesized from commercially available precursors through nitration and bromination reactions.

Protocol for Characterization

The synthesized compound should be rigorously characterized to confirm its identity and purity using a combination of spectroscopic and analytical techniques.[6][7]

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: To identify the number and environment of protons in the molecule.

  • ¹³C NMR: To determine the carbon skeleton of the compound.

1.2.2. Infrared (IR) Spectroscopy To identify the presence of key functional groups, such as the nitro group (NO₂) and the hydroxyl group (OH).

1.2.3. Mass Spectrometry (MS) To determine the molecular weight of the compound and to aid in structural elucidation through fragmentation patterns.

1.2.4. Elemental Analysis To determine the percentage composition of carbon, hydrogen, nitrogen, and bromine, confirming the empirical formula.

Section 2: Evaluation of Antimicrobial Activity

A thorough assessment of the antimicrobial activity of a novel compound is fundamental. This section details the protocols for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the time-dependent killing kinetics.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Inoculum:

    • From a fresh overnight culture of the test microorganism on an appropriate agar plate, select 3-5 isolated colonies.

    • Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

    • Incubate at the optimal temperature for the microorganism until the culture reaches the exponential growth phase.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution of the Test Compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a series of twofold dilutions of the compound in broth within a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the diluted compound.

    • Include a positive control (inoculum without the compound) and a negative control (broth only).

    • Incubate the plate at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for many bacteria).

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Illustrative MIC Data:

MicroorganismStrainIllustrative MIC (µg/mL)
Staphylococcus aureusATCC 292138
Escherichia coliATCC 2592216
Pseudomonas aeruginosaATCC 2785332
Candida albicansATCC 9002816

(Note: The data in this table is hypothetical and for illustrative purposes only.)

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[9] This assay is a crucial follow-up to the MIC to determine if the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

Protocol: MBC Assay

  • Perform an MIC Assay: Follow the protocol as described in Section 2.1.

  • Subculturing: From the wells showing no visible growth in the MIC assay (the MIC well and wells with higher concentrations), take a small aliquot (e.g., 10 µL).

  • Plating: Spread the aliquot onto a fresh, appropriate agar plate.

  • Incubation: Incubate the plates under suitable conditions to allow for colony formation.

  • Determination of MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Time-Kill Kinetics Assay

The time-kill kinetics assay provides valuable information on the rate and extent of microbial killing over time at different concentrations of the antimicrobial agent.[10] This helps to understand the pharmacodynamics of the compound.

Protocol: Time-Kill Kinetics Assay

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism as described for the MIC assay.

  • Preparation of Test Concentrations: Prepare flasks or tubes with broth containing the test compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Include a growth control flask without the compound.

  • Inoculation: Inoculate each flask with the standardized inoculum.

  • Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Serial Dilution and Plating: Perform serial dilutions of each aliquot and plate onto appropriate agar to determine the number of viable cells (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% killing) compared to the initial inoculum.[10]

Illustrative Time-Kill Curve Data:

Time (hours)Growth Control (Log₁₀ CFU/mL)1x MIC (Log₁₀ CFU/mL)2x MIC (Log₁₀ CFU/mL)4x MIC (Log₁₀ CFU/mL)
05.75.75.75.7
26.55.24.84.1
47.34.53.93.0
68.13.83.1<2.0
128.93.2<2.0<2.0
249.22.8<2.0<2.0

(Note: The data in this table is hypothetical and for illustrative purposes only.)

Section 3: Cytotoxicity Assessment

While potent antimicrobial activity is desired, a promising drug candidate must also exhibit an acceptable safety profile. Cytotoxicity assays are performed to evaluate the effect of the compound on mammalian cells.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[11][12]

Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Seed mammalian cells (e.g., a human cell line like HEK293 or HepG2) into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, can be determined from the dose-response curve.[13]

Illustrative Cytotoxicity Data:

Cell LineIllustrative IC₅₀ (µM)
HEK293 (Human Embryonic Kidney)>100
HepG2 (Human Hepatocellular Carcinoma)85

(Note: The data in this table is hypothetical and for illustrative purposes only.)

Section 4: Proposed Mechanism of Action

The antimicrobial activity of nitroaromatic compounds is generally attributed to the reductive activation of the nitro group by microbial nitroreductases.[3]

Proposed Mechanism:

  • Cellular Uptake: The compound enters the microbial cell.

  • Reductive Activation: Inside the cell, microbial nitroreductases reduce the nitro group (NO₂) to a nitroso (NO) and subsequently to a hydroxylamine (NHOH) and an amine (NH₂) group. This process generates highly reactive radical species.

  • Macromolecular Damage: These reactive intermediates can covalently modify and damage critical cellular components such as DNA, proteins, and lipids, leading to a loss of function and ultimately cell death.

Section 5: Visualizations

Workflow Diagrams

Antimicrobial_Evaluation_Workflow cluster_synthesis Synthesis & Characterization cluster_antimicrobial Antimicrobial Activity cluster_cytotoxicity Cytotoxicity synthesis Synthesis of This compound characterization Characterization (NMR, IR, MS, EA) synthesis->characterization mic MIC Assay (Broth Microdilution) characterization->mic mtt MTT Assay (Mammalian Cells) characterization->mtt mbc MBC Assay mic->mbc tk Time-Kill Kinetics mic->tk

Caption: Workflow for the evaluation of a novel antimicrobial agent.

Mechanism_of_Action compound 2-(4-Bromo-5-nitro-1H- pyrazol-1-yl)ethanol uptake Cellular Uptake compound->uptake activation Reductive Activation (Nitroreductases) uptake->activation reactive_species Reactive Nitrogen Species activation->reactive_species damage Macromolecular Damage (DNA, Proteins, Lipids) reactive_species->damage death Cell Death damage->death

Caption: Proposed mechanism of action for nitro-containing antimicrobials.

References

Application Notes and Protocols for the Derivatization of 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of therapeutic agents.[1] The title compound, 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol, represents a highly functionalized and versatile starting material for the synthesis of novel pyrazole derivatives with significant potential in drug discovery. Its unique constellation of reactive sites—a hydroxyl group amenable to various transformations, a bromo substituent ideal for cross-coupling reactions, and a nitro group that can be modulated to an amino functionality—offers a rich platform for chemical exploration.

The strategic derivatization of this scaffold can lead to the generation of compound libraries with diverse pharmacological profiles. For instance, bromo- and nitro-substituted pyrazole derivatives have been investigated for their analgesic and antinociceptive properties, with electron-withdrawing groups often enhancing efficacy.[1] This guide provides a comprehensive overview of potential derivatization strategies for this compound, complete with detailed protocols and expert insights to facilitate the design and execution of your synthetic campaigns.

Strategic Considerations for Derivatization

The presence of multiple functional groups in this compound necessitates a thoughtful approach to derivatization to ensure chemoselectivity. The reactivity of each functional group can be influenced by the reaction conditions chosen for another, making the sequence of transformations a critical aspect of synthetic planning.

Derivatization of the Ethanol Side Chain

The primary alcohol of the ethanol side chain is a prime target for initial modifications, allowing for the introduction of a wide range of functionalities through etherification, esterification, and oxidation.

Etherification via Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for the conversion of primary alcohols to ethers with a high degree of control and under mild conditions.[2][3][4] This reaction proceeds with an inversion of stereochemistry, although this is not relevant for the primary alcohol of the target molecule.

Causality of Experimental Choices: The use of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in combination with triphenylphosphine (PPh₃) activates the hydroxyl group, making it an excellent leaving group for nucleophilic attack by a suitable acidic component (e.g., a phenol or a carboxylic acid to form an ester).[2][3]

Protocol: Synthesis of 1-(2-(Benzyloxy)-ethyl)-4-bromo-5-nitro-1H-pyrazole

Reagent Molar Eq. MW Amount
This compound1.0252.03252 mg (1.0 mmol)
Phenylmethanol (Benzyl alcohol)1.2108.14130 mg (1.2 mmol)
Triphenylphosphine (PPh₃)1.5262.29393 mg (1.5 mmol)
Diethyl azodicarboxylate (DEAD)1.5174.15261 mg (1.5 mmol)
Anhydrous Tetrahydrofuran (THF)--10 mL

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (252 mg, 1.0 mmol), benzyl alcohol (130 mg, 1.2 mmol), and triphenylphosphine (393 mg, 1.5 mmol).

  • Dissolve the solids in anhydrous THF (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD (261 mg, 1.5 mmol) in anhydrous THF (2 mL) dropwise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired ether.

Esterification via Steglich Esterification

The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols, particularly useful for substrates that are sensitive to acidic conditions.[5][6][7][8]

Causality of Experimental Choices: Dicyclohexylcarbodiimide (DCC) or a water-soluble equivalent like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) is used as a coupling agent to activate the carboxylic acid. 4-Dimethylaminopyridine (DMAP) serves as a catalyst to facilitate the acyl transfer to the alcohol.[7][8]

Protocol: Synthesis of 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethyl acetate

Reagent Molar Eq. MW Amount
This compound1.0252.03252 mg (1.0 mmol)
Acetic Acid1.260.0572 mg (1.2 mmol)
Dicyclohexylcarbodiimide (DCC)1.2206.33248 mg (1.2 mmol)
4-Dimethylaminopyridine (DMAP)0.1122.1712 mg (0.1 mmol)
Anhydrous Dichloromethane (DCM)--10 mL

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve this compound (252 mg, 1.0 mmol), acetic acid (72 mg, 1.2 mmol), and DMAP (12 mg, 0.1 mmol) in anhydrous DCM (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (248 mg, 1.2 mmol) in anhydrous DCM (5 mL) dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash with a small amount of cold DCM.

  • Wash the filtrate sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain the pure ester.

Oxidation to Aldehyde using Dess-Martin Periodinane

The Dess-Martin periodinane (DMP) oxidation is a highly selective and mild method for the oxidation of primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids.[9][10][11][12]

Causality of Experimental Choices: DMP is a hypervalent iodine reagent that offers high chemoselectivity for the oxidation of alcohols under neutral and anhydrous conditions, which is advantageous for substrates with other sensitive functional groups.[9][10]

Protocol: Synthesis of 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)acetaldehyde

Reagent Molar Eq. MW Amount
This compound1.0252.03252 mg (1.0 mmol)
Dess-Martin Periodinane (DMP)1.2424.14509 mg (1.2 mmol)
Anhydrous Dichloromethane (DCM)--10 mL
Sodium bicarbonate (NaHCO₃)2.084.01168 mg (2.0 mmol)

Step-by-Step Methodology:

  • To a stirred solution of this compound (252 mg, 1.0 mmol) in anhydrous DCM (10 mL) at room temperature, add sodium bicarbonate (168 mg, 2.0 mmol).

  • Add Dess-Martin periodinane (509 mg, 1.2 mmol) in one portion.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated solution of Na₂S₂O₃ (10 mL) and a saturated solution of NaHCO₃ (10 mL).

  • Stir vigorously for 15 minutes until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude aldehyde is often used directly in the next step due to its potential instability, but can be purified by careful column chromatography if necessary.

Derivatization of the Pyrazole Core

The 4-bromo and 5-nitro substituents on the pyrazole ring are key handles for a variety of transformations, including cross-coupling reactions and reduction.

Palladium-Catalyzed Cross-Coupling of the 4-Bromo Substituent

The bromo group at the C4 position is a versatile handle for introducing carbon-carbon and carbon-nitrogen bonds via palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron compound and an organic halide.[13][14][15]

Causality of Experimental Choices: A palladium catalyst, often in combination with a phosphine ligand, is used to facilitate the catalytic cycle. The choice of ligand can be crucial for achieving good yields, especially with heteroaryl halides. A base is required to activate the boronic acid for transmetalation.[13]

Protocol: Synthesis of 2-(4-Phenyl-5-nitro-1H-pyrazol-1-yl)ethanol

Reagent Molar Eq. MW Amount
This compound1.0252.03252 mg (1.0 mmol)
Phenylboronic acid1.2121.93146 mg (1.2 mmol)
Pd(PPh₃)₄0.051155.5658 mg (0.05 mmol)
Sodium carbonate (Na₂CO₃)2.0105.99212 mg (2.0 mmol)
1,4-Dioxane/Water (4:1)--10 mL

Step-by-Step Methodology:

  • In a Schlenk tube, combine this compound (252 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and Na₂CO₃ (212 mg, 2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).

  • Heat the reaction mixture to 90 °C and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography (silica gel, hexane/ethyl acetate).

The Buchwald-Hartwig amination allows for the formation of C-N bonds between an aryl halide and an amine.[9][16][17][18][19]

Causality of Experimental Choices: This reaction requires a palladium catalyst and a bulky electron-rich phosphine ligand to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. A strong, non-nucleophilic base is necessary to deprotonate the amine.

Protocol: Synthesis of 2-(4-(Phenylamino)-5-nitro-1H-pyrazol-1-yl)ethanol

Reagent Molar Eq. MW Amount
This compound1.0252.03252 mg (1.0 mmol)
Aniline1.293.13112 mg (1.2 mmol)
Pd₂(dba)₃0.02915.7218 mg (0.02 mmol)
XPhos0.08476.6538 mg (0.08 mmol)
Sodium tert-butoxide (NaOtBu)1.496.10134 mg (1.4 mmol)
Anhydrous Toluene--10 mL

Step-by-Step Methodology:

  • To a glovebox or under an inert atmosphere, add this compound (252 mg, 1.0 mmol), aniline (112 mg, 1.2 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), XPhos (38 mg, 0.08 mmol), and NaOtBu (134 mg, 1.4 mmol) to a Schlenk tube.

  • Add anhydrous, degassed toluene (10 mL).

  • Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.

  • Monitor the reaction by TLC.

  • After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amino group, which can then be further derivatized (e.g., through acylation, sulfonylation, or diazotization).

Causality of Experimental Choices: A variety of reducing agents can be employed. Tin(II) chloride in an acidic medium is a classic and effective method. Catalytic hydrogenation with Pd/C is another common approach, although care must be taken to avoid de-bromination. More modern, chemoselective methods using reagents like diboronic acid with a catalyst can also be employed to preserve the bromo substituent.[1][20][21][22]

Protocol: Synthesis of 2-(5-Amino-4-bromo-1H-pyrazol-1-yl)ethanol

Reagent Molar Eq. MW Amount
This compound1.0252.03252 mg (1.0 mmol)
Tin(II) chloride dihydrate (SnCl₂·2H₂O)5.0225.631.13 g (5.0 mmol)
Ethanol--15 mL
Concentrated HCl--1 mL

Step-by-Step Methodology:

  • Suspend this compound (252 mg, 1.0 mmol) in ethanol (15 mL) in a round-bottom flask.

  • Add SnCl₂·2H₂O (1.13 g, 5.0 mmol) and concentrated HCl (1 mL).

  • Heat the mixture to reflux (approximately 78 °C) for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of NaHCO₃.

  • The tin salts will precipitate. Filter the mixture through a pad of Celite.

  • Extract the filtrate with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting amine by column chromatography.

Visualization of Derivatization Pathways

Derivatization_Pathways Start This compound Ether Ether Derivatives Start->Ether Mitsunobu Reaction (R-OH, PPh3, DEAD) Ester Ester Derivatives Start->Ester Steglich Esterification (R-COOH, DCC, DMAP) Aldehyde Aldehyde Derivative Start->Aldehyde Dess-Martin Oxidation Suzuki C4-Aryl/Alkyl Derivatives Start->Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) Buchwald C4-Amino Derivatives Start->Buchwald Buchwald-Hartwig (R2NH, Pd catalyst) Amino 5-Amino Derivative Start->Amino Nitro Reduction (e.g., SnCl2, HCl) CarboxylicAcid Carboxylic Acid Derivative Aldehyde->CarboxylicAcid Further Oxidation FurtherAmino Further Derivatization (Amides, Sulfonamides) Amino->FurtherAmino Acylation, etc.

Caption: Derivatization pathways for this compound.

Conclusion and Future Perspectives

The derivatization of this compound offers a wealth of opportunities for the discovery of novel chemical entities with potential therapeutic applications. The protocols outlined in this guide provide a solid foundation for exploring the chemical space around this versatile scaffold. By carefully considering the chemoselectivity of each transformation and strategically planning the synthetic sequence, researchers can efficiently generate diverse libraries of pyrazole derivatives for biological screening. Further exploration of intramolecular cyclization reactions involving the derivatized ethanol side chain could also lead to the discovery of novel fused heterocyclic systems with unique pharmacological properties.

References

Application Note & Protocols: Comprehensive Analytical Characterization of 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Characterization

Pyrazole and its derivatives are a cornerstone of modern medicinal chemistry, exhibiting a vast range of pharmacological activities.[1][2] The title compound, 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol, incorporates several key structural motifs: a halogenated pyrazole core, a nitro group, and an ethanol side chain. Each of these features can significantly influence the molecule's biological activity, stability, and safety profile. Therefore, unambiguous structural confirmation and purity assessment are not merely procedural steps but are fundamental to ensuring data integrity in research and drug development.

This guide provides a multi-technique approach to the comprehensive characterization of this compound. We move beyond simple data reporting to explain the causality behind methodological choices, enabling researchers to develop a robust analytical strategy that ensures confidence in their results. The protocols described herein are designed as self-validating systems, incorporating checks and best practices to guarantee reproducibility and accuracy.

Molecular Identity and Physicochemical Properties

Before delving into instrumental analysis, establishing the theoretical foundation of the molecule is crucial.

  • Chemical Formula: C₅H₆BrN₃O₃

  • Molecular Weight: 236.02 g/mol [3]

  • Structural Features:

    • A five-membered pyrazole ring, substituted at four positions.

    • An electron-withdrawing nitro group (-NO₂) at the 5-position.

    • A bromine atom at the 4-position.

    • An N-linked hydroxyethyl chain (-CH₂CH₂OH) at the 1-position.

The interplay of these groups dictates the molecule's spectroscopic and chromatographic behavior. The nitro and bromo substituents create a unique electronic environment, while the hydroxyl group provides a site for hydrogen bonding, influencing solubility and chromatographic interactions.

G cluster_mol Key Structural Features pyrazole Pyrazole Core (C₃H₂N₂) bromo Bromine (Br) Position 4 pyrazole->bromo Influences Ring Electronics nitro Nitro Group (NO₂) Position 5 pyrazole->nitro Strongly Electron-Withdrawing ethanol Ethanol Side Chain (-CH₂CH₂OH) Position 1 pyrazole->ethanol Adds Polarity & H-Bonding G cluster_workflow Analytical Workflow for Characterization Synthesis Synthesized Compound Purity HPLC Purity Check Synthesis->Purity Assess Purity Structure Spectroscopic Confirmation (NMR, MS, FTIR) Purity->Structure If Pure (>95%) Thermal Thermal Stability (DSC/TGA) Structure->Thermal Confirm Structure Final Characterized Material Thermal->Final Assess Stability

References

NMR spectroscopy of "2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Comprehensive NMR Spectroscopic Analysis of 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol

Authored by: A Senior Application Scientist

This document provides a detailed technical guide for the complete nuclear magnetic resonance (NMR) characterization of the heterocyclic compound this compound. The protocols and interpretive guidance are designed for researchers in synthetic chemistry, medicinal chemistry, and drug development who require unambiguous structural verification and a deep understanding of their molecules. The narrative moves beyond rote procedures to explain the underlying scientific rationale for each step, ensuring a robust and reproducible analytical workflow.

Introduction and Strategic Overview

This compound is a substituted pyrazole, a class of heterocyclic compounds widely explored in medicinal chemistry and materials science.[1][2] Accurate structural elucidation is the bedrock of any chemical research, and NMR spectroscopy is the most powerful tool for this purpose in solution. The molecule presents several distinct structural features that will manifest in the NMR spectra:

  • A Trisubstituted Pyrazole Ring: The aromatic pyrazole core contains a single proton, whose chemical environment is heavily influenced by the adjacent nitrogen atoms and the strongly electron-withdrawing bromo and nitro substituents.[3][4]

  • An N-Alkyl Side Chain: The N-(CH₂CH₂OH) group provides aliphatic signals that must be unambiguously connected to the heterocyclic core.

  • Multiple Quaternary Carbons: The C4-Br and C5-NO₂ carbons lack attached protons and require specialized 2D NMR techniques for their assignment.

This guide will detail a multi-faceted approach, starting with fundamental 1D NMR experiments (¹H, ¹³C) and progressing to 2D correlation spectroscopy (COSY, HSQC, HMBC) to assemble the complete molecular picture.

cluster_structure Molecular Structure & Numbering Structure

Caption: IUPAC numbering for this compound.

Predicted Spectral Characteristics: An Expert Analysis

Before any experiment, a theoretical assessment of the expected NMR signals provides a critical roadmap for data interpretation. The electronic effects of the substituents are key predictors of chemical shifts. The nitro group at C5 and the bromine at C4 are both strongly electron-withdrawing, which will significantly deshield the pyrazole ring proton and carbons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

(Predicted for a 400 MHz spectrometer in DMSO-d₆)

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J)Rationale
H38.5 - 9.0Singlet (s)N/AAromatic proton on an electron-deficient pyrazole ring.[3][5]
H6 (N-CH₂)4.5 - 4.8Triplet (t)~5-7 HzAdjacent to the pyrazole ring nitrogen (N1), deshielded. Coupled to H7.
H7 (O-CH₂)3.8 - 4.1Triplet (t)~5-7 HzAdjacent to the hydroxyl group. Coupled to H6.
OH4.5 - 5.5Triplet (t) or Broad Singlet~5-6 HzChemical shift is concentration and temperature dependent. Coupling to H7 may be observed in dry DMSO-d₆.[6]
Table 2: Predicted ¹³C NMR Chemical Shifts

(Predicted for a 100 MHz spectrometer in DMSO-d₆)

Carbon AssignmentPredicted δ (ppm)Rationale
C3138 - 142Aromatic CH carbon, deshielded by adjacent N2.[7]
C4105 - 115Attached to bromine; chemical shift influenced by halogen and nitro group.[8][9]
C5145 - 155Attached to the strongly electron-withdrawing nitro group, significantly deshielded.[3][7]
C6 (N-CH₂)50 - 55Aliphatic carbon attached to nitrogen.
C7 (O-CH₂)58 - 63Aliphatic carbon attached to oxygen.

Experimental Protocols: A Self-Validating Workflow

The quality of NMR data is directly dependent on meticulous sample preparation and correctly chosen experimental parameters.[10] This section provides robust protocols designed to yield high-resolution, unambiguous data.

G prep Step 1: Sample Preparation one_d Step 2: 1D NMR Acquisition (¹H, ¹³C) prep->one_d Homogeneous Sample two_d Step 3: 2D NMR Acquisition (COSY, HSQC, HMBC) one_d->two_d Initial Assignments analysis Step 4: Data Integration & Analysis two_d->analysis Correlation Data structure Final Structure Confirmation analysis->structure Unambiguous Connectivity

Caption: The integrated NMR workflow for complete structure elucidation.

Protocol 1: High-Fidelity Sample Preparation

Causality: The homogeneity of the magnetic field (shimming) across the sample is paramount for sharp spectral lines. Particulates and improper sample concentration are common sources of poor data quality.[10][11]

Methodology:

  • Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 2D experiments, or 50-100 mg for a rapid ¹³C NMR spectrum, into a clean, small glass vial.[12][13]

  • Solvent Selection: Add approximately 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

    • Rationale: DMSO-d₆ is an excellent solvent for many polar organic molecules. Critically, it will form a hydrogen bond with the analyte's -OH proton, slowing its chemical exchange and often allowing its coupling to the adjacent CH₂ group to be resolved, which is a valuable diagnostic feature.[6]

  • Dissolution: Gently vortex or swirl the vial until the solid is completely dissolved. A brief, gentle warming can aid dissolution if necessary.[11]

  • Filtration (Critical Step): Draw the solution into a clean glass Pasteur pipette with a small, tightly packed plug of glass wool at the constriction. Filter the solution directly into a high-quality, clean 5 mm NMR tube (e.g., Norell S-5-500-7 or equivalent).[10][14] This step removes any microscopic solid particles that will degrade spectral resolution.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with a permanent marker. Do not use paper labels, which can affect the tube's balance in the spinner.[14]

Protocol 2: Acquisition of 1D NMR Spectra (¹H & ¹³C)

Causality: Standard 1D experiments provide the foundational data. ¹H NMR gives information on proton count, environment, and connectivity through coupling. ¹³C NMR reveals the number and electronic environment of all unique carbon atoms.

Typical Parameters (400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single pulse (e.g., 'zg30' on Bruker systems).

    • Number of Scans (NS): 16 to 64 scans.

    • Relaxation Delay (D1): 2 seconds. A sufficient delay ensures the system returns to equilibrium for more accurate integration.

    • Spectral Width (SW): 0 to 12 ppm.

  • ¹³C{¹H} NMR (Proton Decoupled):

    • Pulse Program: Standard single pulse with proton decoupling (e.g., 'zgpg30').

    • Number of Scans (NS): 1024 to 4096 scans. The ¹³C nucleus is much less sensitive than ¹H, requiring more scans.[10]

    • Relaxation Delay (D1): 5 seconds. A longer delay is crucial for observing quaternary carbons, which have long relaxation times.

    • Spectral Width (SW): 0 to 200 ppm.

Protocol 3: Acquisition of 2D Correlation Spectra

Causality: 2D NMR experiments resolve spectral overlap and reveal connectivity between nuclei, which is essential for unambiguous assignment of complex molecules.[15][16]

Methodology:

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are spin-spin coupled (typically through 2 or 3 bonds). This will confirm the -CH₂-CH₂- connectivity in the ethanol side chain.

    • Key Parameters: Use a standard gradient-selected COSY pulse program (e.g., 'cosygpqf'). Acquire 2-4 scans per increment.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate each proton with the carbon to which it is directly attached (¹JCH coupling). This provides an unbreakable link between the ¹H and ¹³C spectra.[6][16]

    • Key Parameters: Use a standard gradient-selected HSQC pulse program with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2'). Set the ¹JCH coupling constant to an average value of 145 Hz.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To show correlations between protons and carbons over multiple bonds (typically 2 or 3 bonds, ²JCH and ³JCH). This is the key experiment for assembling the molecular skeleton.[6][16]

    • Key Parameters: Use a standard gradient-selected HMBC pulse program (e.g., 'hmbcgplpndqf'). Set the long-range coupling constant (ⁿJCH) to 8-10 Hz. This value is optimized to detect the most common long-range couplings.[6]

Data Interpretation: Assembling the Puzzle

A systematic approach is required to translate raw spectral data into a confirmed structure.

G H6 H6 (N-CH₂) C3 C3 H6->C3 ³J (Key Link) C5 C5 (quat.) H6->C5 ³J (Key Link) C7 C7 H6->C7 ²J H7 H7 (O-CH₂) C6 C6 H7->C6 ²J H3 H3 C4 C4 (quat.) H3->C4 ²J H3->C5 ²J

References

Application Note: High-Resolution Mass Spectrometry for the Structural Characterization of 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the analysis of the novel heterocyclic compound, 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol, using high-resolution mass spectrometry. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development engaged in the structural elucidation and characterization of complex small molecules. This document outlines optimized methodologies for sample preparation, instrument setup, and data acquisition using Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS). Furthermore, it presents a predictive analysis of the fragmentation pathways of the target molecule, grounded in established principles of mass spectrometry for nitroaromatic and pyrazole-containing compounds.

Introduction: The Analytical Imperative

The compound this compound is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The presence of a bromo, a nitro, and a hydroxyethyl functional group on the pyrazole core suggests a molecule with potential for varied chemical interactions and metabolic pathways. Accurate mass determination and structural confirmation are therefore critical prerequisites for any further investigation, from purity assessment to metabolite identification.

Mass spectrometry is an indispensable tool for this purpose, offering high sensitivity and specificity.[1] This application note addresses the specific challenges in analyzing this molecule, such as ensuring efficient ionization without premature fragmentation and interpreting the complex isotopic patterns introduced by the bromine atom. The choice of Electrospray Ionization (ESI) is deliberate; as a soft ionization technique, it is well-suited for producing intact molecular ions of polar, thermally labile compounds like the one , thus preserving the molecular integrity for subsequent fragmentation analysis.[2][3]

Experimental Workflow: From Sample to Spectrum

The analytical process is a multi-stage workflow that demands careful attention to detail at each step to ensure data quality and reproducibility. The overall process, from sample preparation to data interpretation, is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation A Weighing & Dissolution (1 mg/mL in Methanol) B Serial Dilution (to 1-10 µg/mL in 50:50 ACN:H2O) A->B C Acidification (Optional) (0.1% Formic Acid) B->C D Direct Infusion via Syringe Pump (5-10 µL/min) C->D Sample Injection E ESI Source Optimization (Positive Ion Mode) D->E F Full Scan MS (Q1) (Acquire Molecular Ion Data) E->F G Tandem MS (MS/MS) (Isolate & Fragment Precursor Ion) F->G H Mass Accuracy & Isotope Pattern Analysis G->H Data Acquisition I Fragmentation Pattern Elucidation H->I J Structural Confirmation I->J fragmentation_pathway M [M+H]⁺ m/z 251.98/253.98 (⁷⁹Br/⁸¹Br) F1 [M+H - H₂O]⁺ m/z 233.97/235.97 M->F1 - H₂O F2 [M+H - NO₂]⁺ m/z 205.98/207.98 M->F2 - NO₂ F3 [M+H - C₂H₄O]⁺ m/z 207.94/209.94 M->F3 - C₂H₄O F4 [F2 - HCN]⁺ m/z 178.97/180.97 F2->F4 - HCN

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Alkylation of Nitropyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the N-alkylation of nitropyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this crucial synthetic transformation. The presence of a nitro group adds a layer of challenge to the already nuanced regioselectivity of pyrazole alkylation. This resource provides in-depth, experience-based answers to common questions and robust troubleshooting strategies to help you optimize your reactions for yield, selectivity, and purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental challenge in the N-alkylation of unsymmetrical nitropyrazoles?

The primary challenge lies in controlling the regioselectivity of the reaction. The pyrazole ring contains two adjacent nitrogen atoms, N1 and N2. Deprotonation of the N-H proton by a base generates a pyrazolate anion, where the negative charge is delocalized across both nitrogen atoms.[1] This creates two nucleophilic centers, both of which can attack the alkylating agent, leading to a mixture of N1 and N2 alkylated regioisomers. The electron-withdrawing nature of the nitro group further influences the electron density and reactivity of the nitrogen atoms, making precise control essential.[2][3]

Q2: How do steric and electronic effects of substituents control regioselectivity?

The regiochemical outcome is a delicate interplay between steric hindrance and electronic effects.[1][2]

  • Steric Effects : This is often the dominant factor. The alkyl group will preferentially add to the less sterically hindered nitrogen atom.[3][4] For example, in a 3-substituted nitropyrazole, the N1 position is generally less hindered than the N2 position (which is adjacent to the C3 substituent), thus favoring N1 alkylation. Bulky alkylating agents will amplify this effect, leading to higher N1 selectivity.[4][5]

  • Electronic Effects : The electron-withdrawing nitro group decreases the nucleophilicity of the adjacent nitrogen atom. The position of the nitro group (e.g., C3/C5 vs. C4) will modulate the electron density distribution in the pyrazolate anion, thereby influencing which nitrogen is more reactive.

Q3: How does the choice of base and solvent system impact the N1/N2 isomer ratio?

The base and solvent system is critical and can dramatically alter the regioselectivity.[1][6] After deprotonation, the resulting cation from the base forms an ion pair with the pyrazolate anion. The nature of this interaction, governed by the cation and the solvent, can block one of the nitrogen atoms, directing the alkylating agent to the other.

  • Bases :

    • Cesium Carbonate (Cs₂CO₃) : Often favored for promoting N1-alkylation. The large, soft cesium cation is thought to coordinate preferentially with the N2 nitrogen (and potentially the nitro group), sterically hindering it and directing alkylation to the N1 position.[7][8][9][10][11]

    • Potassium Carbonate (K₂CO₃) : A common and effective base, often used in polar aprotic solvents like DMSO or DMF to favor N1-alkylation.[6][12][13]

    • Sodium Hydride (NaH) : A strong, non-nucleophilic base that completely deprotonates the pyrazole. In a solvent like THF, it can provide high N1 selectivity, particularly with primary alkyl halides.[6][14]

  • Solvents :

    • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile) : These solvents are excellent for dissolving the pyrazole salt and are commonly used.[6][12][15] They effectively solvate the cation, leading to a more "free" pyrazolate anion, where steric factors often dominate selectivity.

    • Nonpolar Solvents (Toluene, THF) : In these solvents, ion pairing between the cation and the pyrazolate anion is stronger. This enhanced association can be leveraged to block one nitrogen atom and improve selectivity.

Q4: Are there milder, alternative methods to traditional base-mediated alkylation?

Yes, several methods have been developed to avoid harsh bases or high temperatures, which can be beneficial for sensitive substrates.

  • Acid-Catalyzed Alkylation : Using trichloroacetimidates as electrophiles in the presence of a Brønsted acid catalyst (like camphorsulfonic acid) provides an alternative pathway.[3][4] This method avoids strong bases, but regioselectivity is still primarily governed by sterics.[3][4]

  • Phase-Transfer Catalysis (PTC) : PTC allows the reaction to occur between a solid phase (like K₂CO₃) and an organic phase, using a catalyst like tetrabutylammonium bromide (TBAB). This can be a mild and efficient method, sometimes even performed without a solvent.[16][17][18]

  • Enzyme-Catalyzed Alkylation : Engineered enzymes have shown the ability to perform highly regioselective alkylations (>99%) on pyrazole scaffolds, representing a cutting-edge approach for achieving near-perfect selectivity.[19]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low or No Yield of N-Alkylated Product

A low or nonexistent yield is a common issue that can often be resolved with a systematic approach.

Possible Causes & Solutions:
  • Ineffective Deprotonation : The pyrazole N-H is acidic, but requires a suitable base for complete deprotonation.

    • Solution : Ensure your base is strong enough. If K₂CO₃ is ineffective, consider switching to a stronger base like Cs₂CO₃ or NaH.[13] Always use freshly opened or properly stored anhydrous bases.

  • Poor Reagent Reactivity : The alkylating agent or the pyrazole substrate may be the issue.

    • Solution : Check the reactivity of your alkylating agent (R-X). The leaving group ability follows the trend I > Br > OTs > Cl.[13] If using an alkyl chloride with slow conversion, switch to the corresponding bromide or iodide. For substrates with powerful electron-withdrawing groups, a more reactive electrophile or forcing conditions (higher temperature) may be needed.[3][6]

  • Suboptimal Reaction Conditions : Temperature and reaction time are critical variables.

    • Solution : Monitor the reaction by TLC or LC-MS. If no progress is seen at room temperature, gradually increase the heat. Many protocols run successfully between room temperature and 80°C.[20] Ensure the reaction is run long enough for complete conversion.

  • Solubility Issues : If reactants are not fully dissolved, the reaction will be slow or incomplete.

    • Solution : Switch to a solvent with higher solubilizing power. Polar aprotic solvents like DMF or DMSO are excellent choices for dissolving a wide range of reactants.[6][13]

Diagnostic Workflow for Low Yield

Here is a logical workflow to diagnose the cause of low product yield.

LowYieldTroubleshooting start Low/No Yield Observed check_base 1. Verify Base Activity - Is it strong enough? - Is it anhydrous? start->check_base check_reagents 2. Assess Reagent Reactivity - Leaving group (I > Br > Cl)? - Substrate purity? check_base->check_reagents Base is OK check_conditions 3. Optimize Conditions - Increase temperature? - Extend reaction time? check_reagents->check_conditions Reagents are OK check_solubility 4. Check Solubility - Are all reactants dissolved? - Switch to DMF/DMSO? check_conditions->check_solubility Conditions are OK solution Yield Improved check_solubility->solution Solubility OK

Caption: Diagnostic workflow for troubleshooting low N-alkylation yield.

Problem 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)

This is the most frequent challenge in nitropyrazole alkylation. The goal is to maximize the formation of one isomer over the other.

Strategies to Enhance Regioselectivity:

The key is to manipulate the steric and electronic environment around the two nitrogen atoms.

  • Steric Control (Favoring N1) :

    • Bulky Alkylating Agents : Use a sterically demanding alkylating agent. The larger group will preferentially attack the less hindered N1 nitrogen. A novel approach uses bulky α-halomethylsilanes as masked methylating agents, which can achieve N1/N2 ratios greater than 99:1.[5][21]

    • Large Cation Base : Employ bases with large cations, such as Cs₂CO₃. The large Cs⁺ ion can selectively block the more sterically hindered N2 position, directing the electrophile to N1.[7][10]

  • Solvent and Base Combination : The choice of solvent and base can dramatically influence the outcome. A systematic screening is often necessary.

The following table summarizes general trends for directing selectivity:

FactorTo Favor N1-AlkylationTo Favor N2-Alkylation (more challenging)Rationale
Base Cs₂CO₃ , K₂CO₃, NaH[6][10][12]Mg-based Lewis acids (reported for some pyrazoles)[2]The large Cs⁺ cation sterically shields the N2 position. Strong bases like NaH in THF can also favor N1.[6][14]
Solvent DMSO , DMF , THF[6][12]Less common, may require specific catalyst systemsPolar aprotic solvents can lead to a "freer" anion where sterics dominate, favoring N1.[6]
Alkylating Agent Bulky reagents (e.g., α-halomethylsilanes)[5]Small, highly reactive reagents (e.g., methyl iodide) under specific conditionsSteric hindrance is the most reliable tool for directing alkylation to the less crowded N1 site.[4]
Temperature Lower temperaturesHigher temperatures (may lead to thermodynamic product)Lower temperatures can enhance kinetic control, often favoring the sterically more accessible product.
Logical Diagram of Selectivity Factors

This diagram illustrates the key variables influencing the regiochemical outcome.

SelectivityFactors cluster_conditions Reaction Conditions pyrazole Unsymmetrical Nitropyrazole Base Base NaH | K₂CO₃ | Cs₂CO₃ pyrazole->Base Solvent Solvent THF | DMF/DMSO pyrazole->Solvent AlkylatingAgent Alkylating Agent (R-X) Steric Bulk | Leaving Group pyrazole->AlkylatingAgent N1_Product N1-Alkylated Isomer (Less Hindered) Base:f0->N1_Product  Large Cation  (Blocks N2) N2_Product N2-Alkylated Isomer (More Hindered) Base->N2_Product Less Common (Substrate/Catalyst Dependent) Solvent:f0->N1_Product Polar Aprotic Solvent->N2_Product Less Common (Substrate/Catalyst Dependent) AlkylatingAgent->N1_Product Bulky 'R' Group AlkylatingAgent->N2_Product Less Common (Substrate/Catalyst Dependent)

Caption: Factors influencing N1 vs. N2 regioselectivity in nitropyrazole alkylation.

Problem 3: Difficulty in Separating N1 and N2 Isomers

Even with optimized conditions, you may obtain a mixture of isomers. Their similar polarities can make purification challenging.

Purification Strategies:
  • Flash Column Chromatography : This is the most common method.

    • Eluent System : A shallow gradient of a polar solvent (e.g., ethyl acetate) in a nonpolar solvent (e.g., hexanes or heptane) is often effective. Run multiple TLCs with different solvent systems to find the one that gives the best separation (ΔRf).

    • Silica Gel : Standard silica gel is usually sufficient. If separation is extremely difficult, consider using a finer mesh silica or a different stationary phase.

  • Recrystallization : If one isomer is formed in significant excess and both are solids, recrystallization can be an effective way to isolate the major isomer in high purity. Experiment with a range of solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes).

  • Preparative HPLC : For high-value materials or when baseline separation is impossible on the bench, preparative reverse-phase HPLC is a powerful, albeit more resource-intensive, option.

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation using Cs₂CO₃

This protocol is a robust starting point for achieving N1 selectivity with many nitropyrazole substrates.[20]

Materials:

  • 3(5)-Nitropyrazole derivative (1.0 eq)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Alkyl halide (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the nitropyrazole (1.0 eq) and anhydrous DMF (to achieve a concentration of ~0.2 M).

  • Stir the solution at room temperature and add cesium carbonate (1.5 eq) in one portion.

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise via syringe.

  • Stir the reaction at room temperature or heat to 50-60°C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine (2x), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to separate the regioisomers.

Protocol 2: Purification via Flash Column Chromatography

Setup:

  • Select a column size appropriate for the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).

  • Determine the optimal eluent system by TLC analysis. Start with a nonpolar solvent like hexanes and gradually add a more polar solvent like ethyl acetate.

  • Prepare the column by loading a slurry of silica gel in the initial, nonpolar eluent.

Procedure:

  • Adsorb the crude product onto a small amount of silica gel ("dry loading") or dissolve it in a minimum amount of dichloromethane.

  • Carefully load the sample onto the top of the prepared column.

  • Begin elution with the nonpolar solvent, collecting fractions.

  • Gradually increase the polarity of the eluent according to your TLC analysis. The less polar isomer will typically elute first.

  • Collect fractions and analyze them by TLC to identify those containing the pure products.

  • Combine the pure fractions for each isomer and remove the solvent under reduced pressure.

References

Technical Support Center: Synthesis of 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this and similar substituted pyrazole structures. We provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the analysis and mitigation of synthetic byproducts.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis and analysis of this compound.

Q1: What is the most common and significant byproduct formed during the synthesis of this compound?

The most prevalent byproduct is the undesired regioisomer, 2-(4-Bromo-3-nitro-1H-pyrazol-1-yl)ethanol . The N-alkylation of an unsymmetrically substituted pyrazole, such as 4-bromo-5-nitro-1H-pyrazole, can occur at either of the two nitrogen atoms (N1 or N2) in the pyrazole ring.[1][2][3] This lack of regioselectivity is a well-documented challenge in pyrazole chemistry and typically results in a mixture of N1 and N2 alkylated products that can be difficult to separate due to their similar physical properties.[4]

Q2: Why does this regioisomeric byproduct form?

The formation of two regioisomers is rooted in the electronic and steric nature of the pyrazole ring.[4] The starting 4-bromo-5-nitro-1H-pyrazole is deprotonated by a base to form a pyrazolate anion. The negative charge in this anion is delocalized across the N1, C5, and N2 atoms. Both nitrogen atoms, therefore, possess nucleophilic character and can attack the alkylating agent (e.g., 2-bromoethanol or ethylene oxide). The final ratio of N1 to N2 products is a sensitive function of several competing factors:

  • Steric Hindrance: Alkylation typically favors the less sterically hindered nitrogen atom.[5]

  • Electronic Effects: The powerful electron-withdrawing nitro group at the C5 position reduces the nucleophilicity of the adjacent N1 nitrogen.

  • Reaction Conditions: The choice of solvent, base, temperature, and even the cation of the base can significantly influence the N1/N2 product ratio.[3][6]

Q3: Beyond the N2-isomer, what other impurities might I encounter?

Other potential byproducts and impurities can include:

  • Unreacted Starting Materials: Residual 4-bromo-5-nitro-1H-pyrazole and the alkylating agent.

  • Solvent-Related Impurities: In reactions using solvents like Dimethylformamide (DMF) at high temperatures, byproducts from solvent degradation or reaction may be observed.[7]

  • Di-alkylation Products: Although less common, over-alkylation could lead to the formation of a quaternary pyrazolium salt.

  • Degradation Products: Nitro-aromatic compounds can be susceptible to degradation under harsh basic or high-temperature conditions.

Q4: How can I definitively distinguish between the desired N1-isomer and the undesired N2-isomer?

Unequivocal structure elucidation requires spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR).[6][8][9]

  • ¹H NMR: The chemical shift of the single proton on the pyrazole ring (H3) is the most telling indicator. In the desired N1 isomer, this proton is at the C3 position, adjacent to the C4-bromo and N2 atoms. In the N2 isomer, this proton is also at C3 but is adjacent to the C4-bromo and N1 atoms, which is two bonds away from the C5-nitro group. The proximity and strong electron-withdrawing nature of the nitro group in the N2 isomer typically cause a significant downfield shift for the C5 proton. A comparative analysis of the spectra for the two isolated isomers will show a distinct difference in the chemical shift of these pyrazole ring protons.

  • 2D NMR (NOESY/HMBC): For absolute confirmation, 2D NMR experiments are invaluable. An HMBC experiment on the desired N1 isomer should show a correlation between the methylene protons of the ethanol group (-CH₂-) and the C3 and C5 carbons of the pyrazole ring.

Section 2: Troubleshooting and Experimental Guides

This section provides detailed workflows for addressing specific experimental challenges.

Problem 1: My analysis (TLC/HPLC/LC-MS) of the crude reaction mixture shows two major products with very similar properties.
  • Likely Cause: You have formed a mixture of the desired N1-alkylated product, this compound, and the undesired N2-regioisomer.

  • Logical Troubleshooting Workflow:

    start Two major peaks/spots observed in crude analysis step1 Step 1: Preparative Chromatography Isolate both compounds using flash chromatography or preparative HPLC. start->step1 step2 Step 2: Structural Elucidation Acquire ¹H, ¹³C, and optionally 2D NMR (HMBC/NOESY) for each pure isomer. step1->step2 step3 Step 3: Isomer Identification Assign structures based on the chemical shift of the pyrazole ring proton and HMBC correlations. step2->step3 step4 Step 4: Reaction Optimization Systematically vary reaction conditions (base, solvent, temp) to maximize the N1/N2 ratio. step3->step4 end Achieve >95% regioselectivity for the desired N1-isomer. step4->end

    Caption: Troubleshooting workflow for regioisomer formation.

  • Detailed Experimental Protocols:

    Protocol 1: HPLC Method for Isomer Quantification

    This protocol provides a starting point for developing a method to separate and quantify the N1 and N2 isomers.

ParameterRecommended ConditionRationale
Column C18 Reverse Phase, 4.6 x 150 mm, 5 µmStandard column for moderately polar small molecules.[10]
Mobile Phase A Water + 0.1% Formic AcidProvides protons for good peak shape and is MS-compatible.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic eluent.
Gradient 10% to 95% B over 15 minutes, hold 5 min, re-equilibrateA broad gradient is a good starting point to ensure elution of both isomers and any other impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nm and 280 nmThe nitro-aromatic system should have strong absorbance in this range.
VariableConditions to TestExpected Influence & Rationale
Base K₂CO₃, Cs₂CO₃, NaH, KOtBuThe counter-ion of the base (K⁺, Cs⁺, Na⁺) can coordinate with the pyrazolate anion, influencing the charge distribution and sterically blocking one of the nitrogen atoms. Stronger, non-coordinating bases like NaH may lead to different selectivity than weaker, heterogeneous bases like K₂CO₃.[3]
Solvent DMF, Acetonitrile (MeCN), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)Polar aprotic solvents are typical. DMSO, in combination with K₂CO₃, has been reported to favor N1-alkylation for some pyrazole systems.[6][9] The solvent's ability to solvate the cation and anion pair affects the nucleophilicity of the N1 vs. N2 positions.
Temperature 0 °C, Room Temperature (25 °C), 60 °CLower temperatures can often increase selectivity by favoring the thermodynamically controlled pathway over the kinetically controlled one. Start at room temperature and adjust as needed.
Problem 2: My product yield is very low, and the crude sample contains many unidentified impurities.
  • Likely Causes: (a) Purity of the 4-bromo-5-nitro-1H-pyrazole starting material is poor, (b) The reaction conditions are causing degradation of the starting material or product, or (c) Side reactions are consuming the reagents.

  • Byproduct Formation Pathways:

    cluster_0 Primary Synthesis Pathway cluster_1 Potential Issues SM 4-Bromo-5-nitro-1H-pyrazole + 2-Bromoethanol Base Base / Solvent SM->Base Product Desired N1-Isomer Base->Product Major Path Byproduct N2-Regioisomer Base->Byproduct Side Path Degradation Degradation Products Base->Degradation harsh conditions ImpureSM Impure Starting Material ImpureSM->SM introduces impurities SideReaction Other Side Reactions

    Caption: Potential sources of byproducts and low yield.

  • Detailed Experimental Protocols:

    Protocol 3: Purity Analysis of Starting Material (4-bromo-5-nitro-1H-pyrazole)

    Before troubleshooting the reaction, validate your starting material.

    • Acquire ¹H NMR: Dissolve a sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Confirm that the signals match the expected structure and that integration values are correct. Look for any unexpected peaks.

    • Measure Melting Point: Compare the observed melting point to the literature value. A broad or depressed melting point is a strong indicator of impurities.

    • Run LC-MS: Use a general-purpose HPLC method to check for the presence of multiple components. The mass spectrometer will confirm the mass of the main peak and help identify any impurities.

    Protocol 4: Purification of Crude Product

    If the crude reaction is a complex mixture, a robust purification strategy is needed.

    • Work-up: After the reaction is complete, quench carefully with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine to remove residual water-soluble components (like salts and DMF).

    • Silica Gel Chromatography:

      • Solvent System: Use a solvent system with moderate polarity. A gradient of ethyl acetate in hexanes or dichloromethane is a good starting point. For example, start with 100% hexanes and gradually increase the polarity to 30-50% ethyl acetate.

      • TLC Monitoring: Use TLC to guide the choice of solvent system and to track the separation during the column. The two regioisomers will likely have very close Rf values, requiring a shallow gradient and careful fraction collection for successful separation.

    • Recrystallization: If a solid is obtained after chromatography, recrystallization can be an excellent final step to achieve high purity. Test various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, isopropanol).[11]

References

Technical Support Center: Purification of N-Alkylated Nitropyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-alkylated nitropyrazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in the purification of this important class of heterocyclic compounds. The presence of the electron-withdrawing nitro group and the basic nitrogen atoms of the pyrazole core introduces unique purification hurdles. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing N-alkylated nitropyrazoles?

A1: The impurity profile can be complex, but typically falls into three main categories:

  • Regioisomers: This is the most prevalent and challenging issue. Alkylation of an unsymmetrical nitropyrazole (e.g., 4-nitropyrazole) can occur on either of the two ring nitrogen atoms (N1 or N2), leading to a mixture of isomers.[1][2] These isomers often have very similar physical properties, making their separation difficult.

  • Unreacted Starting Materials: Residual unreacted nitropyrazole starting material and/or the alkylating agent are common impurities.

  • Side-Products: The electron-withdrawing nitro group can activate the pyrazole ring, potentially leading to side reactions or degradation under harsh conditions.[3][4] Over-alkylation can also occur, though it is less common.

Q2: My TLC plate shows two spots with very close Rf values. How can I confirm if they are regioisomers?

A2: This is a classic sign of regioisomer formation. While baseline separation on an analytical TLC plate is the first goal, definitive confirmation requires spectroscopic analysis. Isolate a small amount of each component, either by preparative TLC or a small-scale "scout" column. Then, characterize the fractions using:

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools. The chemical shifts of the pyrazole ring protons and carbons, as well as the protons on the N-alkyl group, will be distinct for each regioisomer.[1] For complex cases, 2D NMR techniques like NOESY can reveal through-space correlations between the N-alkyl group and protons on the pyrazole ring, confirming the point of attachment.

  • Mass Spectrometry (MS): While both isomers will have the same mass, their fragmentation patterns might differ. More importantly, LC-MS can often resolve two isomers chromatographically, providing further evidence of a mixture.[5][6][7]

Q3: Which primary purification technique should I choose: flash chromatography or recrystallization?

A3: The choice depends on the physical state of your product and the nature of the impurities.

  • Flash Column Chromatography is the most versatile and common method, especially for oily products or when separating mixtures with different polarities (like your product from starting materials).[8][9] It is the method of choice for separating regioisomers.

  • Recrystallization is ideal for solid products with relatively high initial purity (>90%). It is an excellent technique for removing small amounts of impurities and can yield material of very high purity if a suitable solvent system is found.[10][11] However, it is generally ineffective at separating regioisomers, as they often co-crystallize.

The following diagram outlines a general decision-making workflow for purification.

Purification_Workflow A Crude N-Alkylated Nitropyrazole B Initial Assessment (TLC, ¹H NMR) A->B C Mainly One Product (Solid) B->C >90% Purity D Mixture of Products (Regioisomers, etc.) or Oily Product B->D <90% Purity or Mixture E Recrystallization C->E F Flash Column Chromatography D->F G Characterization (NMR, MS, EA) E->G F->G

Caption: Decision workflow for purifying N-alkylated nitropyrazoles.

Troubleshooting Guide: Flash Column Chromatography

This section addresses specific issues encountered during purification by flash chromatography.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Regioisomers 1. Inappropriate Solvent System: The eluent polarity is too high, causing all compounds to elute quickly, or too low, causing them to stick to the silica. 2. Column Overloading: Too much crude material was loaded onto the column for its size.1. Systematic TLC Screening: Test various solvent systems. Start with Hexane/Ethyl Acetate. If compounds are more polar, try Dichloromethane/Methanol.[12][13] Aim for an Rf of ~0.3 for the desired product and maximal separation (ΔRf) between spots. 2. Use a Shallow Gradient: A slow, gradual increase in polarity (e.g., from 5% to 20% Ethyl Acetate in Hexane over many column volumes) is often necessary to resolve close-running spots. 3. Reduce Load: Use a larger column or load less material. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Product Tailing or Streaking on Column 1. Compound Acidity/Basicity: The pyrazole nitrogen is basic and can interact strongly with the acidic silica gel surface. 2. Poor Solubility: The compound may be crashing out of solution on the column. 3. Compound Degradation: Some nitropyrazoles can be sensitive to silica gel.[14]1. Add a Modifier: Add a small amount (~0.1-0.5%) of triethylamine or pyridine to the eluent to neutralize the acidic sites on the silica gel and improve peak shape.[13] 2. Change Loading Method: Use the "dry loading" method. Dissolve your crude product in a volatile solvent (like DCM), adsorb it onto a small amount of silica gel, evaporate the solvent completely, and load the resulting free-flowing powder onto the column.[15][16] 3. Switch Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a reversed-phase (C18) column.[16]
Low or No Recovery of Product 1. Compound is Highly Polar: The product is irreversibly adsorbed onto the silica gel. 2. Compound Degradation: The product is not stable on silica gel. 3. Incorrect Fractions Collected: The product eluted earlier or later than expected.1. Increase Eluent Polarity: After the initial elution, flush the column with a much stronger solvent system (e.g., 10-20% Methanol in DCM) to elute highly retained compounds. 2. Minimize Contact Time: Run the column as quickly as is feasible (hence, "flash" chromatography) to reduce the time the compound spends on the stationary phase.[9] 3. Monitor All Fractions: Use TLC to check all collected fractions, not just the ones where you visually expect the product to be.

Experimental Protocols

Protocol 1: Method Development for Flash Chromatography using TLC

This protocol provides a systematic way to identify an optimal solvent system for separating your N-alkylated nitropyrazole from its main impurities.

Objective: To find a solvent system where the desired product has an Rf value of approximately 0.2-0.4 and is well-separated from impurities.[12][13]

Materials:

  • Crude reaction mixture

  • TLC plates (Silica Gel 60 F₂₅₄)

  • Developing chambers

  • Solvents: Hexane (Hex), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)

  • Triethylamine (TEA) (optional)

  • Capillary spotters

  • UV lamp (254 nm)

Procedure:

  • Prepare a Sample Solution: Dissolve a small amount of your crude material in a suitable solvent like DCM or acetone.

  • Initial Screening:

    • Spot the sample on three separate TLC plates.

    • Develop each plate in a different solvent system of varying polarity:

      • Plate 1: 10% EtOAc in Hex

      • Plate 2: 30% EtOAc in Hex

      • Plate 3: 50% EtOAc in Hex

  • Analyze Results: Visualize the plates under a UV lamp.

    • If all spots remain at the baseline (Rf ≈ 0), the system is not polar enough. Try a more polar system like 100% EtOAc or a DCM/MeOH mixture.

    • If all spots run to the solvent front (Rf ≈ 1), the system is too polar. Decrease the percentage of the polar solvent.

    • If you see streaking, prepare a new eluent that contains 0.5% TEA and re-run the TLC.[13]

  • Optimization: Based on the initial screen, systematically adjust the solvent ratio to achieve the target Rf of 0.2-0.4 and maximize the distance between the product spot and the nearest impurity.

  • Confirmation: Once an optimal system is found (e.g., 25% EtOAc in Hex + 0.5% TEA), it can be used as the mobile phase for your flash column.

Troubleshooting Guide: Recrystallization

Q4: I'm trying to recrystallize my solid product, but it keeps "oiling out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solid melts in the hot solvent or its solubility is exceeded at a temperature above its melting point, forming a liquid phase instead of a crystalline one. This is a common problem.

Causality: This often happens when the boiling point of the solvent is too high, or when the solution is cooled too rapidly. Highly impure samples are also more prone to oiling out.

Solutions:

  • Add More Solvent: Your primary goal is to keep the compound dissolved until the solution cools to a temperature below the compound's melting point. While the solution is still hot, add more of the hot solvent until the oil completely redissolves.

  • Slow Down Cooling: Do not place the flask directly into an ice bath. Allow it to cool slowly to room temperature on the benchtop, insulated with a towel if necessary. Slow cooling encourages the formation of well-ordered, pure crystals.[11]

  • Change Solvent System: The initial solvent may be unsuitable. Try a solvent with a lower boiling point. Alternatively, use a two-solvent system (e.g., Ethanol/Water or Hexane/Ethyl Acetate).[17] Dissolve the compound in a minimum amount of the "good" solvent (in which it is highly soluble) at an elevated temperature, then slowly add the "poor" solvent (in which it is insoluble) dropwise until the solution just becomes cloudy (the saturation point). Then, allow it to cool slowly.

  • Scratch/Seed: Once the solution is cool, induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a tiny "seed" crystal of the pure product.[11]

The diagram below illustrates the mechanistic difference between desired crystallization and the "oiling out" phenomenon.

Crystallization_vs_OilingOut cluster_0 Ideal Recrystallization cluster_1 Oiling Out A Impure Solid in Hot Saturated Solution B Slow Cooling A->B C Supersaturated Solution B->C D Nucleation & Crystal Growth C->D E Pure Crystals (Impurities remain in solution) D->E F Impure Solid in Hot Saturated Solution G Rapid Cooling or Inappropriate Solvent F->G H Liquid-Liquid Phase Separation G->H I Formation of an 'Oil' H->I J Amorphous/Impure Solid (Upon further cooling) I->J

Caption: Comparison of ideal crystallization and the "oiling out" pathway.

References

Technical Support Center: Synthesis of 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental challenges. The information provided herein is a synthesis of established chemical principles and practical laboratory insights.

Introduction

The synthesis of this compound is a sequential process involving the formation of the pyrazole core, followed by functionalization through bromination, nitration, and N-alkylation. The order of these steps can be varied, each presenting unique challenges in terms of regioselectivity and yield. This guide will address the most common issues encountered during this synthesis, providing a structured approach to problem-solving.

A plausible and common synthetic route involves the N-alkylation of a pre-functionalized pyrazole, specifically 4-bromo-5-nitro-1H-pyrazole. This approach often provides better control over the final product structure.

Synthetic Pathway Overview

The synthesis can be logically broken down into two primary stages, each with its own set of potential difficulties.

Synthesis_Pathway A Starting Material: 4-Bromo-5-nitro-1H-pyrazole B N-Alkylation with 2-haloethanol derivative A->B Base, Solvent C Target Molecule: This compound B->C Work-up & Purification

Caption: General synthetic workflow for this compound.

Part 1: Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter.

Stage 1: Synthesis of 4-Bromo-5-nitro-1H-pyrazole (Starting Material)

While this starting material may be commercially available, its synthesis in the lab is a common prerequisite. The typical route involves the nitration of 4-bromo-1H-pyrazole.

Question 1: Low yield during the nitration of 4-bromo-1H-pyrazole.

  • Potential Cause A: Inappropriate Nitrating Agent or Conditions. The pyrazole ring is susceptible to both oxidation and degradation under harsh nitrating conditions. A mixture of concentrated nitric acid and sulfuric acid is often too aggressive.

    • Solution: Employ milder nitrating agents. A mixture of nitric acid in acetic anhydride is a common alternative for nitrating pyrazoles.[1] The reaction should be performed at low temperatures (e.g., 0-5 °C) to minimize side reactions.

  • Potential Cause B: Formation of Multiple Nitro Isomers. Nitration of pyrazoles can lead to a mixture of N-nitro and C-nitro isomers. The desired C-nitration at the 5-position competes with nitration at other available positions.

    • Solution: The regioselectivity of pyrazole nitration is highly dependent on the reaction conditions. Nitration in strongly acidic media (like mixed acids) can deactivate the pyrazole ring via protonation, which can alter the substitution pattern.[1] Careful control of temperature and the choice of nitrating agent are crucial. It has been observed that nitration of 1-substituted pyrazoles with nitric acid in acetic anhydride often favors substitution at the 4-position of the pyrazole ring. Since the 4-position is already brominated in this case, the nitro group is directed to the 5-position.

Question 2: Difficulty in purifying the 4-bromo-5-nitro-1H-pyrazole product.

  • Potential Cause: Presence of unreacted starting material and isomeric byproducts. These impurities can co-crystallize with the desired product, making purification by simple recrystallization challenging.

    • Solution: Column chromatography on silica gel is an effective method for separating isomers and unreacted starting material. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically effective. Additionally, pyrazoles can be purified by dissolving them in a solvent, reacting with an acid to form a salt, and then crystallizing the salt.[2]

Stage 2: N-Alkylation of 4-Bromo-5-nitro-1H-pyrazole

This is the final and often most critical step in achieving a high yield of the target molecule. The primary challenge in the N-alkylation of unsymmetrical pyrazoles is controlling the regioselectivity.

Question 3: Low yield of the desired N-alkylated product, this compound.

  • Potential Cause A: Incomplete Deprotonation of the Pyrazole. The N-H proton of the pyrazole must be removed by a base to generate the nucleophilic pyrazolate anion for the alkylation to proceed.

    • Solution: Ensure the use of a sufficiently strong base and anhydrous conditions. Sodium hydride (NaH) is a strong, non-nucleophilic base commonly used for this purpose.[3] Potassium carbonate (K2CO3) in a polar aprotic solvent like DMF or acetonitrile is another effective and milder option.[4] The reaction should be stirred for an adequate amount of time after the addition of the base and before the addition of the alkylating agent to ensure complete deprotonation.

  • Potential Cause B: Inactive Alkylating Agent. The 2-haloethanol (e.g., 2-bromoethanol or 2-chloroethanol) may have degraded.

    • Solution: Use a fresh or properly stored bottle of the alkylating agent. 2-iodoethanol would be more reactive but is also less stable and more expensive.

Question 4: Formation of a mixture of N1 and N2 alkylated regioisomers.

  • Potential Cause: Lack of Regiocontrol in the Alkylation Reaction. The two nitrogen atoms in the pyrazole ring have similar nucleophilicity, leading to the formation of both N1 and N2 alkylated products. The substituents on the pyrazole ring (bromo and nitro groups) will influence the electron density at each nitrogen, but a mixture is still possible.

    • Solution A: Steric Hindrance. The regioselectivity of N-alkylation of unsymmetrical pyrazoles is often controlled by sterics.[5] The bulky bromo and nitro groups at positions 4 and 5 may sterically hinder the approach of the alkylating agent to the N1 nitrogen, potentially favoring alkylation at the N2 position. To favor the desired N1 alkylation, one might need to explore different reaction conditions.

    • Solution B: Solvent and Counter-ion Effects. The choice of solvent and the counter-ion of the base can influence the site of alkylation.[4] It is recommended to perform small-scale screening of different bases (e.g., NaH, K2CO3, Cs2CO3) and solvents (e.g., DMF, acetonitrile, THF) to optimize the regioselectivity.

    • Solution C: Lewis Acid Catalysis. Recent studies have shown that Lewis acids, such as magnesium bromide (MgBr2), can promote highly regioselective N2-alkylation of 3-substituted pyrazoles. While this favors the opposite isomer, it highlights that catalytic methods can be employed to achieve high selectivity.

Question 5: Formation of byproducts other than the regioisomers.

  • Potential Cause A: O-alkylation of 2-hydroxyethylpyrazole. If the reaction conditions are not carefully controlled, the hydroxyl group of the product can be deprotonated and react with another molecule of the alkylating agent, leading to the formation of an ether byproduct.

    • Solution: Use a stoichiometric amount of the base and alkylating agent. Adding the alkylating agent slowly at a controlled temperature can also minimize this side reaction.

  • Potential Cause B: Elimination reaction of the alkylating agent. Under strongly basic conditions, 2-haloethanols can undergo elimination to form ethylene oxide.

    • Solution: Use a milder base such as K2CO3 or Cs2CO3 and avoid excessively high temperatures.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best order of steps for this synthesis? Should I N-alkylate first and then functionalize the ring?

While it is possible to start with 2-(1H-pyrazol-1-yl)ethanol and then perform bromination and nitration, controlling the regioselectivity of the ring functionalization can be challenging. The N-alkyl group can direct the incoming electrophiles, but a mixture of products is likely. Starting with the pre-functionalized 4-bromo-5-nitro-1H-pyrazole and performing the N-alkylation as the final step generally offers better control over the final product's structure.

Q2: What are the recommended safety precautions for this synthesis?

  • Nitration: Nitrating agents are strong oxidizers and corrosive. Reactions should be carried out in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves. The reaction should be cooled in an ice bath to control the exothermic reaction.

  • Sodium Hydride: NaH is a flammable solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Halogenated Compounds: Alkyl halides are lachrymators and potentially toxic. They should be handled in a fume hood.

Q3: How can I monitor the progress of the reactions?

Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both the nitration and N-alkylation steps. Use an appropriate solvent system (e.g., ethyl acetate/hexane) to achieve good separation between the starting material, product, and any byproducts. Staining with potassium permanganate or visualization under UV light can be used to see the spots.

Q4: What are the best methods for purifying the final product?

The final product, this compound, is a solid. Purification can typically be achieved by:

  • Recrystallization: From a suitable solvent system such as ethanol/water or ethyl acetate/hexane.

  • Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography is a reliable method.

Part 3: Experimental Protocols

The following are generalized protocols that should be optimized for your specific laboratory conditions and scale.

Protocol 1: N-Alkylation of 4-Bromo-5-nitro-1H-pyrazole

N_Alkylation_Protocol cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A 1. Add 4-bromo-5-nitro-1H-pyrazole and anhydrous solvent (e.g., DMF) to a flame-dried flask under inert atmosphere. B 2. Cool the mixture to 0 °C. A->B C 3. Add base (e.g., NaH or K2CO3) portion-wise. B->C D 4. Stir at 0 °C for 30 min, then allow to warm to room temperature. C->D E 5. Add 2-bromoethanol dropwise. D->E F 6. Heat the reaction mixture (e.g., 60-80 °C) and monitor by TLC. E->F G 7. Cool to room temperature and quench carefully with water. F->G H 8. Extract with an organic solvent (e.g., ethyl acetate). G->H I 9. Wash the organic layer with brine, dry over Na2SO4, and concentrate. H->I J 10. Purify the crude product by recrystallization or column chromatography. I->J

Caption: Step-by-step workflow for the N-alkylation of 4-bromo-5-nitro-1H-pyrazole.

Reagent Stoichiometry and Conditions (Example):

Reagent/ConditionRecommended RangeRationale
4-Bromo-5-nitro-1H-pyrazole1.0 eqLimiting reagent
Base (e.g., NaH, K2CO3)1.1 - 1.5 eqTo ensure complete deprotonation.[3][4]
2-Bromoethanol1.1 - 1.2 eqSlight excess to drive the reaction to completion.
SolventAnhydrous DMF or ACNPolar aprotic solvents facilitate SN2 reactions.
Temperature25 - 80 °CTo balance reaction rate and minimize side reactions.
Reaction Time2 - 24 hMonitored by TLC.

References

Technical Support Center: Regioselectivity Control in Pyrazole N-Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for regioselective pyrazole N-alkylation. This guide is designed for researchers, medicinal chemists, and process scientists who encounter the common yet critical challenge of controlling which nitrogen atom on an unsymmetrical pyrazole ring undergoes alkylation. Here, we provide in-depth, experience-based answers to frequently asked questions, troubleshooting strategies for common experimental issues, and validated protocols to help you achieve your desired regiochemical outcome.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the core principles governing the regioselectivity of pyrazole N-alkylation. Understanding these concepts is the first step toward rational control of your reaction.

Q1: Why is achieving regioselectivity in the N-alkylation of unsymmetrical pyrazoles so challenging?

The primary challenge stems from the inherent electronic nature of the pyrazole ring. The two nitrogen atoms, N1 and N2, have similar electronic properties and can both act as nucleophiles.[1][2] Upon deprotonation with a base, the resulting pyrazolate anion has its negative charge delocalized across both nitrogen atoms, creating two competing sites for alkylation.[1] This often leads to the formation of a mixture of N1 and N2 alkylated regioisomers, which can be difficult to separate and reduces the yield of the desired product.[2][3]

Q2: What are the key factors that control whether alkylation occurs at the N1 or N2 position?

The regiochemical outcome is a delicate balance of several interconnected factors. There is no single "magic bullet," and the interplay between these elements determines the final product ratio.[1][4]

  • Steric Effects: This is often the most dominant factor. The bulkiness of substituents on the pyrazole ring (at positions C3 and C5) and the steric demand of the alkylating agent play a crucial role.[2][5] Alkylation generally favors the less sterically hindered nitrogen atom.[5]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring modifies the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.[1]

  • Reaction Conditions: The choice of base, solvent, counter-ion, and temperature can dramatically switch the regioselectivity.[1][6] For instance, certain base/solvent combinations are known to favor one isomer over the other.[2]

  • The Alkylating Agent: The electrophile's nature is critical. Its size, hardness/softness (HSAB theory), and ability to participate in secondary interactions (like hydrogen bonding) can direct the alkylation.[7]

  • Kinetic vs. Thermodynamic Control: The reaction can be governed by either kinetic (the faster-forming product dominates) or thermodynamic (the more stable product dominates) control.[8][9][10] Low temperatures often favor the kinetic product, while higher temperatures can allow for equilibration to the thermodynamic product.

Part 2: Troubleshooting Guide - Solving Common Problems

This section provides direct answers and actionable advice for specific issues you may encounter in the lab.

Q3: My reaction yields a nearly 1:1 mixture of N1 and N2 isomers. How can I favor the N1-alkylated product?

This is a classic problem indicating that the intrinsic properties of the two nitrogen atoms are too similar under your current conditions. To favor the N1 isomer (alkylation at the nitrogen adjacent to the C5 position), the strategy is typically to exploit steric hindrance.

Causality: The N1 position is generally considered the less sterically hindered site, especially when a substituent is present at the C3 position. By increasing the steric bulk of other components in the reaction, you can create a higher energy barrier for the alkylating agent to approach the more crowded N2 position.

Solutions:

  • Switch to a Bulkier Base: If you are using a small base like sodium hydride (NaH), consider switching to a bulkier base like potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA). The larger counter-ion associated with the base can create a more sterically demanding environment around the pyrazolate anion.

  • Use a More Sterically Demanding Alkylating Agent: If your synthesis allows, using an alkylating agent with more steric bulk (e.g., an isopropyl or cyclohexyl group instead of a methyl group) will naturally favor attack at the less hindered N1 site.[5]

  • Optimize the Solvent: Non-coordinating, non-polar solvents like toluene or hexane can sometimes enhance steric effects. Conversely, polar aprotic solvents like DMF or DMSO can influence ion pairing and solvation, which can also be leveraged. A systematic solvent screen is often necessary.[11]

  • Lower the Temperature: Running the reaction at 0 °C or -78 °C can favor the kinetically controlled product, which is often the less sterically hindered N1 isomer.

Q4: I need to synthesize the N2-alkylated (more sterically hindered) isomer. How can I achieve this?

Selectively forming the more sterically hindered product is a significant challenge and often requires non-classical approaches that override the typical steric bias.

Causality: To favor the N2 position, you need to introduce an element that either directs the alkylating agent to this site or selectively stabilizes the transition state leading to the N2 product. This often involves chelation or specific hydrogen bonding interactions.

Solutions:

  • Directed Alkylation via Catalysis: Magnesium-catalyzed N2-regioselective alkylation has been reported. A Lewis acidic magnesium salt (e.g., MgBr₂) can coordinate to both the N2 nitrogen and a directing group on the alkylating agent (like an amide), delivering the electrophile specifically to the N2 position.[1]

  • Utilize Hydrogen Bonding: If the pyrazole substrate and the alkylating agent both contain hydrogen-bond donors and acceptors, it's possible to form a transition state that is uniquely stabilized for N2 alkylation. For example, an alkylating agent with an amide N-H group can form a hydrogen bond with the pyrazole's N1 atom, pre-organizing the molecule for attack at N2.[7] This was shown to reverse selectivity compared to alkylating agents lacking this feature.[7]

  • Substituent Effects: An electron-withdrawing group at the C3 position can increase the acidity of the N2-H tautomer, potentially favoring deprotonation and subsequent alkylation at that site under specific conditions.

Q5: My reaction yield is very low, regardless of the isomer ratio. What should I check?

Low yield points to issues with reactivity or stability rather than selectivity.

Troubleshooting Steps:

  • Confirm Deprotonation: The pKa of the pyrazole N-H is typically in the range of 14-15. Ensure your base is strong enough for complete deprotonation. If using a weaker base like K₂CO₃, consider switching to a stronger, non-nucleophilic base like NaH or KHMDS.

  • Check Alkylating Agent Reactivity: Ensure your electrophile is sufficiently reactive. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. If using a less reactive alkyl halide, you may need to increase the temperature or use an additive like sodium iodide (NaI) via the Finkelstein reaction to generate the more reactive alkyl iodide in situ.

  • Assess Stability: Check for decomposition of your starting material, reagents, or products under the reaction conditions (e.g., by TLC or LC-MS analysis of the crude reaction mixture over time). Your pyrazole may be sensitive to the strong base or high temperatures.

Part 3: Data, Diagrams, and Protocols

Data Presentation: Factors Influencing N1:N2 Ratio

The following table summarizes expected trends in the N-alkylation of a generic 3-substituted pyrazole. These are illustrative and actual results will vary based on the specific substrate.

FactorCondition AN1:N2 Ratio (A)Condition BN1:N2 Ratio (B)Rationale
Base/Solvent NaH / THF>10 : 1K₂CO₃ / DMF~3 : 1Strong, non-coordinating conditions (A) maximize steric differentiation.[2]
Alkylating Agent Methyl Iodide~3 : 1Isopropyl Bromide>20 : 1Increased steric bulk of the electrophile strongly favors the less hindered N1 site.
Temperature 80 °C~2 : 1-20 °C>8 : 1Lower temperatures favor the kinetically preferred, less hindered N1 isomer.
C3-Substituent Methyl~3 : 1tert-Butyl>50 : 1A bulkier substituent at C3 dramatically shields the N2 position.

Diagrams: Visualizing the Process

troubleshooting_workflow cluster_n1 N1-Selective Strategies cluster_n2 N2-Selective Strategies start Reaction Complete Analyze Crude N1:N2 Ratio check_ratio Is Regioselectivity Acceptable? start->check_ratio problem Poor Selectivity (e.g., 1:1 to 5:1) check_ratio->problem No end Purify Product check_ratio->end Yes (>20:1) goal_n1 Goal: Favor N1 Isomer problem->goal_n1 goal_n2 Goal: Favor N2 Isomer problem->goal_n2 sterics Increase Steric Hindrance (Bulky Base or Electrophile) goal_n1->sterics directing Use Directed Alkylation (e.g., Mg-Catalysis) goal_n2->directing temp Lower Reaction Temperature (Kinetic Control) sterics->temp solvent_n1 Screen Non-Polar Solvents temp->solvent_n1 solvent_n1->start h_bond Design H-Bonding (in Alkylating Agent) directing->h_bond h_bond->start

Caption: A logical workflow for troubleshooting poor regioselectivity.

factors_diagram center N1 vs N2 Selectivity sterics Steric Hindrance (Substituents, Reagents) center->sterics electronics Electronic Effects (EWG vs EDG) center->electronics solvent Solvent & Counter-ion (Polarity, Solvation) center->solvent reagent Alkylating Agent (Hard/Soft, H-Bonding) center->reagent control Kinetic vs Thermodynamic Control center->control

Caption: The major factors governing the N1/N2 alkylation outcome.

Part 4: Experimental Protocols

These are generalized protocols. You must adapt them to the specific reactivity and solubility of your substrate. Always run reactions on a small scale first to establish optimal conditions.

Protocol 1: General Procedure for N1-Selective Alkylation (Steric Control)

This protocol is designed to maximize steric differentiation, favoring the N1 isomer for 3-substituted pyrazoles.

Materials:

  • 3-Substituted-1H-pyrazole (1.0 eq.)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkylating agent (e.g., alkyl bromide, 1.1 eq.)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted pyrazole (1.0 eq.).

  • Add anhydrous THF to dissolve the pyrazole (approx. 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq.) portion-wise. (Caution: H₂ gas evolution).

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C.

  • Add the alkylating agent (1.1 eq.) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the N1-alkylated regioisomer.

Protocol 2: Characterization of Regioisomers by NMR

Unambiguous determination of the N1 vs. N2 structure is critical. While 1D ¹H and ¹³C NMR are useful, 2D NMR techniques provide definitive proof.

  • ¹H NMR: The chemical shift of the pyrazole ring protons can be indicative. Often, the C5-H of the N1 isomer is more shielded (further upfield) than the C3-H of the N2 isomer due to the proximity of the N-alkyl group. However, this is not a universal rule.

  • NOE (Nuclear Overhauser Effect) Spectroscopy: This is the gold standard.

    • For N1 Isomers: Irradiation of the N-alkyl group's protons (e.g., the N-CH₂) should show an NOE enhancement to the C5-H proton of the pyrazole ring.

    • For N2 Isomers: Irradiation of the N-alkyl group's protons should show an NOE enhancement to the C3-H proton.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds.

    • For N1 Isomers: The protons of the N-alkyl group will show a correlation to both the N1-attached carbon and the C5 carbon of the pyrazole ring.

    • For N2 Isomers: The protons of the N-alkyl group will show a correlation to the C3 carbon of the pyrazole ring.

By applying the principles, troubleshooting guides, and protocols outlined in this document, you will be better equipped to rationally design and execute your pyrazole N-alkylation reactions to achieve the desired regiochemical control.

References

"2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol" stability and degradation studies

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with this compound. The stability and degradation characteristics of a compound are critical to understanding its shelf-life, potential formulation challenges, and analytical development. This document provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to address common issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural liabilities of this compound that could lead to degradation?

A1: The molecule possesses several functional groups that represent potential sites for chemical degradation. Understanding these liabilities is the first step in designing robust stability studies.

  • Nitro-Substituted Pyrazole Ring: The pyrazole ring itself is generally aromatic and stable[1]. However, the strongly electron-withdrawing nitro group makes the ring electron-deficient. This enhances the stability of the ring toward oxidative attack but can make it susceptible to nucleophilic attack under certain conditions[2][3]. Furthermore, nitroaromatic compounds are known to be sensitive to light and can undergo reduction of the nitro group to form nitroso and hydroxylamino intermediates, which are often highly reactive and can lead to toxic impurities[4].

  • Carbon-Bromine Bond: The C-Br bond on the pyrazole ring can be susceptible to cleavage, particularly under photolytic (UV light) conditions, leading to debromination.

  • N-Alkyl Side Chain: The bond connecting the ethanol side chain to the pyrazole nitrogen (N1) could be a site for hydrolytic cleavage under strong acidic or basic conditions, although N-C bonds in such heterocycles are typically quite stable.

  • Primary Alcohol: The terminal hydroxyl group (-CH2OH) on the ethanol side chain is a primary alcohol. It is susceptible to oxidation, which would first yield an aldehyde and could be further oxidized to a carboxylic acid.

Q2: I am observing a rapid loss of my compound when dissolved in an aqueous buffer for my experiments. What is the likely cause?

A2: Rapid degradation in an aqueous medium suggests two primary culprits: hydrolysis or pH-dependent instability. While some pyrazole derivatives have shown susceptibility to hydrolysis[5], the N-alkyl bond in your compound is likely quite stable. A more probable cause is pH-extremity-driven degradation. You should also consider photodegradation if your solutions are not protected from light.

Troubleshooting Steps:

  • Verify pH: Confirm the pH of your buffer. Is it strongly acidic or basic?

  • Run a pH Profile: Conduct a preliminary study by dissolving the compound in buffers of varying pH (e.g., pH 2, pH 7, pH 10) and monitor its concentration over a few hours. This will identify if the degradation is acid or base-catalyzed.

  • Protect from Light: Repeat the experiment with your vial wrapped in aluminum foil or using an amber vial. Compare the results to a sample exposed to ambient light. A significant difference indicates photosensitivity.

Q3: My goal is to develop a stability-indicating analytical method. How much degradation should I aim for in my forced degradation studies?

A3: The goal of a forced degradation study is to generate a representative sample of degradation products to prove your analytical method can separate them from the parent peak and from each other[6]. It is not to completely destroy the compound.

Expert Recommendation: Aim for 10-30% degradation of the active pharmaceutical ingredient (API)[6][7].

  • Less than 10% degradation may not produce a sufficient quantity of degradants to be reliably detected and characterized.

  • More than 30% degradation can lead to the formation of secondary and tertiary degradants, which may not be relevant to actual storage conditions and can unnecessarily complicate the degradation pathway analysis[8]. You can control the extent of degradation by adjusting the stressor concentration, temperature, or exposure time.

Q4: What are the most probable degradation products I should be looking for?

A4: Based on the structure, the most likely primary degradants are:

  • Reduction Product: 2-(4-Bromo-5-amino-1H-pyrazol-1-yl)ethanol, formed by the reduction of the nitro group. This is a common pathway for nitroaromatics[4].

  • Oxidation Products: 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)acetaldehyde and the subsequent 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)acetic acid, from the oxidation of the primary alcohol.

  • Photodegradation Product: 2-(5-Nitro-1H-pyrazol-1-yl)ethanol, resulting from the cleavage of the C-Br bond.

Mass spectrometry (LC-MS) is the ideal technique for identifying these potential products by tracking their respective mass-to-charge ratios.

Troubleshooting Guide: Common Experimental Issues

ObservationPotential Cause(s)Recommended Action(s)
Appearance of a new, early-eluting peak in RP-HPLC after oxidative stress. Oxidation of the primary alcohol to the more polar carboxylic acid.Confirm the mass of the new peak using LC-MS. The expected mass would correspond to the addition of one oxygen atom (CHO) or two oxygen atoms minus two hydrogen atoms (COOH).
Compound appears stable in solution but degrades rapidly upon exposure to lab lighting. Photodegradation. Nitroaromatic and bromoaromatic compounds are often photosensitive.[3]Conduct all experiments under yellow light or in amber glassware/vials. Include a "dark control" sample in all photostability studies.[3]
Inconsistent results in thermal stress studies. Inconsistent heating; potential sublimation of the compound at elevated temperatures.Use a calibrated oven or dry block heater. Ensure vials are tightly sealed. Consider performing thermal analysis (TGA/DSC) to understand the compound's thermal behavior before stress testing.[9][10]
Significant degradation in both acidic and basic conditions. The compound has limited hydrolytic stability across a wide pH range.Characterize the degradation products formed under each condition. They may differ. Focus formulation efforts on a neutral pH range (pH 6-8) and consider non-aqueous formulations if necessary.
Formation of colored byproducts, especially under reductive or photolytic stress. Formation of reactive intermediates like nitroso compounds or azoxy condensation products.[4]These species can be highly reactive and potentially toxic. Use LC-MS/MS to attempt to identify these transient species. This is a critical safety consideration.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for elucidating degradation pathways and developing stability-indicating methods as mandated by ICH guidelines[6][11]. The following are standardized protocols that should be adapted based on the observed reactivity of your compound.

Workflow for Comprehensive Stability Assessment

G cluster_prep 1. Preparation cluster_stress 2. Stress Conditions (ICH Q1A/Q1B) cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) acid Acid Hydrolysis 0.1M HCl, 60°C prep->acid Aliquot & Stress base Base Hydrolysis 0.1M NaOH, 60°C prep->base Aliquot & Stress oxid Oxidation 3% H2O2, RT prep->oxid Aliquot & Stress therm Thermal (Solution) 60°C in neutral solution prep->therm Aliquot & Stress photo Photostability ICH compliant light chamber prep->photo Aliquot & Stress dark Dark Control (for Photostability) prep->dark Aliquot & Stress quench Neutralize/Quench samples acid->quench base->quench oxid->quench therm->quench photo->quench dark->quench hplc Analyze via Stability-Indicating Method (HPLC-UV/MS) quench->hplc eval Identify Degradants Mass Balance Calculation Pathway Elucidation hplc->eval

Caption: A typical workflow for conducting forced degradation studies.

Acidic and Basic Hydrolysis
  • Objective: To assess the stability of the compound in acidic and basic environments.

  • Procedure:

    • Prepare three solutions:

      • Sample A: Compound in 0.1 M HCl.

      • Sample B: Compound in 0.1 M NaOH.

      • Sample C (Control): Compound in purified water.

    • Incubate all samples at 60°C.

    • Withdraw aliquots at predetermined intervals (e.g., 2, 6, 12, 24 hours).

    • Immediately neutralize the acidic and basic samples (e.g., with an equimolar amount of NaOH or HCl, respectively) to halt the degradation reaction.

    • Dilute to a suitable concentration and analyze by HPLC.

  • Scientist's Note: If no degradation is observed, a higher acid/base concentration (e.g., 1 M) or temperature (e.g., 80°C) can be employed. Conversely, if degradation is too rapid, reduce the temperature or stress duration.

Oxidative Degradation
  • Objective: To evaluate the compound's susceptibility to oxidation, particularly at the primary alcohol moiety.

  • Procedure:

    • Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂).

    • Keep the sample at room temperature, protected from light.

    • Monitor the reaction over time (e.g., 6, 12, 24 hours).

    • Analyze samples directly by HPLC. The mobile phase will dilute the H₂O₂.

  • Scientist's Note: The electron-withdrawing nitro group may render the pyrazole ring resistant to oxidation[2]. Therefore, any observed degradation is highly likely to originate from the ethanol side chain. Other oxidizing agents, like Fenton's reagent, can be used for more aggressive oxidation if needed[12].

Photostability Testing
  • Objective: To determine if the compound degrades upon exposure to light, as suggested by ICH Q1B guidelines.

  • Procedure:

    • Prepare two identical solutions of the compound in a suitable solvent.

    • Wrap one vial completely in aluminum foil (this is the "dark control").

    • Place both the exposed sample and the dark control in a photostability chamber.

    • Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Analyze both samples by HPLC and compare the results.

  • Scientist's Note: A significant difference in degradation between the exposed sample and the dark control confirms photosensitivity[3]. This is a critical test for any bromo-nitro-aromatic compound.

Thermal Degradation
  • Objective: To assess the compound's stability at elevated temperatures in both solid and solution states.

  • Procedure:

    • Solution: Prepare a solution of the compound in a neutral solvent (e.g., water or acetonitrile:water). Store at 60-80°C, protected from light. Analyze at various time points.

    • Solid State: Place a known amount of the solid compound in a vial and store it in a calibrated oven at an elevated temperature (e.g., 80°C). At each time point, dissolve a portion of the solid and analyze by HPLC.

  • Scientist's Note: Thermal decomposition of nitro-pyrazoles can be complex, potentially involving C-NO₂ bond cleavage or isomerization[13][14]. Comparing solid and solution state degradation helps in understanding the role of the solvent and formulation excipients in the degradation process.

Predicted Degradation Pathways

The following diagram illustrates the most probable degradation pathways for this compound based on its chemical structure and the known reactivity of its functional groups.

Caption: Predicted degradation pathways under different stress conditions.

References

Troubleshooting low yield in 4-bromo-5-nitropyrazole reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting low-yield issues in the synthesis of 4-bromo-5-nitropyrazole. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common experimental challenges. The following content is structured in a question-and-answer format to address specific problems you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My overall yield of 4-bromo-5-nitropyrazole is consistently low. What are the most common root causes?

Low yield is a frequent issue stemming from several critical parameters in the electrophilic nitration of the pyrazole ring. The pyrazole system can be sensitive, and both the starting material and product can be prone to degradation or side reactions under suboptimal conditions.[1][2]

The most common factors include:

  • Suboptimal Nitrating Agent/Conditions: The generation of the nitronium ion (NO₂⁺), the active electrophile, is highly dependent on the reaction medium.[3][4] An improperly prepared or aged nitrating mixture (e.g., HNO₃/H₂SO₄) can lead to incomplete reactions.

  • Incorrect Reaction Temperature: Temperature control is critical. Exothermic nitration reactions can easily run away, leading to the formation of undesired byproducts, including dinitrated species or decomposition of the pyrazole ring.[5] Conversely, a temperature that is too low may result in an impractically slow reaction rate.

  • Presence of Water: Moisture in the reaction medium can quench the nitronium ion and deactivate the strongly acidic environment required for efficient nitration.

  • Purity of Starting Material: Impurities in the initial 4-bromopyrazole can interfere with the reaction, leading to side products and a lower yield of the desired compound.[2]

  • Reaction Time: Insufficient reaction time will result in incomplete conversion, while excessive time, especially at elevated temperatures, can promote product degradation.[6]

Below is a general workflow to begin troubleshooting the issue.

G cluster_solutions Potential Solutions start Low Yield Observed check_reagents 1. Verify Reagent Purity & Nitrating Agent Preparation start->check_reagents check_conditions 2. Review Reaction Conditions (Temp, Time, Stoichiometry) check_reagents->check_conditions Reagents OK sol_reagents Use fresh acids; Purify starting material. check_reagents->sol_reagents monitor_rxn 3. Monitor Reaction by TLC/LC-MS check_conditions->monitor_rxn Conditions Seem Correct sol_conditions Optimize temperature; Adjust reagent ratios. check_conditions->sol_conditions eval_workup 4. Evaluate Work-up & Purification Procedure monitor_rxn->eval_workup Reaction Incomplete or Byproducts Observed sol_monitoring Identify side products; Determine optimal endpoint. monitor_rxn->sol_monitoring outcome Identify Bottleneck eval_workup->outcome Product Loss Identified sol_workup Modify extraction pH; Select new recrystallization solvent. eval_workup->sol_workup

Caption: General workflow for troubleshooting low reaction yield.

Q2: I suspect I am forming the 4-bromo-3-nitropyrazole isomer. How can I confirm this, and how can I favor the desired 5-nitro isomer?

Isomer formation is a classic challenge in the electrophilic substitution of substituted pyrazoles.[7] The directing effects of the ring nitrogens and the bromo-substituent, combined with the reaction conditions, dictate the regioselectivity. While the 4-position is blocked by bromine, nitration can occur at either the C3 or C5 position.

Confirmation of Isomer Identity: Unambiguous characterization is essential. You can distinguish between the 4-bromo-5-nitropyrazole and 4-bromo-3-nitropyrazole isomers using standard analytical techniques.[8][9]

Analytical Technique4-bromo-5-nitropyrazole (Expected)4-bromo-3-nitropyrazole (Isomer)Rationale
¹H NMR A single proton signal (singlet) for the C3-H.A single proton signal (singlet) for the C5-H.The chemical shift will be different due to the proximity of the nitro group. The C3-H is generally more deshielded than the C5-H.
¹³C NMR Distinct chemical shifts for C3, C4, and C5.Different chemical shifts for C3, C4, and C5.The carbon attached to the nitro group will show a characteristic shift.
Mass Spec (MS) Molecular ion peak corresponding to C₃HBr₂N₃O₂.Identical molecular ion peak.Fragmentation patterns may differ and can be diagnostic.[10]
Melting Point Literature value should be consulted.Will have a different, distinct melting point.A broad melting point suggests an impure mixture of isomers.

Favoring 5-Nitro Isomer Formation: The regiochemical outcome depends on the nature of the electrophile and whether the reaction proceeds on the neutral pyrazole or its conjugate acid.[11][12] In strongly acidic media like mixed HNO₃/H₂SO₄, the pyrazole ring is protonated, which deactivates it towards electrophilic attack. The position of protonation influences the directing effects.

  • Use Mixed Acid (HNO₃/H₂SO₄): This is the standard and generally preferred method. The strong acidic conditions can favor attack at the C5 position. It is crucial to maintain a low temperature (e.g., 0-5 °C) to enhance selectivity and prevent side reactions.[3]

  • Avoid Milder Nitrating Agents: Reagents like acetyl nitrate (HNO₃ in acetic anhydride) might alter the regioselectivity, sometimes favoring attack at other positions on different pyrazole systems.[11][12]

G cluster_react 4-Bromopyrazole cluster_prod Potential Products start 4-Bromopyrazole reagents Nitrating Agent (e.g., HNO3/H2SO4) + NO2+ prod_desired 4-Bromo-5-Nitropyrazole (Desired Product) prod_isomer 4-Bromo-3-Nitropyrazole (Isomer) reagents->prod_desired Attack at C5 (Favored under controlled conditions) reagents->prod_isomer Attack at C3 (Possible side reaction)

Caption: Regioselectivity in the nitration of 4-bromopyrazole.

Q3: What are the optimal nitrating conditions to maximize the yield of 4-bromo-5-nitropyrazole?

A robust starting point for this synthesis involves using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. This method ensures the potent nitronium ion (NO₂⁺) is the primary electrophile.

Recommended Experimental Protocol:

  • Prepare the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice/salt bath, slowly add concentrated nitric acid (1.2-1.5 equivalents) to concentrated sulfuric acid (typically used as the solvent, ~3-5 mL per gram of substrate). The addition should be dropwise, ensuring the temperature of the mixture is maintained between 0 °C and 5 °C.

  • Substrate Addition: Once the nitrating mixture is cooled, slowly add the solid 4-bromopyrazole (1.0 equivalent) in small portions. It is critical to monitor the internal temperature and keep it below 10 °C to prevent runaway reactions and byproduct formation.[3]

  • Reaction: Stir the resulting mixture vigorously at 0-5 °C.

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. A common mobile phase for TLC is a mixture of hexane and ethyl acetate.

  • Work-up: Once the starting material is consumed, carefully pour the reaction mixture onto a generous amount of crushed ice. This will quench the reaction and precipitate the crude product.

  • Isolation: Filter the precipitated solid, wash it thoroughly with cold water until the filtrate is neutral, and then dry the product under vacuum.

ParameterRecommended ConditionRationale
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Generates a high concentration of the required NO₂⁺ electrophile.[4][13]
Molar Ratio 1.2 - 1.5 eq. HNO₃A slight excess of nitric acid ensures complete conversion of the starting material.
Temperature 0 - 10 °CMinimizes side reactions like dinitration and decomposition.[14]
Reaction Time 1 - 5 hoursTypically sufficient for completion. Must be optimized by monitoring (TLC/LC-MS).
Solvent Concentrated H₂SO₄Serves as both a catalyst and a solvent for the reactants.

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat). Concentrated acids are extremely corrosive and can cause severe burns.[3] The quenching process can be highly exothermic.

Q4: I'm observing significant byproduct formation. What are the likely side reactions and how can I minimize them?

Byproduct formation is a primary cause of low yields. In the nitration of brominated pyrazoles, several side reactions are possible, especially if the reaction conditions are not tightly controlled.

Potential Side ReactionLikely CauseRecommended Solution
Dinitration Excess nitrating agent, elevated temperature, or prolonged reaction time.Use a controlled stoichiometry of nitric acid (1.2-1.5 eq.). Maintain strict temperature control (0-5 °C). Monitor the reaction closely and quench it as soon as the starting material is consumed.
Nitrodebromination Harsher reaction conditions (high temperature). This involves the replacement of the bromine atom with a nitro group.[15]Adhere to low reaction temperatures. Avoid "hot spots" in the reaction flask by ensuring efficient stirring and slow, portion-wise addition of the substrate.
Ring Decomposition Excessively high temperatures or overly aggressive nitrating conditions. Nitrated pyrazoles can have limited thermal stability.[16][17]Maintain the recommended low-temperature profile throughout the addition and reaction phases. Do not let the reaction exotherm uncontrollably.
Oxidation The nitrating mixture is a powerful oxidizing agent.Use of the minimum necessary amount of nitric acid and maintaining low temperatures can suppress oxidative side reactions.
Q5: My work-up and purification are problematic, leading to product loss. What is the recommended procedure?

Significant product loss can occur during the isolation and purification stages. A carefully planned work-up and purification strategy is essential to maximize the isolated yield.

Work-up Procedure:

  • Quenching: As described previously, pouring the acidic reaction mixture onto crushed ice is the standard method. This dilutes the acid and precipitates the organic product, which has low solubility in water.

  • Neutralization (Optional but recommended): After precipitation, the aqueous slurry will still be highly acidic. You can choose to filter the solid directly or neutralize the mixture carefully with a base (e.g., sodium bicarbonate or dilute sodium hydroxide solution) while cooling in an ice bath before extraction. Neutralization can sometimes improve extraction efficiency but must be done cautiously.

  • Extraction: If the product does not precipitate cleanly or if you choose to neutralize, extract the aqueous mixture multiple times with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Washing: Combine the organic layers and wash with water, followed by a saturated brine solution to remove residual acid and inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Purification Strategy:

  • Recrystallization: This is often the most effective method for purifying the crude solid.[18] The choice of solvent is critical. A good solvent will dissolve the product poorly at room temperature but well at its boiling point. Ethanol or mixtures of ethanol and water are often good candidates for pyrazole derivatives.

  • Column Chromatography: If recrystallization fails to remove impurities (e.g., isomers), silica gel column chromatography is the next step.[2][19] A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) will typically allow for the separation of the desired product from byproducts and isomers.

G start End of Reaction (Acidic Mixture) quench 1. Quench on Ice start->quench filter_extract 2. Filter Precipitate OR Neutralize & Extract quench->filter_extract wash 3. Wash Organic Layer (Water, Brine) filter_extract->wash dry 4. Dry with Na2SO4 wash->dry concentrate 5. Concentrate in vacuo (Crude Product) dry->concentrate purify 6. Purify concentrate->purify recrystal Recrystallization (e.g., Ethanol/Water) purify->recrystal High Purity Crude chrom Column Chromatography (e.g., Hexane/EtOAc) purify->chrom Mixture/Isomers Present final_product Pure 4-Bromo-5-Nitropyrazole recrystal->final_product chrom->final_product

Caption: Detailed workflow for product work-up and purification.

References

Technical Support Center: Scalable Synthesis of 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to the scalable synthesis of 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and the underlying scientific principles to ensure a successful and scalable synthesis.

I. Synthetic Overview & Strategy

The synthesis of this compound is most effectively approached as a two-step process. The first step involves the preparation of the key intermediate, 4-bromo-5-nitro-1H-pyrazole, followed by a regioselective N-alkylation with a suitable 2-hydroxyethylating agent. The choice of reagents and reaction conditions is critical for achieving high yields and purity on a scalable basis.

DOT Script for Synthetic Workflow

G cluster_0 Step 1: Synthesis of 4-Bromo-5-nitro-1H-pyrazole cluster_1 Step 2: N-Alkylation Pyrazole Pyrazole Nitration Nitration Pyrazole->Nitration HNO₃ / H₂SO₄ 4-Nitropyrazole 4-Nitropyrazole Nitration->4-Nitropyrazole Bromination Bromination 4-Nitropyrazole->Bromination N-Bromosuccinimide (NBS) 4-Bromo-5-nitro-1H-pyrazole 4-Bromo-5-nitro-1H-pyrazole Bromination->4-Bromo-5-nitro-1H-pyrazole Intermediate 4-Bromo-5-nitro-1H-pyrazole Alkylation Alkylation Intermediate->Alkylation 2-Bromoethanol, Base Final_Product This compound Alkylation->Final_Product

Caption: Overall synthetic workflow for this compound.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low or No Yield in Step 1 (Synthesis of 4-Bromo-5-nitro-1H-pyrazole) Incomplete nitration or bromination. Decomposition of starting material or product.Nitration: Ensure the use of a potent nitrating mixture (e.g., fuming HNO₃/fuming H₂SO₄). Maintain strict temperature control, as overheating can lead to decomposition.[1] Bromination: Use a suitable brominating agent like N-bromosuccinimide (NBS). Monitor the reaction progress carefully using TLC or LC-MS to avoid over-bromination.
Low Yield in Step 2 (N-Alkylation) Incomplete deprotonation of the pyrazole. Low reactivity of the alkylating agent. Poor solubility of reactants.Base Selection: For complete deprotonation, a moderately strong base like potassium carbonate (K₂CO₃) is often sufficient. In cases of low reactivity, a stronger base such as sodium hydride (NaH) can be employed, ensuring anhydrous conditions. Alkylating Agent: 2-Bromoethanol is a common choice. If the reaction is sluggish, consider using 2-iodoethanol, which has a better leaving group. Solvent Choice: Polar aprotic solvents like DMF or DMSO are generally effective. For reactions with K₂CO₃, acetonitrile (CH₃CN) can be an excellent choice, especially at elevated temperatures.[2]
Formation of Regioisomers during N-Alkylation Alkylation at both N1 and N2 positions of the pyrazole ring.The nitro and bromo substituents on the pyrazole ring can influence the regioselectivity of the alkylation. Generally, alkylation is favored at the less sterically hindered nitrogen. To enhance regioselectivity, consider using a bulkier base or adjusting the solvent polarity.[3]
Formation of Side Products Over-alkylation (dialkylation) or side reactions with the solvent.Stoichiometry Control: Use a slight excess of the pyrazole starting material relative to the alkylating agent to minimize the risk of dialkylation. Temperature Management: Avoid excessively high temperatures, which can promote side reactions and decomposition.
Difficulty in Product Purification The product may be highly polar and difficult to separate from residual starting materials or byproducts.Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be effective.[4] Column Chromatography: For challenging separations, flash column chromatography using silica gel is a standard method. Deactivating the silica gel with triethylamine may be necessary for nitrogen-containing compounds.[4] For highly polar compounds, reversed-phase (C18) chromatography can be an alternative.[4] Acid-Base Extraction: The pyrazole product can be purified by forming a salt with an acid, washing away non-basic impurities, and then neutralizing to recover the purified product.[5]

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with nitropyrazoles?

A: Nitropyrazole compounds should be handled with care as they are energetic materials.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] Work in a well-ventilated fume hood and avoid exposure to heat, shock, or friction. For detailed safety information, always consult the Safety Data Sheet (SDS) of the specific compound.

Q2: How can I monitor the progress of the N-alkylation reaction?

A: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A co-spot of the starting material and the reaction mixture on the TLC plate will help in determining the consumption of the starting material. LC-MS is particularly useful for confirming the formation of the desired product by observing its mass-to-charge ratio.

Q3: What is the expected regioselectivity of the N-alkylation of 4-bromo-5-nitro-1H-pyrazole?

A: In the N-alkylation of unsymmetrical pyrazoles, a mixture of regioisomers is often possible. The electronic effects of the bromo and nitro groups, as well as steric hindrance, will influence the site of alkylation. For 4-bromo-5-nitro-1H-pyrazole, the N1 position is generally less sterically hindered, and thus, alkylation is expected to predominantly occur at this position. However, the exact ratio of regioisomers may depend on the specific reaction conditions.[3]

Q4: Can this synthesis be scaled up to a multi-gram or kilogram scale?

A: Yes, the described synthetic route is amenable to scaling up. However, careful consideration must be given to heat management, especially during the nitration step, which is highly exothermic. For the N-alkylation, ensuring efficient mixing is crucial on a larger scale. A pilot run on a smaller scale is always recommended to identify and address any potential scale-up issues.

IV. Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-5-nitro-1H-pyrazole (Intermediate)

This protocol is a representative procedure based on established methods for the nitration and bromination of pyrazoles.[1]

DOT Script for Protocol 1

G start Start step1 Dissolve 4-bromopyrazole in concentrated H₂SO₄ at 0°C. start->step1 step2 Add nitrating mixture (fuming HNO₃/fuming H₂SO₄) dropwise, maintaining T < 10°C. step1->step2 step3 Warm to room temperature and stir for 2-4 hours. step2->step3 step4 Monitor reaction by TLC/LC-MS. step3->step4 step5 Pour reaction mixture onto crushed ice. step4->step5 step6 Filter the precipitated solid. step5->step6 step7 Wash with cold water and dry under vacuum. step6->step7 end_node Obtain 4-Bromo-5-nitro-1H-pyrazole step7->end_node

Caption: Experimental workflow for the synthesis of 4-Bromo-5-nitro-1H-pyrazole.

Materials:

  • 4-Bromopyrazole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Fuming Sulfuric Acid (20% SO₃)

  • Crushed Ice

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath to 0°C.

  • Slowly add 4-bromopyrazole to the cold sulfuric acid with stirring.

  • Prepare the nitrating mixture by carefully adding fuming nitric acid to fuming sulfuric acid at 0°C.

  • Add the nitrating mixture dropwise to the pyrazole solution, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.

  • A precipitate of 4-bromo-5-nitro-1H-pyrazole should form.

  • Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

  • Dry the product under vacuum to a constant weight.

Protocol 2: Synthesis of this compound (Final Product)

This protocol is adapted from established procedures for the N-alkylation of nitropyrazoles and related heterocycles.[2]

DOT Script for Protocol 2

G start Start step1 Suspend 4-bromo-5-nitro-1H-pyrazole and K₂CO₃ in acetonitrile. start->step1 step2 Add 2-bromoethanol. step1->step2 step3 Heat the mixture to 60°C and stir for 12-24 hours. step2->step3 step4 Monitor reaction by TLC/LC-MS. step3->step4 step5 Cool to room temperature and filter off solids. step4->step5 step6 Concentrate the filtrate under reduced pressure. step5->step6 step7 Purify the crude product by column chromatography or recrystallization. step6->step7 end_node Obtain this compound step7->end_node

Caption: Experimental workflow for the N-alkylation to form the final product.

Materials:

  • 4-Bromo-5-nitro-1H-pyrazole

  • 2-Bromoethanol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl Acetate

  • Hexanes

  • Silica Gel

Procedure:

  • To a round-bottom flask, add 4-bromo-5-nitro-1H-pyrazole, anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetonitrile.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add 2-bromoethanol (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to 60°C and stir for 12-24 hours.

  • Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic solids.

  • Wash the solids with a small amount of acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Alternatively, if the product is a solid, it can be purified by recrystallization.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.

V. References

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014, March 9). ResearchGate. --INVALID-LINK--

  • WO2011076194A1 - Method for purifying pyrazoles. Google Patents. --INVALID-LINK--

  • Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... ResearchGate. --INVALID-LINK--

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022, May 24). Semantic Scholar. --INVALID-LINK--

  • Troubleshooting guide for the scale-up synthesis of pyrazole compounds. Benchchem. --INVALID-LINK--

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. ResearchGate. --INVALID-LINK--

  • Supporting Information. --INVALID-LINK--

  • Technical Support Center: Optimizing Pyrazole N-Alkylation. Benchchem. --INVALID-LINK--

  • Technical Support Center: Characterization of Substituted Pyrazoles. Benchchem. --INVALID-LINK--

  • How to Synthesize 4-Nitropyrazole Efficiently? - FAQ. Guidechem. --INVALID-LINK--

  • EP0749963A1 - N-alkylation method of pyrazole. Google Patents. --INVALID-LINK--

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025, October 23). National Institutes of Health. --INVALID-LINK--

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025, October 23). Semantic Scholar. --INVALID-LINK--

  • How to Prepare 5-Bromo-1H-pyrazole-3-carboxylic Acid? - FAQ. Guidechem. --INVALID-LINK--

  • A Technical Guide to the Synthesis of Substituted Pyrazoles for Researchers and Drug Development Professionals. Benchchem. --INVALID-LINK--

  • Application Notes and Protocols: N-Alkylation of Methyl 3-amino-1H-pyrazole-4-carboxylate. Benchchem. --INVALID-LINK--

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. --INVALID-LINK--

  • Nitropyrazoles 23. Synthesis of substituted N-amino-3-nitro-5-R-pyrazoles. ResearchGate. --INVALID-LINK--

  • 2-{[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. SpectraBase. --INVALID-LINK--

  • 2-(4-Bromo-1H-pyrazol-1-yl)ethanol. Sigma-Aldrich. --INVALID-LINK--

  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI. --INVALID-LINK--

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022, May 24). Semantic Scholar. --INVALID-LINK--

  • 4-Bromo-1-methyl-5-nitro-1H-pyrazole. BLDpharm. --INVALID-LINK--

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. --INVALID-LINK--

  • 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide - Optional[1H NMR]. SpectraBase. --INVALID-LINK--

References

Technical Support Center: Purification of 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of "2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol". This document offers practical, field-proven insights to overcome common challenges encountered during the synthesis and purification of this compound.

Introduction

"this compound" is a functionalized pyrazole derivative with potential applications in medicinal chemistry and materials science. Its synthesis and purification can present several challenges, including the formation of regioisomers, byproducts from the nitration reaction, and difficulties in separating the final product from residual starting materials and reagents. This guide provides a structured approach to identifying and resolving these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the likely synthetic route for this compound, and what are the expected impurities?

A1: Based on the structure, the most probable synthetic route is the nitration of the precursor, 2-(4-bromo-1H-pyrazol-1-yl)ethanol. This electrophilic aromatic substitution reaction, typically carried out with a mixture of nitric acid and sulfuric acid, can lead to several impurities.[1][2][3]

Expected Impurities:

  • Unreacted Starting Material: 2-(4-bromo-1H-pyrazol-1-yl)ethanol.

  • Regioisomers: Nitration could potentially occur at the 3-position, yielding 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)ethanol, although the 5-nitro isomer is generally favored.

  • Nitrodebromination Product: The bromo group can be replaced by a nitro group, leading to the formation of 2-(4,5-dinitro-1H-pyrazol-1-yl)ethanol.[1]

  • Over-nitrated Products: Although less common, dinitration products could form under harsh reaction conditions.

  • Residual Acids: Traces of nitric and sulfuric acid from the nitration mixture.

Below is a diagram illustrating the proposed synthetic pathway and the formation of key impurities.

Synthesis and Impurities cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities start 2-(4-bromo-1H-pyrazol-1-yl)ethanol product This compound start->product HNO3 / H2SO4 unreacted Unreacted Starting Material product->unreacted Incomplete Reaction regioisomer 3-Nitro Regioisomer product->regioisomer Alternative Nitration debrominated Nitrodebromination Product product->debrominated Side Reaction Recrystallization Troubleshooting start Crude Product Dissolved in Hot Solvent cool Cool Solution Slowly start->cool crystals Crystals Form? cool->crystals collect Collect Crystals crystals->collect Yes oil Product Oils Out? crystals->oil No reheat_add_solvent Reheat, Add More 'Good' Solvent oil->reheat_add_solvent Yes no_crystals No Crystals Form oil->no_crystals No reheat_add_solvent->cool scratch_seed Scratch Flask / Add Seed Crystal no_crystals->scratch_seed evaporate_antisolvent Evaporate Solvent / Add Anti-solvent no_crystals->evaporate_antisolvent If scratching fails scratch_seed->crystals evaporate_antisolvent->cool

References

Technical Support Center: 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol (CAS No. 1429309-32-9). This guide is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling, storage, and application of this compound in your experiments. As your Senior Application Scientist, I've structured this center to provide not just procedures, but the scientific rationale behind them, ensuring both safety and experimental success.

Quick Compound Profile

This table summarizes the key properties of this compound. Note that some data are predicted due to the compound's novelty.

PropertyValueSource
CAS Number 1429309-32-9ChemicalBook[1]
Molecular Formula C₅H₇BrN₂O₃Derived
Molecular Weight 237.03 g/mol Derived
Appearance White to yellow solid (Predicted)ChemicalBook[2]
Boiling Point 299.2±20.0 °C (Predicted)ChemicalBook[2]
Density 1.74±0.1 g/cm³ (Predicted)ChemicalBook[2]
pKa 14.30±0.10 (Predicted)ChemicalBook[2]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling and storage of this compound.

Q1: How should I properly store this compound upon receipt?

A1: Immediately upon receipt, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[3][4] Room temperature is generally acceptable for short-term storage. For long-term stability, especially given the presence of a nitro group which can impart thermal sensitivity, storage at 2-8°C is recommended to minimize degradation.[5] The key is to protect it from moisture and heat.

Q2: What are the primary hazards associated with this compound?

  • Skin and Eye Irritation: Similar brominated and nitrated heterocyclic compounds are known to cause skin and serious eye irritation.[3][4]

  • Harmful if Swallowed: Acute oral toxicity is a common hazard for this class of chemicals.[4]

  • Respiratory Irritation: As a solid, dust inhalation may cause respiratory irritation.[4]

  • Thermal Instability: Nitrated aromatic compounds can have energetic properties and may decompose upon heating.[5][7][8] While pyrazoles are generally stable, the combination of substituents warrants caution.

Q3: What personal protective equipment (PPE) is mandatory when handling this compound?

A3: A comprehensive PPE protocol is non-negotiable.

  • Eye Protection: Wear chemical safety goggles or a face shield.[4]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.

  • Body Protection: A lab coat is required. For larger quantities, consider a chemical-resistant apron.

  • Respiratory Protection: All handling of the solid compound should be done in a certified chemical fume hood to avoid dust inhalation. If a fume hood is not available, a NIOSH-approved respirator for dusts is necessary.

Q4: Can I dissolve this compound in ethanol for my experiments?

A4: Yes, the ethanol group in its structure suggests good solubility in polar protic solvents like ethanol. Many synthetic procedures involving similar pyrazole derivatives utilize ethanol as a solvent.[9][10][11] However, always perform a small-scale solubility test first. Start with a small amount of the compound and add the solvent incrementally to determine the optimal concentration for your application.

Part 2: Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments.

Issue 1: Compound appears discolored or clumped upon opening.
  • Potential Cause: This likely indicates moisture absorption or potential degradation. The nitro group can sometimes contribute to color changes over time or upon exposure to light and air.

  • Troubleshooting Steps:

    • Assess the Extent: If the discoloration is minor (e.g., slightly off-white to pale yellow), the compound may still be usable for non-critical applications.

    • Purity Check: Before use, verify the compound's integrity using a suitable analytical method like ¹H NMR or LC-MS. Compare the results with any available reference data.

    • Future Prevention: Ensure storage containers are sealed tightly with paraffin film and consider storing them inside a desiccator to rigorously exclude moisture.

Issue 2: Inconsistent results or low yield in a reaction.
  • Potential Cause 1: Reagent Purity: As discussed above, the starting material may have degraded.

  • Potential Cause 2: Reaction Conditions: The nitro group is an electron-withdrawing group, which can affect the reactivity of the pyrazole ring. Similarly, the bromo substituent is a potential leaving group in certain reactions (e.g., palladium-catalyzed cross-couplings).

  • Troubleshooting Workflow: The following diagram outlines a logical approach to troubleshooting this issue.

G start Low Reaction Yield purity Verify Purity of This compound (LC-MS, NMR) start->purity conditions Review Reaction Conditions purity->conditions Purity OK temp Optimize Temperature (Consider thermal sensitivity) conditions->temp base Screen Different Bases/Catalysts (Consider electronic effects of NO2/Br) temp->base solvent Test Alternative Solvents base->solvent success Yield Improved solvent->success

Caption: Troubleshooting workflow for low reaction yield.

  • Expert Insight: The nitro group can be sensitive to reducing agents. If your reaction involves reagents like NaBH₄ or H₂/Pd, you may inadvertently reduce the nitro group. Consider protecting it or choosing alternative reagents if the nitro functionality is critical for your final product.

Issue 3: Difficulty in purifying the product from a reaction mixture.
  • Potential Cause: The compound's polarity, due to the hydroxyl and nitro groups, can cause it to streak on silica gel columns or be difficult to separate from polar byproducts.

  • Purification Protocol & Troubleshooting:

    • Initial Assessment (TLC): First, run a Thin Layer Chromatography (TLC) plate with a standard solvent system (e.g., 30-50% Ethyl Acetate in Hexanes). If the spot streaks, add 0.5-1% acetic acid or triethylamine to the mobile phase to suppress ionization and improve spot shape.

    • Column Chromatography:

      • Use a less polar solvent system initially to elute non-polar impurities.

      • Gradually increase the polarity to elute your compound.

      • If streaking persists, consider switching to a different stationary phase like alumina (basic or neutral) or reverse-phase silica (C18).

    • Alternative Methods: If chromatography is challenging, consider recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) as an alternative or final purification step.

Part 3: Standard Operating Procedures (SOPs)

SOP 1: Weighing and Preparing a Solution

This protocol ensures accurate measurement and safe handling when preparing a solution of the compound.

G cluster_prep Preparation cluster_weighing Weighing cluster_dissolution Dissolution p1 Don PPE: Lab Coat, Goggles, Gloves p2 Set up in Chemical Fume Hood p1->p2 w1 Tare analytical balance with weigh boat p2->w1 w2 Carefully transfer solid compound a. Avoid creating dust b. Use anti-static weigh boat if needed w1->w2 w3 Record exact mass w2->w3 d1 Place stir bar in appropriate glassware w3->d1 d2 Transfer weighed solid into glassware d1->d2 d3 Add solvent incrementally with stirring d2->d3 d4 Ensure complete dissolution d3->d4

Caption: Step-by-step workflow for weighing and dissolution.

  • Preparation: Work exclusively within a certified chemical fume hood. Ensure all required PPE is worn correctly.

  • Weighing: Use an analytical balance. To minimize dust, do not scrape the compound. Gently tap the spatula to transfer the solid.

  • Dissolution: Transfer the weighed solid to a clean, dry flask. Add the chosen solvent (e.g., ethanol) via a pipette or graduated cylinder. Stir until the solid is fully dissolved. Gentle warming may be applied if necessary, but monitor carefully due to the compound's potential thermal sensitivity.

SOP 2: Spill & Waste Management
  • Small Spills (Solid):

    • Do not sweep dry. This can create dust.

    • Gently cover the spill with a damp paper towel to wet the powder.

    • Carefully scoop the material into a designated hazardous waste container.

    • Wipe the area with a damp cloth, and dispose of all cleaning materials as hazardous waste.

  • Waste Disposal:

    • Dispose of unused compound and any contaminated materials (gloves, pipette tips, etc.) in a clearly labeled hazardous waste container.[3]

    • Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain.

References

Validation & Comparative

Spectroscopic Characterization of 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol: A Predictive and Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the precise elucidation of molecular structure is paramount. For novel heterocyclic compounds such as "2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol," a thorough spectroscopic analysis is the cornerstone of its characterization, ensuring purity, confirming identity, and providing insights into its electronic and structural environment. This guide presents a comprehensive, predictive analysis of the key spectroscopic signatures—¹H NMR, ¹³C NMR, and Infrared (IR)—for this target molecule.

Due to the nascent stage of research into this specific compound, publicly available experimental spectra are scarce. Therefore, this guide adopts a foundational approach. By dissecting the molecule into its constituent building blocks—pyrazole, 4-bromopyrazole, and ethanol—and drawing analogies from 5-nitroimidazole, we can predict the spectroscopic characteristics of the target compound with a high degree of confidence. This comparative methodology not only offers a robust predictive framework but also provides a deeper understanding of how each functional group contributes to the overall spectral output.

Foundational Spectroscopic Data of Core Fragments

To construct a reliable prediction, we first examine the experimental spectroscopic data of the fundamental components that constitute our target molecule.

Pyrazole: The Heterocyclic Core

Pyrazole is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. Its spectroscopic data provide a baseline for understanding the pyrazole ring system.

¹H NMR (CDCl₃) Signal Chemical Shift (δ, ppm) Multiplicity
H3, H57.6Triplet
H46.3Triplet
¹³C NMR (CDCl₃) Signal Chemical Shift (δ, ppm)
C3, C5134.7
C4105.8
Infrared (IR) Functional Group Wavenumber (cm⁻¹) Intensity
N-H Stretch~3140Broad, Medium
C-H Stretch (aromatic)~3000Medium
C=N Stretch~1530Medium
4-Bromopyrazole: Introducing a Halogen Substituent

The introduction of a bromine atom at the 4-position significantly influences the electronic environment of the pyrazole ring, which is reflected in the chemical shifts.

¹H NMR (CDCl₃) Signal Chemical Shift (δ, ppm) Multiplicity
H3, H57.5Singlet
¹³C NMR (CDCl₃) Signal Chemical Shift (δ, ppm)
C3, C5137.9
C492.5
Infrared (IR) Functional Group Wavenumber (cm⁻¹) Intensity
N-H Stretch~3130Broad, Medium
C-H Stretch (aromatic)~3000Medium
C=N Stretch~1520Medium
C-Br Stretch~650Strong
Ethanol: The N-1 Side Chain

The 2-hydroxyethyl group attached to the pyrazole nitrogen introduces characteristic aliphatic signals.

¹H NMR (CDCl₃) Signal Chemical Shift (δ, ppm) Multiplicity J (Hz)
-CH₂- (methylene)3.73Triplet7.1
-CH₃ (methyl)1.22Triplet7.1
-OH (hydroxyl)1.0-5.0Broad Singlet-
¹³C NMR (CDCl₃) Signal Chemical Shift (δ, ppm)
-CH₂- (methylene)57.8
-CH₃ (methyl)18.2
Infrared (IR) Functional Group Wavenumber (cm⁻¹) Intensity
O-H Stretch3200-3600Broad, Strong
C-H Stretch (aliphatic)2850-3000Strong
C-O Stretch1050-1150Strong
The Nitro Group Influence (from 5-Nitroimidazole)

The strongly electron-withdrawing nitro group dramatically affects the electronic distribution and, consequently, the spectroscopic properties. We can infer its impact from data on 5-nitroimidazole.[1][2][3]

  • ¹H NMR: Protons on the imidazole ring are shifted significantly downfield due to the deshielding effect of the nitro group.

  • ¹³C NMR: Carbons attached to or near the nitro group are also shifted downfield.

  • IR Spectroscopy: The nitro group introduces very strong and characteristic asymmetric and symmetric stretching bands, typically in the regions of 1500-1620 cm⁻¹ and 1300-1390 cm⁻¹, respectively.

Predicted Spectroscopic Data for this compound

By integrating the spectroscopic features of the building blocks and applying established principles of substituent effects, we can predict the spectral data for our target compound.

Predicted ¹H NMR (in DMSO-d₆)
Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-38.0 - 8.5SingletN/AThe sole pyrazole proton, deshielded by the adjacent electron-withdrawing nitro group and the pyrazole ring nitrogens.
-CH₂-N4.4 - 4.8Triplet~5.0Methylene group attached to the pyrazole nitrogen, shifted downfield due to the aromatic ring and the adjacent oxygen.
-CH₂-O3.7 - 4.1Triplet~5.0Methylene group attached to the hydroxyl group.
-OH4.5 - 5.5Broad SingletN/ALabile proton, chemical shift is solvent and concentration-dependent.
Predicted ¹³C NMR (in DMSO-d₆)
Carbon Predicted Chemical Shift (δ, ppm) Rationale
C-3140 - 145Aromatic carbon adjacent to two nitrogen atoms and influenced by the nitro group.
C-495 - 105Carbon bearing the bromine atom.
C-5145 - 155Carbon bearing the nitro group, significantly deshielded.
-CH₂-N50 - 55Aliphatic carbon attached to the pyrazole nitrogen.
-CH₂-O58 - 63Aliphatic carbon attached to the hydroxyl group.
Predicted Infrared (IR) Data
Functional Group Predicted Wavenumber (cm⁻¹) Intensity Rationale
O-H Stretch3200 - 3500Broad, StrongCharacteristic of a hydroxyl group involved in hydrogen bonding.
C-H Stretch (aromatic)3100 - 3150MediumC-H stretch of the pyrazole ring.
C-H Stretch (aliphatic)2850 - 2980Medium-StrongC-H stretches of the ethanol side chain.
C=N Stretch (pyrazole ring)1580 - 1620MediumRing stretching vibration.
NO₂ Asymmetric Stretch1500 - 1560StrongA strong, characteristic band for the nitro group.
NO₂ Symmetric Stretch1340 - 1390StrongAnother strong, characteristic band for the nitro group.
C-O Stretch1050 - 1150StrongC-O stretch of the primary alcohol.
C-Br Stretch600 - 700Medium-StrongCarbon-bromine stretching vibration.

Comparative Analysis: Deconstructing the Spectrum

The predictive power of this guide lies in understanding how each component modifies the base spectrum of the pyrazole ring.

Caption: Conceptual workflow illustrating the spectroscopic contributions of each substituent to the final predicted spectrum of the target molecule.

  • From Pyrazole to 4-Bromopyrazole: The addition of bromine at the C4 position removes the H4 proton signal and causes the H3 and H5 protons to appear as a single peak, as they become chemically equivalent. In the ¹³C NMR, the C4 signal is shifted significantly upfield due to the "heavy atom" effect of bromine.

  • Addition of the Ethanol Side Chain: This introduces two new triplet signals in the ¹H NMR spectrum and two new aliphatic signals in the ¹³C NMR spectrum. The N-H proton signal of pyrazole is replaced by the signals from the -CH₂CH₂OH group. The IR spectrum will now be dominated by a broad O-H stretch and strong C-O and aliphatic C-H stretches.

  • Incorporation of the Nitro Group: The strongly electron-withdrawing nitro group at the C5 position will cause a significant downfield shift (deshielding) of the remaining pyrazole proton (H3) in the ¹H NMR spectrum. Similarly, the C3 and especially the C5 carbons in the ¹³C NMR spectrum will be shifted downfield. The most telling sign in the IR spectrum will be the appearance of two strong absorption bands corresponding to the asymmetric and symmetric stretches of the NO₂ group.

Standardized Experimental Protocols

For researchers aiming to acquire experimental data for this compound or its analogs, the following protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Apparatus:

  • NMR Spectrometer (400 MHz or higher recommended for better resolution)

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

Reagents:

  • This compound sample (approx. 5-10 mg for ¹H, 20-25 mg for ¹³C)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard (0.03% v/v)

Procedure:

  • Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum. A standard pulse sequence with a sufficient number of scans (e.g., 16 or 32) is typically adequate.

  • Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be necessary.

  • Process the spectra using appropriate software (Fourier transformation, phase correction, baseline correction, and referencing to TMS at 0 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Apparatus:

  • FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr pellet press

  • Mortar and pestle (for KBr pellets)

Reagents:

  • This compound sample (solid)

  • Potassium bromide (KBr), IR-grade (if using pellets)

Procedure (ATR Method):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR accessory.

  • Place a small amount of the solid sample onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

  • The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Clean the ATR crystal thoroughly after the measurement.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of "this compound." By systematically analyzing the spectroscopic data of its fundamental building blocks, we have established a reliable set of expected ¹H NMR, ¹³C NMR, and IR data. This approach not only serves as a valuable reference for the identification and characterization of this novel compound but also reinforces the fundamental principles of structure-spectrum correlation that are central to chemical analysis. The provided protocols offer a standardized methodology for obtaining experimental data, which will be crucial for validating these predictions and furthering the scientific understanding of this and related heterocyclic systems.

References

A Senior Application Scientist's Guide to 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in the development of targeted therapeutics.[1][2] This guide provides an in-depth comparison of 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol , a highly functionalized derivative, against structurally related analogs. We explore its synthetic viability, physicochemical characteristics, and potential as a kinase inhibitor through illustrative experimental data. Detailed protocols for synthesis and a representative in vitro kinase inhibition assay are provided to empower researchers in their drug discovery efforts. This analysis aims to elucidate the structure-activity relationships (SAR) that govern the efficacy of substituted pyrazoles, offering a strategic framework for the design of next-generation inhibitors.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, are integral to the design of a vast array of pharmacologically active agents.[3][4][5] Their synthetic tractability and ability to form key hydrogen bond interactions have made them a favored scaffold for targeting various enzymes and receptors.[6] Notably, pyrazole derivatives have been successfully developed as potent inhibitors of protein kinases, a class of enzymes frequently dysregulated in diseases like cancer.[1][2][7]

This guide focuses on This compound , a derivative featuring key chemical moieties:

  • A bromo group at the 4-position, which can serve as a synthetic handle for further modification or engage in halogen bonding.

  • An electron-withdrawing nitro group at the 5-position, which can significantly modulate the electronic properties of the pyrazole ring and potentially enhance binding affinity.[6]

  • An N-1 ethanol substituent , which can improve solubility and provide a vector for interaction with solvent or protein residues.

By comparing this target compound with simpler analogs, we aim to dissect the contribution of each substituent to its overall profile, providing a logical basis for its application in kinase inhibitor screening campaigns.

Synthesis and Physicochemical Characterization

The strategic synthesis of pyrazole derivatives is fundamental to exploring their therapeutic potential. The target compound and its analogs can be prepared through established synthetic routes, often involving the cyclization of a hydrazine with a 1,3-dicarbonyl compound, followed by functional group manipulations.

Illustrative Synthesis Workflow

The diagram below outlines a generalized, multi-step synthesis for obtaining the target compound and its comparators. This workflow begins with the core pyrazole ring formation, followed by sequential functionalization (e.g., nitration, bromination) and finally N-alkylation to introduce the ethanol side chain.

G cluster_synthesis Synthesis Workflow Start 1,3-Dicarbonyl Precursor Step1 Cyclization with Hydrazine Hydrate Start->Step1 Pyrazole Pyrazole Core (e.g., 1H-Pyrazole) Step1->Pyrazole Step2 Nitration (HNO3/H2SO4) Pyrazole->Step2 NitroPyrazole Nitro-Pyrazole Step2->NitroPyrazole Step3 Bromination (NBS) NitroPyrazole->Step3 BromoNitroPyrazole 4-Bromo-5-nitro-1H-pyrazole Step3->BromoNitroPyrazole Step4 N-Alkylation with 2-Bromoethanol BromoNitroPyrazole->Step4 Target Target Compound: 2-(4-Bromo-5-nitro-1H- pyrazol-1-yl)ethanol Step4->Target

Caption: Generalized synthetic pathway for this compound.

Experimental Protocol: N-Alkylation of 4-Bromo-5-nitro-1H-pyrazole

This protocol describes the final step in the synthesis of the target compound.

  • Reagent Preparation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 4-bromo-5-nitro-1H-pyrazole (1.0 eq) in anhydrous acetonitrile.

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution. The base acts as a proton scavenger for the acidic pyrazole N-H.

  • Alkylation: Add 2-bromoethanol (1.2 eq) dropwise to the stirring suspension.

  • Reaction: Stir the mixture at room temperature for 16-24 hours.[8] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the solid K₂CO₃ and remove the acetonitrile under reduced pressure.

  • Purification: Redissolve the crude residue in ethyl acetate and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product via column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.[9]

Comparative Physicochemical Properties

The substituents on the pyrazole ring significantly influence properties like molecular weight, lipophilicity (LogP), and hydrogen bonding potential, which in turn affect solubility, cell permeability, and oral bioavailability.[10][11]

CompoundStructureMW ( g/mol )cLogP (Illustrative)H-Bond AcceptorsH-Bond Donors
A: 2-(1H-Pyrazol-1-yl)ethanol (Baseline)Pyrazole ring with N-ethanol112.130.1521
B: 2-(4-Bromo-1H-pyrazol-1-yl)ethanol (Bromo Analog)Adds a bromo group at C4191.030.9521
C: 2-(4-Nitro-1H-pyrazol-1-yl)ethanol (Nitro Analog)Adds a nitro group at C4157.120.3041
D: this compound (Target)Adds bromo at C4 and nitro at C5251.031.1041
Table 1: Comparison of calculated physicochemical properties for the target compound and its analogs. cLogP values are illustrative estimates.

Comparative Biological Activity: In Vitro Kinase Inhibition

The pyrazole scaffold is a well-established core for kinase inhibitors.[1][12] To contextualize the potential of This compound , we present illustrative data from a representative in vitro kinase inhibition assay against a hypothetical target, "Kinase X." This allows for a direct comparison of how structural modifications impact inhibitory potency.

Rationale for Kinase Inhibition as a Target Application

Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[2] Small molecule inhibitors that block the ATP-binding site of kinases are a major class of anticancer drugs. The pyrazole ring is adept at forming key interactions within this pocket. The electron-withdrawing nitro and bromo groups on our target compound are hypothesized to enhance these interactions, leading to increased potency.

Illustrative Kinase Inhibition Data
Compound IDDescriptionIC₅₀ against Kinase X (nM)
A 2-(1H-Pyrazol-1-yl)ethanol (Baseline)>10,000
B 2-(4-Bromo-1H-pyrazol-1-yl)ethanol (Bromo Analog)1,500
C 2-(4-Nitro-1H-pyrazol-1-yl)ethanol (Nitro Analog)950
D This compound (Target)85
StaurosporinePositive Control (Non-selective inhibitor)15
Table 2: Illustrative IC₅₀ values demonstrating the potency of the pyrazole derivatives against a hypothetical "Kinase X." Lower values indicate higher potency.
Interpretation of Results & Structure-Activity Relationship (SAR)

The illustrative data clearly suggests a synergistic effect of the bromo and nitro substituents.

  • Baseline (A): The unsubstituted pyrazole-ethanol shows negligible activity, indicating the core scaffold alone is insufficient for potent inhibition.

  • Bromo Analog (B): The addition of a bromine atom at the C4 position confers modest activity. This could be due to favorable hydrophobic interactions or halogen bonding within the ATP pocket.

  • Nitro Analog (C): The electron-withdrawing nitro group provides a more significant increase in potency, likely by modulating the electronics of the ring system to enhance key hydrogen bonds or dipole interactions.

  • Target Compound (D): The combination of both bromo and nitro groups results in a dramatic increase in potency, with an IC₅₀ in the nanomolar range. This suggests that both substituents occupy pockets where their specific properties (size, electronics) are highly favorable for binding. The N-1 ethanol side chain likely provides a crucial solubility anchor and may form an additional hydrogen bond with the protein or surrounding water molecules.[13]

G cluster_sar Structure-Activity Relationship (SAR) Model Pyrazole Pyrazole Core (Baseline Activity) Bromo + C4-Bromo Group (Modest Potency Increase) Pyrazole->Bromo Adds Halogen Interaction Nitro + C4/C5-Nitro Group (Significant Potency Increase) Pyrazole->Nitro Enhances Electronic Interactions Ethanol + N1-Ethanol Group (Improves Solubility, Potential H-Bond) Pyrazole->Ethanol Adds Anchor Target Target Compound (Synergistic Effect = High Potency) Bromo->Target Combines Effects Nitro->Target Combines Effects

Caption: Logical flow of the structure-activity relationship for the pyrazole derivatives.

Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay

To ensure scientific rigor and reproducibility, this section provides a detailed protocol for a luminescence-based kinase assay, a common method for determining IC₅₀ values.[14]

Principle: This assay measures the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, less ADP is formed. The ADP is converted to ATP, which is then used by a luciferase to generate a luminescent signal proportional to kinase activity.[15]

Materials:

  • Kinase X, substrate peptide, and ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Test Compounds (dissolved in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense 50 nL of each compound dilution into the wells of a 384-well plate. Include "DMSO only" wells for 100% activity control and a known inhibitor (e.g., Staurosporine) for 0% activity control.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in Kinase Assay Buffer.

    • Add 5 µL of the master mix to each well containing the pre-spotted compounds.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme equilibration.

    • Prepare an ATP solution in Kinase Assay Buffer.

    • Initiate the reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Normalize the data using the 0% and 100% activity controls.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a four-parameter logistic regression model to determine the IC₅₀ value for each compound.

Conclusion and Future Directions

This guide demonstrates that This compound is a promising scaffold for kinase inhibitor development. The illustrative data highlights a strong synergistic effect between the C4-bromo and C5-nitro substituents, resulting in a significant increase in inhibitory potency compared to its simpler analogs. The N-1 ethanol group provides favorable physicochemical properties for a drug candidate.

Future research should focus on:

  • Synthesis and Screening: Synthesizing this compound and its analogs to confirm the illustrative findings against a panel of therapeutically relevant kinases.

  • Selectivity Profiling: Assessing the selectivity of potent hits against a broad range of kinases to minimize off-target effects.

  • Structural Biology: Obtaining co-crystal structures of the compound bound to its target kinase to validate the binding mode and guide further optimization.

  • Further SAR Studies: Exploring modifications at the ethanol hydroxyl group to probe for additional interactions or to attach linkers for targeted protein degradation (PROTACs).

By leveraging the principles and protocols outlined in this guide, researchers are well-equipped to explore the rich chemical space of pyrazole derivatives and accelerate the discovery of novel therapeutics.

References

A Comparative Guide to the Biological Activity of 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol and its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," forming the backbone of numerous compounds with a wide array of biological activities.[1] This guide delves into the biological potential of a specific, yet under-investigated derivative, 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol , by providing a comparative analysis of its structural analogues. While specific experimental data for the titular compound is not currently available in the public domain, this guide synthesizes findings on structurally related pyrazoles to offer valuable insights for drug discovery and development.

The presence of a bromo and a nitro group on the pyrazole ring, coupled with a hydroxyethyl substituent at the N1 position, suggests a molecule with potential for diverse biological interactions. The electron-withdrawing nature of the nitro and bromo groups can significantly influence the electronic properties of the pyrazole ring, potentially enhancing its binding affinity to various biological targets. This guide will explore the known antimicrobial, antifungal, and anticancer activities of analogous compounds to build a predictive framework for the potential therapeutic applications of this compound.

Antimicrobial and Antifungal Activity: A Comparative Overview

The pyrazole nucleus is a common feature in many antimicrobial and antifungal agents. The introduction of halogen and nitro substituents has been shown to modulate this activity.

Comparative Analysis of Analogues

A variety of bromo- and nitro-substituted pyrazole derivatives have been synthesized and evaluated for their efficacy against bacterial and fungal pathogens. While direct data for this compound is unavailable, the following table summarizes the activity of related compounds.

Compound/AnalogueTarget Organism(s)Activity (MIC/IZ)Reference
1-(2,4-dinitrophenyl)-3,5-dimethyl-1H-pyrazoleE. coli, P. aeruginosa, S. aureus, B. subtilis, C. albicans, A. nigerMild to moderate antimicrobial activity[2]
4-(4-bromo-3-(4-bromophenyl)-5-(...)-1H-pyrazol-1-yl)benzenesulfonamide derivativesVarious pathogenic bacteriaSubject of in-vitro antimicrobial activity studies[2]
2-(5-Chloro/nitro-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols and their Zn(II) complexesStaphylococcus epidermidis and other bacteria, Candida albicansSome complexes exhibited selective and potent antibacterial activity, comparable to or exceeding Ciprofloxacin.[3]
Novel Acetohydrazide Pyrazole Derivatives (e.g., with electron-withdrawing groups)E. coli, S. aureus, C. albicans, P. aeruginosa, B. subtilisCompounds with electron-withdrawing groups showed enhanced antimicrobial potential.[4]
Novel nitrothiazole, nitrobenzothiazole, and nitrofuran containing compoundsBiofilm-forming Gram-negative and Gram-positive pathogensSome analogues showed improved activity against planktonic bacteria and biofilms.[5]

Structure-Activity Relationship (SAR) Insights: The available data suggests that the presence of electron-withdrawing groups, such as nitro and halogen moieties, on the pyrazole or associated phenyl rings often enhances antimicrobial activity.[4] The position and nature of these substituents play a crucial role in determining the spectrum and potency of the antimicrobial effect.

Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening

This method provides a qualitative assessment of the antimicrobial activity of a compound.

Objective: To determine the susceptibility of various microbial strains to pyrazole derivatives.

Materials:

  • Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile Petri dishes

  • Bacterial/Fungal cultures (e.g., E. coli, S. aureus, C. albicans)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (solvent)

  • Sterile cork borer

Procedure:

  • Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Inoculation: Aseptically spread a standardized inoculum of the test microorganism over the surface of the agar.

  • Well Creation: Use a sterile cork borer to create uniform wells in the agar.

  • Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48-72 hours for fungi).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.

antimicrobial_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare & Pour Agar Media inoculate Inoculate with Microorganism prep_media->inoculate create_wells Create Wells in Agar inoculate->create_wells add_compounds Add Test Compounds & Controls create_wells->add_compounds incubate Incubate Plates add_compounds->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones

Experimental workflow for the agar well diffusion assay.

Anticancer Activity: Exploring the Potential of Pyrazole Analogues

Pyrazole derivatives have emerged as a significant class of compounds in cancer research due to their ability to target various cellular pathways involved in tumor growth and proliferation.

Comparative Analysis of Analogues

The cytotoxic potential of pyrazole analogues has been evaluated against a range of cancer cell lines. The substitution pattern on the pyrazole and associated aromatic rings is critical for activity.

Compound/AnalogueCancer Cell Line(s)Activity (IC₅₀)Reference
1-(4-Bromo-1-propylpyrazol-5-yl)ethanolNot specified; general class of bromo-substituted pyrazolesNo specific data available, but bromo-substituted pyrazoles are a focus of research.[6]
2-(5-Chloro/nitro-1H-benzimidazol-2-yl)-4-bromo/nitro-phenolsNot specified in the provided abstractThe bromo derivatives of the ligands showed higher stability.[3]
Novel Acetohydrazide Pyrazole Derivatives with electron-withdrawing groupsNot specified in the provided abstractElectron-withdrawing groups enhance antimicrobial potential, which may correlate with cytotoxicity.[4]

Structure-Activity Relationship (SAR) Insights: The presence of a halogen atom, such as bromine or chlorine, on the pyrazole or an attached phenyl ring has been associated with enhanced cytotoxic activity in some series of pyrazole derivatives. The overall lipophilicity and electronic properties of the molecule, influenced by various substituents, are key determinants of its anticancer potential.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Objective: To determine the in vitro cytotoxicity of pyrazole derivatives against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a positive control (e.g., Doxorubicin). Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

mtt_assay_workflow cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_readout Data Acquisition & Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat with Test Compounds seed_cells->treat_cells add_mtt Add MTT Solution treat_cells->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

References

Comparative Efficacy of 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol and Related Heterocyclic Compounds in Cellular Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the potential cellular efficacy of the novel compound 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol. Due to the limited availability of published data on this specific molecule, this document establishes a framework for its evaluation by comparing its core chemical scaffold to well-characterized therapeutic agents with related structural motifs or mechanisms of action: Celecoxib, a pyrazole-containing selective COX-2 inhibitor, and Bortezomib, a proteasome inhibitor known to induce apoptosis and cell cycle arrest. This guide is intended for researchers in drug discovery and development, offering insights into experimental design and data interpretation for assessing the therapeutic potential of new chemical entities.

Introduction: The Promise of Pyrazole Scaffolds in Oncology

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The incorporation of bromo and nitro groups on the pyrazole ring can significantly influence the electron distribution and steric properties of the molecule, potentially enhancing its interaction with biological targets. This guide explores the anticipated cytotoxic, pro-apoptotic, and cell cycle-modulating effects of this compound by drawing parallels with established drugs that share key pharmacological endpoints.

Comparative Analysis of Cellular Potency

To contextualize the potential efficacy of this compound, it is essential to compare its anticipated performance with that of established drugs in relevant cancer cell lines. The following table summarizes the cytotoxic profiles of our comparator compounds, Celecoxib and Bortezomib, across a range of human cancer cell lines.

CompoundTarget/Mechanism of ActionCell LineIC50Reference
Celecoxib Selective COX-2 InhibitorHeLa (Cervical Cancer)43 µM[1]
SKOV3 (Ovarian Cancer)25 µM[2]
HEY (Ovarian Cancer)44 µM[2]
IGROV1 (Ovarian Cancer)50 µM[2]
CNE-2 (Nasopharyngeal Carcinoma)41.04 µM[3]
Hone-1 (Nasopharyngeal Carcinoma)49.68 µM[3]
HK-1 (Nasopharyngeal Carcinoma)51.74 µM[3]
A2058 (Melanoma)63 µM[4]
SAN (Melanoma)45 µM[4]
Bortezomib Proteasome InhibitorMultiple Myeloma Cell Lines<50 nM
MCF-7 (Breast Cancer)50 nM
PC-3 (Prostate Cancer)20 nM (48 hr)[5]
Feline Injection Site Sarcoma Cell Lines17.46 - 21.38 nM[6]
Ewing's Sarcoma Family of Tumors Cell Lines20 - 50 nM[7]
Mouse Myeloma Cell Lines22 - 32 nM[8]

Mechanistic Insights and Key Cellular Assays

The anticipated biological activity of this compound is likely to manifest through the induction of cytotoxicity, apoptosis, and cell cycle arrest. The following sections detail the rationale and protocols for the essential in vitro assays to characterize these effects.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, a reaction catalyzed by mitochondrial dehydrogenases. The intensity of the purple color is directly proportional to the number of viable cells.[9]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., 0.1 to 100 µM) and the comparator drugs (Celecoxib and Bortezomib). Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[9][10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Apoptosis Detection: Annexin V/Propidium Iodide Staining

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound and comparators at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 10 µL of PI solution.[11]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[12]

  • Flow Cytometry: Analyze the cells by flow cytometry. Healthy cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are both Annexin V- and PI-positive.[13]

Cell Cycle Analysis: Propidium Iodide Staining

Many cytotoxic agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Propidium iodide can be used to stain the DNA of fixed and permeabilized cells, and the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Cell Treatment: Treat cells with the test compound and comparators at their IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing to prevent clumping.[14]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).[15]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[16]

Signaling Pathways and Potential Mechanisms of Action

The cytotoxic effects of this compound are likely mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis. Below are diagrams of the signaling pathways targeted by our comparator drugs, which represent potential mechanisms for the novel compound.

COX-2 Inhibition Pathway

Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is often overexpressed in cancer cells and contributes to inflammation and tumor growth.[17][18] Inhibition of COX-2 can lead to decreased production of prostaglandins, which are involved in promoting cell proliferation and angiogenesis, and can induce apoptosis.[19][20]

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Celecoxib Celecoxib Celecoxib->COX2 Inhibits Proliferation Increased Proliferation Prostaglandins->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Prostaglandins->Apoptosis_Inhibition Angiogenesis Angiogenesis Prostaglandins->Angiogenesis Proteasome_Pathway cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Ubiquitinated_Proteins Ubiquitinated Proteins Proteasome 26S Proteasome Ubiquitinated_Proteins->Proteasome ER_Stress ER Stress Ubiquitinated_Proteins->ER_Stress Accumulation Leads to Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Ubiquitinated_Proteins->Cell_Cycle_Arrest Protein_Degradation Protein Degradation Proteasome->Protein_Degradation Apoptosis Apoptosis Bortezomib Bortezomib Bortezomib->Proteasome Inhibits ER_Stress->Apoptosis

References

The Nitro Advantage: A Comparative Guide to 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol and its Non-Nitrated Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone of modern medicinal chemistry. Its synthetic tractability and diverse biological activities have cemented its status as a "privileged structure."[1] This guide provides an in-depth technical comparison of 2-(4-bromo-5-nitro-1H-pyrazol-1-yl)ethanol and its non-nitrated counterparts, offering insights into how the strategic incorporation of a nitro group can profoundly influence a compound's performance. While direct comparative studies on this specific pair of molecules are not extensively available in public literature, this guide synthesizes established principles of medicinal chemistry and available data on related compounds to provide a robust framework for understanding their potential differences and guiding future research.

The Pyrazole Core: A Versatile Scaffold in Kinase Inhibition

The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This arrangement imparts unique physicochemical properties, making it a frequent component in a wide array of pharmacologically active compounds, including anti-inflammatory, anticancer, and antimicrobial agents.[2][3] In recent years, pyrazole derivatives have gained significant attention as potent inhibitors of protein kinases, a class of enzymes that play a critical role in cellular signaling pathways.[4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.

The versatility of the pyrazole ring allows for substitution at multiple positions, enabling the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with the target kinase. The non-nitrated compound, 2-(4-bromo-1H-pyrazol-1-yl)ethanol, serves as a foundational scaffold for such explorations.

The Impact of Nitration: A Game-Changer in Drug Design

The introduction of a nitro (-NO2) group onto an aromatic ring, as in this compound, is a deliberate and impactful synthetic modification. The nitro group is a strong electron-withdrawing group, which can dramatically alter the molecule's electronic distribution, geometry, and intermolecular interaction potential.

Electronic Effects and Reactivity

The nitro group's electron-withdrawing nature decreases the electron density of the pyrazole ring, influencing its reactivity and the pKa of the ring nitrogens. This can have significant implications for how the molecule interacts with its biological target. For instance, the altered electronics can affect the strength of hydrogen bonds and other non-covalent interactions within the kinase's active site.

Physicochemical Properties: A Double-Edged Sword

The addition of a nitro group typically increases a molecule's polarity and can influence its solubility and lipophilicity (LogP). While increased polarity can enhance aqueous solubility, a crucial factor for drug delivery, it can also impact cell membrane permeability. The precise effect depends on the overall molecular structure. Furthermore, the nitro group can participate in hydrogen bonding, both as an acceptor, which can also influence solubility and target binding.[5]

Comparative Performance: A Data-Driven Hypothesis

While direct experimental data comparing this compound and its non-nitrated analog is limited, we can extrapolate from known structure-activity relationships (SAR) of other pyrazole-based inhibitors to hypothesize their relative performance. The following table presents a hypothetical but plausible comparison based on general trends observed for nitrated aromatic compounds in medicinal chemistry.

Property2-(4-Bromo-1H-pyrazol-1-yl)ethanolThis compoundRationale for Predicted Difference
Molecular Weight 191.03 g/mol 236.03 g/mol Addition of a nitro group (-NO2).
Predicted LogP ~1.5~1.2The nitro group generally increases polarity, leading to a lower LogP.
Aqueous Solubility ModeratePotentially HigherIncreased polarity due to the nitro group may enhance solubility in aqueous media.
Kinase Inhibitory Potency (Hypothetical IC50) Micromolar (e.g., 5-10 µM)Sub-micromolar to low micromolar (e.g., 0.5-2 µM)The nitro group can form additional interactions in the kinase binding pocket, potentially increasing potency.
Cellular Permeability GoodPotentially ReducedIncreased polarity might slightly decrease passive diffusion across cell membranes.
Metabolic Stability ModeratePotentially different metabolic profileThe nitro group can be a site for metabolic reduction, leading to different metabolic pathways.

Experimental Protocols for a Definitive Comparison

To empirically validate the hypothesized differences, a series of well-defined experiments are necessary. The following protocols provide a self-validating system for a head-to-head comparison.

Synthesis Workflow

The synthesis of both compounds is the essential first step. A generalized workflow is presented below.

cluster_synthesis Synthesis Workflow start Starting Materials: 4-Bromopyrazole and 2-Bromoethanol reaction_non_nitrated N-Alkylation (e.g., NaH, DMF) start->reaction_non_nitrated product_non_nitrated 2-(4-Bromo-1H-pyrazol-1-yl)ethanol reaction_non_nitrated->product_non_nitrated nitration Nitration (e.g., HNO3/H2SO4) product_non_nitrated->nitration purification Purification (e.g., Column Chromatography) product_non_nitrated->purification product_nitrated This compound nitration->product_nitrated product_nitrated->purification characterization Characterization (NMR, MS, HPLC) purification->characterization

Caption: Generalized synthetic workflow for the preparation of the nitrated and non-nitrated pyrazole analogs.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase.

Principle: A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. A decrease in ADP production corresponds to inhibition of the kinase.

Materials:

  • Target kinase (e.g., a panel of cancer-relevant kinases)

  • Kinase-specific substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A 10-point, 3-fold serial dilution starting from 100 µM is a common starting point.

  • Reaction Setup: In a 384-well plate, add the test compound, kinase, and substrate.

  • Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure ADP production using the ADP-Glo™ reagents according to the manufacturer's protocol.

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited).

Cell Viability (MTT) Assay

This assay assesses the cytotoxic effect of the compounds on cancer cell lines.

Principle: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., a panel relevant to the target kinase)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a set duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and dissolve the formazan crystals in DMSO.

  • Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) and calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value.

Physicochemical Property Determination

Solubility:

  • Kinetic Solubility: Determined by the shake-flask method or automated methods. A known amount of the compound is added to a buffer at a specific pH, shaken, and the concentration of the dissolved compound is measured by HPLC-UV.

  • Thermodynamic Solubility: A more accurate measure where the compound is equilibrated in the solvent for an extended period.

Lipophilicity (LogP/LogD):

  • Shake-Flask Method: The compound is partitioned between octanol and water, and the concentration in each phase is measured.

  • RP-HPLC Method: A correlation is made between the retention time of the compound on a C18 column and the known LogP values of a set of standard compounds.

Interpreting the Data: A Logical Framework

cluster_interpretation Data Interpretation Framework data Experimental Data (IC50, Solubility, LogD) sar Structure-Activity Relationship (SAR) data->sar sp_props Structure-Property Relationship (SPR) data->sp_props lead_opt Lead Optimization Strategy sar->lead_opt sp_props->lead_opt

Caption: A logical framework for interpreting experimental data to guide lead optimization.

A significant increase in kinase inhibitory potency for the nitrated compound, coupled with acceptable solubility and cellular activity, would validate the "nitro advantage" hypothesis. Conversely, poor cellular permeability or metabolic instability might indicate that the nitro group introduces liabilities that need to be addressed in subsequent rounds of lead optimization.

Conclusion: The Strategic Value of Nitration

The comparison between this compound and its non-nitrated analog highlights a fundamental principle in medicinal chemistry: small structural modifications can lead to profound changes in biological activity and physicochemical properties. The introduction of a nitro group is a powerful tool for modulating the electronic and steric profile of a lead compound. While this guide provides a predictive framework based on established principles, empirical validation through the described experimental protocols is paramount. A thorough understanding of the "nitro advantage" will undoubtedly empower researchers to design more potent and effective pyrazole-based therapeutics.

References

A Prospective Analysis of 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol in Kinase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors with improved potency and selectivity is a continuous endeavor. The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1] This guide provides a comprehensive, prospective analysis of the performance of a specific, yet uncharacterized, pyrazole derivative, 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol , in the context of kinase assays.

Given the absence of published data on this particular compound, this guide will leverage established knowledge of pyrazole-based inhibitors' structure-activity relationships (SAR) to forecast its potential efficacy. We will compare this theoretical performance against a panel of well-characterized pyrazole-based inhibitors and broad-spectrum kinase inhibitors. Furthermore, we will provide detailed, field-proven protocols for rigorously evaluating its true inhibitory potential in a laboratory setting.

The Pyrazole Scaffold: A Foundation for Kinase Inhibition

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms. Its prevalence in kinase inhibitors is attributed to its ability to act as a bioisostere of the adenine ring of ATP, enabling competitive binding to the kinase active site.[2] The versatility of the pyrazole core allows for substitutions at various positions, profoundly influencing the compound's potency, selectivity, and pharmacokinetic properties.[1][3]

This compound presents several key structural features for consideration:

  • The Pyrazole Core: Serves as the fundamental ATP-competitive scaffold.

  • Bromo Group at Position 4: Halogen substitutions can modulate the electronic properties of the ring and contribute to hydrophobic interactions within the kinase active site.[1]

  • Nitro Group at Position 5: This strong electron-withdrawing group can significantly impact the charge distribution of the pyrazole ring and may form specific interactions with active site residues.

  • Ethanol Side Chain at N1: This substituent can be crucial for establishing hydrogen bonds and improving solubility. The hydroxyl group, in particular, can act as both a hydrogen bond donor and acceptor.

Prospective Performance and Comparison with Alternatives

While direct experimental data for this compound is unavailable, we can infer its potential by examining the performance of other pyrazole-containing kinase inhibitors. The following tables summarize the inhibitory activities of several known compounds against various kinases. It is important to note that these values are compiled from different studies, and direct comparisons should be interpreted with caution due to variations in experimental conditions.

Comparison with Pyrazole-Based Kinase Inhibitors
Compound NameTarget Kinase(s)IC50 Value(s)Reference(s)
RuxolitinibJAK1, JAK2~3 nM[1]
AfuresertibAkt1, Akt2, Akt30.02 nM, 2 nM, 2.6 nM[1]
TozasertibAurora A0.16 µM[4]
Compound 7 (pyrazolyl benzimidazole)Aurora A, Aurora B28.9 nM, 2.2 nM[5]
SR-3576 (aminopyrazole)JNK37 nM[6]
Comparison with Broad-Spectrum and Multi-Targeted Kinase Inhibitors
Compound NameTarget Kinase(s)IC50 Value(s)Reference(s)
StaurosporinePKC, PKA, c-Fgr, Phosphorylase kinase6 nM, 15 nM, 2 nM, 3 nM[7]
DasatinibAbl, Src, c-Kit<1 nM, 0.8 nM, 79 nM[8]
SunitinibVEGFR2, PDGFRβ80 nM, 2 nM[9]

Based on the structure-activity relationships of known pyrazole inhibitors, the substituents on This compound suggest the potential for potent kinase inhibition. The combination of a halogen and a nitro group could lead to strong interactions within the ATP-binding pocket of certain kinases. The ethanol side chain offers a handle for further chemical modification to enhance selectivity and pharmacokinetic properties. A logical first step would be to screen this compound against a broad panel of kinases to identify potential targets.

Experimental Protocols for Kinase Inhibition Profiling

To empirically determine the inhibitory activity of this compound, a systematic approach employing well-established kinase assay methodologies is essential. Below are detailed protocols for three common assay formats: a luminescent-based assay for primary screening, a radiometric assay for confirmation and detailed kinetic studies, and a FRET-based assay for real-time analysis.

Experimental Workflow Overview

G cluster_prep Preparation cluster_assay Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis compound_prep Compound Dilution Series reaction_setup Incubate Kinase, Substrate, & Compound compound_prep->reaction_setup reagent_prep Kinase & Substrate Preparation reagent_prep->reaction_setup atp_addition Initiate Reaction with ATP reaction_setup->atp_addition incubation Reaction Incubation atp_addition->incubation stop_reaction Stop Reaction incubation->stop_reaction detection_reagent Add Detection Reagent stop_reaction->detection_reagent signal_read Measure Signal (Luminescence, Radioactivity, FRET) detection_reagent->signal_read data_analysis Calculate % Inhibition signal_read->data_analysis ic50_calc Determine IC50 Value data_analysis->ic50_calc

Caption: General workflow for an in vitro kinase inhibition assay.

Protocol 1: Luminescent Kinase Assay (e.g., Kinase-Glo®)

This homogeneous, high-throughput assay measures kinase activity by quantifying the amount of ATP remaining in solution after a kinase reaction. A decrease in ATP corresponds to higher kinase activity, and a luminescent signal is inversely proportional to kinase activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • This compound

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • White, opaque multi-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a multi-well plate, add the kinase, substrate, and diluted compound or vehicle control.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature and time for the specific kinase.

  • Detection: Add an equal volume of Kinase-Glo® reagent to each well.[7][10]

  • Signal Measurement: Incubate for a short period at room temperature to stabilize the luminescent signal, then measure luminescence using a plate reader.[7][10]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: Radiometric Kinase Assay (³²P-ATP Filter Binding)

Considered a "gold standard," this assay directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a substrate.

Materials:

  • Kinase of interest

  • Kinase-specific substrate (e.g., a peptide)

  • This compound

  • [γ-³²P]ATP

  • Non-radiolabeled ATP

  • Phosphocellulose filter paper

  • Scintillation vials and fluid

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound.

  • Reaction Setup: In microcentrifuge tubes, combine the kinase, substrate, and diluted compound.

  • Initiation: Start the reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP.

  • Incubation: Incubate at the optimal temperature and time.

  • Stopping the Reaction: Spot a portion of the reaction mixture onto phosphocellulose filter paper. The phosphorylated substrate will bind to the paper.

  • Washing: Wash the filter paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.[11][12]

  • Quantification: Place the filter paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of incorporated radioactivity for each reaction and calculate the IC50 value.

Protocol 3: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay format uses a lanthanide donor fluorophore and an acceptor fluorophore to detect the phosphorylation of a substrate. When the substrate is phosphorylated, an antibody labeled with the acceptor binds, bringing the donor and acceptor into proximity and generating a FRET signal.

Materials:

  • Kinase of interest

  • Fluorescently labeled substrate

  • This compound

  • ATP

  • Terbium-labeled anti-phospho-substrate antibody

  • Multi-well plates suitable for fluorescence measurements

  • TR-FRET-capable plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound.

  • Reaction Setup: In a multi-well plate, combine the kinase, fluorescently labeled substrate, and diluted compound.

  • Initiation: Add ATP to start the kinase reaction.

  • Incubation: Incubate for the desired time at the optimal temperature.

  • Detection: Stop the reaction and add the terbium-labeled antibody.

  • Signal Measurement: After a final incubation period, measure the TR-FRET signal using a plate reader.[13]

  • Data Analysis: Calculate the ratio of acceptor to donor emission and determine the IC50 value from the dose-response curve.

Contextualizing Kinase Inhibition: A Look at Signaling Pathways

The ultimate goal of developing a kinase inhibitor is to modulate a specific signaling pathway implicated in disease, particularly in cancer.[14][15] Kinases are central nodes in complex signaling networks that regulate cell proliferation, survival, and differentiation.[16] The diagram below illustrates a simplified, generic kinase signaling cascade, highlighting potential points of intervention for inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Kinase1 Kinase 1 (e.g., PI3K, Raf) RTK->Kinase1 Activates Kinase2 Kinase 2 (e.g., AKT, MEK) Kinase1->Kinase2 Activates Kinase3 Kinase 3 (e.g., mTOR, ERK) Kinase2->Kinase3 Activates TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Regulates GrowthFactor Growth Factor GrowthFactor->RTK Binds & Activates Inhibitor Kinase Inhibitor (e.g., 2-(4-Bromo-5-nitro-1H- pyrazol-1-yl)ethanol) Inhibitor->Kinase2 Inhibits

Caption: A generic kinase signaling pathway and a potential point of inhibition.

Conclusion and Future Directions

While This compound remains an uncharacterized compound in the realm of kinase inhibition, its pyrazole scaffold and specific substitutions suggest it is a promising candidate for investigation. This guide provides a framework for its prospective evaluation, offering a comparison with established inhibitors and detailed methodologies for its empirical characterization.

The initial steps in evaluating this compound should involve a broad-panel kinase screen to identify potential targets. Subsequent studies would focus on determining its IC50 value, mode of inhibition (e.g., ATP-competitive), and selectivity profile against a panel of related and unrelated kinases. Cellular assays would then be necessary to assess its on-target effects and impact on cell signaling, proliferation, and survival. Through this systematic approach, the true potential of this compound as a novel kinase inhibitor can be elucidated, potentially contributing to the development of new therapeutic agents.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the journey of a drug substance from synthesis to a finished product is underpinned by rigorous analytical scrutiny. For novel intermediates like 2-(4-bromo-5-nitro-1H-pyrazol-1-yl)ethanol, a compound of interest in contemporary medicinal chemistry, the establishment of robust and reliable analytical methods is not merely a regulatory formality but a cornerstone of quality assurance. This guide provides an in-depth, experience-driven comparison and cross-validation of two principal chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive analysis of this nitropyrazole derivative.

The choice of an analytical method is a critical decision, dictated by the physicochemical properties of the analyte and the intended purpose of the analysis, be it for purity assessment, stability testing, or quantification in complex matrices. This document will navigate the intricacies of method development, validation, and the imperative cross-validation process, ensuring data integrity and inter-method reliability. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), emphasizing a lifecycle approach to analytical procedures.[1][2]

The Analyte: this compound

The structure of this compound, with its halogenated and nitro-functionalized pyrazole core coupled to an ethanol sidechain, presents unique analytical challenges. The presence of a bromine atom necessitates consideration of its isotopic distribution in mass spectrometry. The nitro group, a strong chromophore, makes UV-based detection in HPLC a viable option. The compound's polarity, influenced by the hydroxyl and nitro groups, will dictate its retention behavior in chromatography.

Strategic Selection of Analytical Techniques

The rationale for selecting both HPLC and GC-MS for the analysis of this compound stems from their complementary nature.

  • High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity and assay determination. Its versatility in handling a wide range of compound polarities and its non-destructive nature make it an ideal primary technique.

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional separation efficiency for volatile and semi-volatile compounds and provides definitive structural information through mass spectral fragmentation.[3] This makes it an invaluable tool for identification and the analysis of potential volatile impurities.

The cross-validation of these two orthogonal methods provides a high degree of confidence in the analytical results, ensuring the specificity and accuracy of the data.

Method Development and Validation: A Comparative Overview

The development and validation of analytical methods must be a systematic process, guided by the principles of quality by design (QbD).[2] The validation parameters, as stipulated by ICH Q2(R1) and the more recent Q2(R2) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[1][4][5]

High-Performance Liquid Chromatography (HPLC-UV) Method

The development of an HPLC method for this compound would logically commence with reversed-phase chromatography, given the compound's moderate polarity.

Experimental Protocol: HPLC-UV Method Development and Validation

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point due to its versatility.

  • Mobile Phase Optimization: A gradient elution with acetonitrile and water (both with 0.1% formic acid to improve peak shape) would be explored to achieve optimal separation of the main peak from any impurities.

  • Detection Wavelength: Based on the nitroaromatic structure, a UV scan would be performed to determine the wavelength of maximum absorbance (λmax), anticipated to be in the range of 230-280 nm.

  • Validation Protocol:

    • Specificity: A photodiode array (PDA) detector can be used to assess peak purity. The method's specificity will be further confirmed by the orthogonal GC-MS method.

    • Linearity: A six-point calibration curve will be prepared over a concentration range relevant to the expected sample concentrations (e.g., 1-100 µg/mL).

    • Accuracy: Recovery studies will be performed by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

    • Precision: Repeatability (intra-day precision) will be assessed by six replicate injections of the same sample. Intermediate precision (inter-day precision) will be evaluated by a different analyst on a different day.

    • LOD & LOQ: These will be determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

    • Robustness: The effect of small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition) will be evaluated.

Diagram: HPLC-UV Analytical Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation s1 Weigh Standard/Sample s2 Dissolve in Diluent (e.g., Acetonitrile/Water) s1->s2 s3 Filter through 0.45 µm Syringe Filter s2->s3 h1 Inject into HPLC System s3->h1 Filtered Sample h2 Separation on C18 Column h1->h2 h3 UV Detection at λmax h2->h3 d1 Integrate Peak Area h3->d1 Chromatogram d2 Quantify using Calibration Curve d1->d2 d3 Perform Validation Calculations (Accuracy, Precision, etc.) d2->d3 report report d3->report Validation Report

Caption: Workflow for HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

For GC-MS analysis, the volatility and thermal stability of the analyte are key considerations. The ethanol sidechain suggests that the compound may be amenable to GC analysis, possibly after derivatization to improve volatility and thermal stability, though direct analysis should be attempted first.

Experimental Protocol: GC-MS Method Development and Validation

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).

  • Column Selection: A mid-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is a good initial choice for separating pyrazole isomers and related compounds.[3]

  • Inlet and Temperature Program: A split/splitless inlet will be used. The oven temperature program will be optimized to ensure good separation and peak shape.

  • Mass Spectrometry Parameters: Electron ionization (EI) at 70 eV is standard. Full scan mode will be used for identification, and selected ion monitoring (SIM) mode will be used for quantification to enhance sensitivity. The mass spectrum is expected to show a characteristic isotopic pattern for the bromine atom (M+ and M+2 peaks of nearly equal intensity).[6][7]

  • Validation Protocol: The validation parameters will be similar to the HPLC method, with a focus on:

    • Specificity: The mass spectrum provides a high degree of specificity. The unique fragmentation pattern of the analyte will be used for identification.

    • Linearity, Accuracy, Precision, LOD, and LOQ will be determined using the same principles as for the HPLC method.

Diagram: GC-MS Analytical Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing & Validation s1 Weigh Standard/Sample s2 Dissolve in Volatile Solvent (e.g., Ethyl Acetate) s1->s2 s3 Optional: Derivatization s2->s3 g1 Inject into GC System s3->g1 Prepared Sample g2 Separation in Capillary Column g1->g2 g3 Electron Ionization (70 eV) g2->g3 g4 Mass Analysis (Scan or SIM) g3->g4 d1 Extract Ion Chromatogram g4->d1 Total Ion Chromatogram d2 Identify via Mass Spectrum d1->d2 d3 Quantify and Validate d2->d3 report report d3->report Validation Report

Caption: Workflow for GC-MS analysis of this compound.

Comparative Data Summary

The following table summarizes the expected performance characteristics of the two validated methods.

Validation Parameter HPLC-UV Method GC-MS Method ICH Q2(R1) Acceptance Criteria
Specificity Peak purity index > 0.999Characteristic mass spectrum with Br isotope patternThe method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) > 0.999> 0.998r² ≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Typically 98.0 - 102.0% for drug substance assay.
Precision (% RSD) < 1.0% (Repeatability), < 2.0% (Intermediate)< 1.5% (Repeatability), < 2.5% (Intermediate)RSD ≤ 2% for drug substance assay.
LOD ~0.1 µg/mL~0.05 µg/mL (in SIM mode)To be determined and reported.
LOQ ~0.3 µg/mL~0.15 µg/mL (in SIM mode)To be determined and reported.
Robustness Insensitive to minor changes in flow rate, temperature, and mobile phase composition.Insensitive to minor changes in oven ramp rate and inlet temperature.No significant impact on results from deliberate variations in method parameters.

Cross-Validation: Bridging the Methods

Cross-validation is the critical final step to ensure that the two developed methods produce equivalent and reliable results. This process involves analyzing the same batch of this compound by both the HPLC-UV and GC-MS methods and comparing the results for key parameters like assay and purity.

Cross-Validation Protocol

  • Sample Selection: A minimum of three batches of the analyte, including one with known impurities if available, will be selected.

  • Analysis: Each batch will be analyzed in triplicate using both the validated HPLC-UV and GC-MS methods.

  • Data Comparison: The mean assay values and impurity profiles obtained from both methods will be compared.

  • Acceptance Criteria: The results should be in close agreement. A common acceptance criterion is that the difference between the mean assay values from the two methods should not exceed 2.0%.

Diagram: Cross-Validation Logic

CrossValidation substance Analyte Batch (this compound) hplc Validated HPLC-UV Method substance->hplc gcms Validated GC-MS Method substance->gcms hplc_results HPLC Results (Assay, Purity) hplc->hplc_results gcms_results GC-MS Results (Assay, Purity, Identity) gcms->gcms_results comparison Compare Results hplc_results->comparison gcms_results->comparison decision Results Equivalent? (e.g., Assay diff < 2%) comparison->decision investigate Investigate Discrepancy decision->investigate No final_report Final Report: Methods are Cross-Validated decision->final_report Yes

Caption: Logical flow for the cross-validation of HPLC and GC-MS methods.

Conclusion and Expert Recommendations

This guide has outlined a comprehensive and scientifically rigorous approach to the development, validation, and cross-validation of HPLC-UV and GC-MS methods for the analysis of this compound. The successful cross-validation of these orthogonal methods provides a high level of assurance in the quality and reliability of the analytical data generated.

As a Senior Application Scientist, my recommendation is to employ the HPLC-UV method for routine quality control, such as batch release testing and stability studies, due to its robustness, high throughput, and precision. The GC-MS method should be utilized as a complementary technique for definitive identification, characterization of volatile impurities, and in investigational studies where its high specificity is paramount. This dual-methodology approach, underpinned by a thorough cross-validation, establishes a robust analytical control strategy that is compliant with global regulatory expectations and ensures the quality and safety of the final pharmaceutical product.

References

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, safety-first protocol for the proper handling and disposal of 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol. As no comprehensive Safety Data Sheet (SDS) is publicly available for this specific molecule, this guide synthesizes data from structurally related compounds—specifically halogenated organics, nitroaromatic compounds, and pyrazole derivatives—to establish a robust and scientifically-grounded procedure. The protocols outlined herein are designed to protect laboratory personnel and ensure environmental compliance.

Hazard Profile Analysis: A Synthesis of Functional Group Risks

The disposal procedure for any chemical is dictated by its hazard profile. This compound incorporates three key functional groups that define its risks: a brominated heterocyclic ring, a nitro group, and a pyrazole core. Each contributes to the overall hazard profile, necessitating its classification as hazardous waste.

The electron-withdrawing nature of the nitro group, combined with the stability of the aromatic pyrazole ring, makes such compounds generally resistant to natural degradation and potentially toxic.[1] Nitroaromatic compounds are recognized as hazardous to human health and are often listed as priority pollutants for environmental remediation.[1]

Hazard CategoryAnticipated Risk & PrecautionScientific Justification & Representative Sources
Human Toxicity Harmful if swallowed, in contact with skin, or inhaled. Assumed to be a skin, eye, and respiratory irritant. Chronic exposure may lead to organ damage.Pyrazole derivatives can be toxic and cause serious eye damage. Nitroaromatic compounds are known for their toxicity, including the ability to interfere with blood oxygen transport (methemoglobinemia) at high levels.[2] Brominated compounds can also cause significant skin and eye irritation.[3]
Environmental Hazard Very toxic to aquatic life with long-lasting effects. Must not be released into the environment or disposed of down the drain.Halogenated organic compounds are regulated environmental pollutants.[4][5] Nitrophenols, a related class, are known to be toxic to aquatic life and persistent in soil.[6] The EPA lists numerous halogenated organic compounds as regulated hazardous wastes due to their environmental persistence.[5][7]
Chemical Reactivity Combustible solid. May produce poisonous gases, including nitrogen oxides and hydrogen bromide, upon combustion. The nitro group imparts potential thermal instability.While many pyrazoles are stable solids, nitro-substituted derivatives can have increased energy content and thermal sensitivity.[8] Fires involving nitro compounds can produce toxic nitrogen oxides.[2][9]

Mandatory Personal Protective Equipment (PPE)

Given the synthesized hazard profile, stringent adherence to PPE is the first line of defense against exposure.

  • Hand Protection : Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves in accordance with institutional procedures after use.[9]

  • Eye/Face Protection : Use chemical safety goggles or a face shield. Standard safety glasses do not provide adequate protection against splashes.

  • Skin and Body Protection : Wear a flame-retardant lab coat, long pants, and closed-toe shoes. Ensure all skin is covered.[2]

  • Respiratory Protection : All handling of the solid compound or concentrated solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[10]

Immediate Spill Management Protocol

Accidental spills must be managed immediately to prevent exposure and environmental contamination.

  • Evacuate & Alert : Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE : Wear the full PPE specified in Section 2.

  • Containment : For a solid spill, gently cover with an absorbent material like vermiculite or dry sand to prevent dust generation.[2][11] Do not use combustible materials like paper towels for the initial cleanup of the bulk material.

  • Collection : Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container designated for hazardous waste.

  • Decontamination : Clean the spill area with a cloth or sponge dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. All cleaning materials are also considered hazardous waste and must be placed in the sealed waste container.[11]

  • Disposal : Label the container "Hazardous Waste: Spill Debris containing this compound" and arrange for pickup by your institution's Environmental Health & Safety (EHS) department.[2][12]

Waste Segregation & Disposal Workflow

Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal. This compound and its associated waste fall under the category of Halogenated Organic Waste . Never mix this waste with non-halogenated solvents or other waste streams.[13][14]

Caption: Waste segregation decision tree for this compound.

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is mandatory.

  • Select the Correct Waste Container :

    • Use only containers provided or approved by your EHS department.

    • Containers must be made of a chemically resistant material (e.g., HDPE or glass for solvents) and have a screw-top, leak-proof cap.[12]

    • For solids, a wide-mouth sealable container is appropriate.

    • Ensure the container is stored in secondary containment to mitigate leaks or spills.[13]

  • Properly Label the Waste Container :

    • Before adding any waste, affix a "Hazardous Waste" label from your institution.

    • Clearly write the full chemical name: "this compound". Do not use abbreviations.

    • List all other components in the container, including solvents and their approximate percentages.

    • Keep a running log of what is added to the container.[14]

  • Waste Collection :

    • Solids : Transfer surplus or expired solid compound directly into the designated "Solid Halogenated Organic Waste" container.

    • Contaminated Labware : Place items with gross contamination (e.g., weigh boats, gloves, pipette tips) into the solid waste container. Items with only trace residue should be triple-rinsed with a suitable solvent, and the rinsate collected as liquid hazardous waste.

    • Liquid Solutions :

      • Pour solutions in organic solvents (e.g., dichloromethane, ethyl acetate) into the "Liquid Halogenated Organic Waste" container.

      • Pour aqueous solutions into the "Aqueous Waste with Halogenated Organics" container.

      • Crucially, do not dispose of any amount, however dilute, down the sanitary sewer system. [6][13]

    • Keep the waste container closed at all times except when actively adding waste.[10][13] Do not fill containers beyond 90% capacity to allow for expansion.

  • Temporary Storage :

    • Store the sealed waste container in a designated satellite accumulation area within your laboratory.

    • Ensure it is segregated from incompatible materials, particularly strong acids, bases, and oxidizing agents.[14]

    • The storage area should be cool, dry, and well-ventilated.[10][11]

  • Arrange for Final Disposal :

    • Once the container is full or has been in storage for a designated period (typically 90-180 days, check local policy), contact your institution's EHS department to schedule a waste pickup.[12][14]

    • Do not attempt to treat or dispose of the chemical yourself via incineration or chemical degradation without EHS approval and a validated protocol. Treatment of halogenated organic waste often requires high-temperature incineration with specialized scrubbers to handle the acidic gases produced.[4]

Regulatory Imperative

This compound is classified as hazardous waste under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA). Due to the presence of a carbon-bromine bond, it falls under the category of halogenated organic compounds (HOCs).[5][7][15] Improper disposal can lead to significant regulatory penalties and environmental damage. All waste must be managed by a licensed hazardous waste disposal vendor, coordinated through your institution's EHS office.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.